molecular formula C9H12F2O3 B1440701 Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate CAS No. 22515-17-9

Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

Cat. No.: B1440701
CAS No.: 22515-17-9
M. Wt: 206.19 g/mol
InChI Key: IYUYMCKYKODONH-UHFFFAOYSA-N
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Description

Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate is a useful research compound. Its molecular formula is C9H12F2O3 and its molecular weight is 206.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O3/c1-2-14-8(13)6-5-9(10,11)4-3-7(6)12/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYUYMCKYKODONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCC1=O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693634
Record name Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22515-17-9
Record name Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate (CAS: 22515-17-9) for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated building blocks are instrumental in modulating a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate stands out as a key reagent in this domain. This guide offers an in-depth exploration of its synthesis, properties, and applications, tailored for researchers and professionals in drug development.

Identified by its CAS number 22515-17-9 , this β-ketoester is a valuable intermediate, particularly recognized for its utility as a protein degrader building block.[1] Its unique structure, featuring a gem-difluoro group on a cyclohexanone ring, presents a versatile platform for creating complex and potent therapeutic agents. The gem-difluoro motif acts as a bioisostere for a carbonyl group or a gem-dimethyl group, offering a nuanced method to alter molecular conformation and electronic properties without drastic changes in steric profile.

Physicochemical Properties and Structural Data

A precise understanding of a compound's physical and chemical characteristics is fundamental to its effective application in synthesis and drug design. Below is a summary of the key properties for this compound.

PropertyValueSource(s)
CAS Number 22515-17-9[1][2][3]
Molecular Formula C₉H₁₂F₂O₃[1][2][3]
Molecular Weight 206.19 g/mol [1][2][3]
Synonyms Ethyl 5,5-difluoro-2-oxocyclohexane-1-carboxylate[3]
Storage Room temperature[1][2]
PubChem CID 53362434[2]

While extensive experimental data such as boiling point and density are not widely published for this specific molecule, we can infer properties from its non-fluorinated analog, Ethyl 2-oxocyclohexanecarboxylate (CAS: 1655-07-8). The analog is a liquid with a density of approximately 1.064 g/mL and a boiling point of 106 °C at 11 mmHg.[4][5] The introduction of the two fluorine atoms is expected to increase both the density and boiling point due to the increased molecular weight and polarity.

Synthesis and Mechanistic Rationale

The synthesis of β-ketoesters is a classic and vital transformation in organic chemistry. The preparation of this compound would logically follow a Claisen condensation-type reaction, a well-established method for forming carbon-carbon bonds. The likely precursor for this synthesis is 4,4-difluorocyclohexanone.

The causality behind this synthetic choice rests on the high reactivity of the α-protons of the ketone, which can be deprotonated by a suitable base to form an enolate. This enolate then acts as a nucleophile, attacking an electrophilic carboxylating agent, such as diethyl carbonate.

Proposed Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process Reactant1 4,4-Difluorocyclohexanone Step1 Deprotonation: Formation of Enolate Reactant1->Step1 Reactant2 Diethyl Carbonate Step2 Nucleophilic Attack: Enolate attacks Diethyl Carbonate Reactant2->Step2 Base Sodium Hydride (NaH) Base->Step1 Base Step1->Step2 Enolate Intermediate Step3 Workup: Aqueous Acid Quench Step2->Step3 Alkoxide Intermediate Product Ethyl 5,5-difluoro-2-oxo- cyclohexanecarboxylate Step3->Product Final Product Isolation

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from the established synthesis of the non-fluorinated analog, Ethyl 2-oxocyclohexanecarboxylate.[6]

  • System Preparation: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) suspended in anhydrous tetrahydrofuran (THF).

    • Rationale: Anhydrous conditions are critical as sodium hydride reacts violently with water. THF is an excellent aprotic solvent for enolate formation.

  • Reagent Addition: A solution of 4,4-difluorocyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred NaH suspension. The mixture is then gently heated to reflux for 1 hour to ensure complete enolate formation.

    • Rationale: Heating accelerates the deprotonation step. Dropwise addition controls the initial exothermic reaction and hydrogen gas evolution.

  • Carboxylation: Diethyl carbonate (1.5 equivalents) is added dropwise to the reaction mixture, and the solution is maintained at reflux for an additional 2-3 hours.

    • Rationale: Diethyl carbonate serves as the electrophilic source of the ethoxycarbonyl group. An excess ensures the reaction goes to completion.

  • Reaction Quench and Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of 1M hydrochloric acid (HCl) until the solution is acidic.

    • Rationale: The acid quench neutralizes the remaining base and protonates the resulting enolate to form the final β-ketoester product.

  • Extraction and Purification: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

    • Rationale: Standard extraction and drying procedures isolate the organic product from the aqueous phase and any remaining water.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its application as a sophisticated building block for novel therapeutics. Its structure is particularly relevant in the design of targeted protein degraders and as a bioisosteric replacement for other chemical groups.

Role as a Protein Degrader Building Block

Targeted protein degradation, utilizing molecules like Proteolysis Targeting Chimeras (PROTACs), is a revolutionary approach in drug discovery. These molecules induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A typical PROTAC consists of two ligands—one for the target protein and one for an E3 ubiquitin ligase—connected by a linker.

This compound serves as an excellent starting point for synthesizing complex linkers or ligand components. The ketone and ester functionalities provide orthogonal chemical handles for further elaboration.

PROTAC_Structure TargetLigand Warhead (Binds Target Protein) Linker Linker Scaffold TargetLigand->Linker E3Ligand E3 Ligase Ligand (e.g., binds VHL, CRBN) Linker->E3Ligand BuildingBlock Core from Ethyl 5,5-difluoro-2-oxo- cyclohexanecarboxylate BuildingBlock->Linker incorporation via ketone/ester handles

Caption: Role as a core scaffold in PROTAC design.

The Gem-Difluoro Group as a Bioisostere

The C-F bond is highly polarized and metabolically stable. The gem-difluoro group (CF₂) is a powerful bioisostere for a carbonyl (C=O) group or a gem-dimethyl C(CH₃)₂ group. This substitution can profoundly impact a drug candidate's properties:

  • Metabolic Stability: The CF₂ group is resistant to oxidative metabolism, which can block a common site of degradation and extend the half-life of a drug.

  • Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and cell penetration. The gem-difluoro group offers a more subtle modulation compared to, for example, a trifluoromethyl group.

  • Conformational Control: The steric and electronic properties of the CF₂ group can lock the cyclohexane ring into a preferred conformation, which may lead to higher binding affinity and selectivity for its biological target.[7][8]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from analogous compounds like Ethyl 2-oxocyclohexanecarboxylate provide a basis for safe handling procedures.[9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. The compound is stable under normal room temperature conditions.[1][2]

  • First Aid: In case of contact, rinse eyes or skin immediately with plenty of water for at least 15 minutes.[10] If inhaled, move to fresh air. Seek medical attention if symptoms occur.

Conclusion

This compound (CAS: 22515-17-9) is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its unique combination of a reactive β-ketoester system and a strategically placed gem-difluoro group provides medicinal chemists with a powerful scaffold to construct next-generation therapeutics. By leveraging its properties for creating metabolically robust protein degraders and other complex molecules, researchers can address challenging biological targets and push the boundaries of pharmaceutical innovation.

References

  • CP Lab Safety. This compound, 1 gram. Available from: [Link]

  • Pharmaffiliates. This compound. Available from: [Link]

  • PubChem. Ethyl 2-amino-5,5-difluoro-cyclohexanecarboxylate. Available from: [Link]

  • PubChem. Ethyl 2-oxocyclohexanecarboxylate. Available from: [Link]

  • ChemSynthesis. ethyl 2-oxocyclohexanecarboxylate. Available from: [Link]

  • Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed. Available from: [Link]

Sources

An In-Depth Technical Guide to Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of gem-Difluorinated Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, offer a powerful toolset for optimizing pharmacokinetic and pharmacodynamic profiles. Among the various fluorinated motifs, the gem-dinal difluoro group (CF2) has garnered significant attention. Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate stands as a pivotal building block in this domain, offering a versatile platform for the synthesis of complex molecular architectures, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of its physical properties, synthesis, characterization, and its critical role as a precursor in the development of novel therapeutics.

Core Physical and Chemical Properties

This compound is a specialized organic compound whose utility in medicinal chemistry is underscored by its distinct structural features. While comprehensive experimental data for this specific molecule is not widely published, its fundamental properties can be summarized as follows:

PropertyValueSource
Molecular Formula C9H12F2O3[1]
Molecular Weight 206.19 g/mol [1]
CAS Number 22515-17-9[1]
Appearance Not explicitly reported, likely a colorless to pale yellow liquid or low-melting solidInferred from analogs
Boiling Point Not experimentally determined in available literature
Melting Point Not experimentally determined in available literature
Density Not experimentally determined in available literature
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and have limited solubility in water.Inferred from analogs
Storage Store at room temperature.[1][1]

It is important to note that for its non-fluorinated analog, ethyl 2-oxocyclohexanecarboxylate, the boiling point is reported as 106 °C at 11 mmHg, and the density is approximately 1.060 g/mL.[2] The introduction of the two fluorine atoms is expected to influence these values.

The Strategic Advantage of the gem-Difluoro Group

The introduction of a gem-difluoro moiety at the 5-position of the cyclohexanone ring profoundly influences the molecule's electronic and conformational properties. This strategic fluorination can lead to:

  • Metabolic Stability : The C-F bond is significantly stronger than a C-H bond, rendering the position less susceptible to oxidative metabolism.[3]

  • Modulation of Acidity : The electron-withdrawing nature of the fluorine atoms can influence the pKa of adjacent protons.[3]

  • Conformational Rigidity : The presence of the CF2 group can restrict the conformational flexibility of the cyclohexane ring, which can be advantageous for optimizing ligand-protein binding.

  • Lipophilicity and Solubility : The effect of gem-difluorination on lipophilicity and aqueous solubility can be complex and is influenced by the overall molecular structure.[3]

Synthesis and Characterization: A Methodological Overview

A likely synthetic approach would involve the deoxofluorination of a suitable precursor, such as ethyl 5-oxo-2-oxocyclohexanecarboxylate.

Synthesis_Pathway Precursor Ethyl 5-oxo-2-oxocyclohexanecarboxylate Intermediate gem-Difluorination Precursor->Intermediate Deoxofluorinating Agent (e.g., DAST, Deoxo-Fluor®) Product This compound Intermediate->Product

Caption: Plausible synthetic route to this compound.

Experimental Protocol (Hypothetical)
  • Starting Material Preparation : Synthesis of the precursor, ethyl 5-oxo-2-oxocyclohexanecarboxylate, would be the initial step.

  • Deoxofluorination :

    • To a solution of the precursor in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) would be added dropwise at a low temperature (e.g., -78 °C).

    • The reaction mixture would be stirred at low temperature and then allowed to warm to room temperature over several hours.

  • Workup and Purification :

    • The reaction would be quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • The organic layer would be separated, and the aqueous layer extracted with the organic solvent.

    • The combined organic layers would be washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure.

    • The crude product would be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Characterization Techniques

The structural confirmation of this compound would rely on a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Would show characteristic signals for the ethyl group (a triplet and a quartet), and complex multiplets for the methylene protons of the cyclohexane ring.

    • ¹³C NMR : Would display a peak for the ketone carbonyl, the ester carbonyl, and signals for the carbons of the ethyl group and the cyclohexane ring. The carbon bearing the two fluorine atoms would appear as a triplet due to C-F coupling.

    • ¹⁹F NMR : Would exhibit a signal corresponding to the two equivalent fluorine atoms.

  • Infrared (IR) Spectroscopy : A strong absorption band corresponding to the ketone C=O stretch would be expected in the region of 1720-1740 cm⁻¹, and another strong band for the ester C=O stretch around 1735-1750 cm⁻¹.

  • Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Application in Targeted Protein Degradation: A PROTAC Building Block

This compound is classified as a "Protein Degrader Building Block".[1] This designates its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.[4]

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[5] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

PROTAC_Mechanism cluster_0 PROTAC Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination E2 Enzyme Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Degraded Protein Proteasome->Degraded_POI

Caption: The mechanism of action of a PROTAC molecule.

This compound can be chemically modified to serve as a versatile scaffold for the linker or as part of the ligand for the protein of interest. The ketone and ester functionalities provide reactive handles for further chemical transformations, allowing for the attachment of the E3 ligase ligand and the POI-binding moiety. The gem-difluoro group, as previously discussed, can enhance the metabolic stability and modulate the physicochemical properties of the final PROTAC molecule, potentially leading to improved drug candidates.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, general guidelines for similar ketoesters suggest that the compound may cause skin and eye irritation.[6][7] Good laboratory practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, such as a fume hood.[7]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists, particularly those engaged in the design and synthesis of novel therapeutics for targeted protein degradation. Its unique structural features, conferred by the gem-difluoro group, offer significant advantages in optimizing the properties of drug candidates. While a comprehensive public database of its physical and spectroscopic properties is still developing, the methodologies for its synthesis and characterization are well within the realm of modern organic chemistry. As the field of targeted protein degradation continues to expand, the importance of specialized building blocks like this compound is poised to grow, paving the way for the next generation of innovative medicines.

References

  • CP Lab Safety. Ethyl 5, 5-difluoro-2-oxo-cyclohexanecarboxylate, 1 gram. [Link]

  • ResearchGate. (A) Unsuccessful attempts of deoxofluorination of β‐keto ester 13; (B) synthesis of gem‐difluorocycloheptane derivatives 4–6. [Link]

  • Chemical Society Reviews. Applications of covalent chemistry in targeted protein degradation. [Link]

  • ChemRxiv. Organo-Photoredox Catalyzed gem-Difluoroallylation of Ketones via C(sp3)-C Bond and C–F Bond Cleavage. [Link]

  • PubMed. Targeted protein degradation: mechanisms, strategies and application. [Link]

  • Pharmaffiliates. This compound. [Link]

  • National Center for Biotechnology Information. Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. [Link]

  • ResearchGate. Potential application of proteolysis targeting chimera (PROTAC) modification technology in natural products for their targeted protein degradation. [Link]

  • PubMed. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [Link]

Sources

An In-Depth Technical Guide to Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Fluorine in Cyclohexanone Scaffolds

The deliberate introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide focuses on a molecule of significant interest in this domain: Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate.

This gem-difluorinated β-keto ester combines the structural rigidity of a cyclohexane ring with the strategic placement of two fluorine atoms. The CF₂ group acts as a bioisostere for a carbonyl or ether oxygen, and its presence can block sites of metabolic oxidation, a critical consideration in drug design.[1] This guide will provide a comprehensive overview of the synthesis, structural elucidation, and potential applications of this valuable building block for drug discovery professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 22515-17-9[2][3]
Molecular Formula C₉H₁₂F₂O₃[2]
Molecular Weight 206.19 g/mol [2]
Appearance Not explicitly stated, likely an oil or low-melting solidInferred
Storage 2-8°C, Refrigerator[2]

Synthesis of this compound

The primary synthetic route to this compound is the intramolecular Dieckmann condensation of a suitable acyclic precursor, diethyl 3,3-difluoropimelate.[4][5] The Dieckmann condensation is a robust and widely used method for the formation of five- and six-membered cyclic β-keto esters.[4][6]

The reaction proceeds via the formation of an enolate at one of the α-carbons, which then attacks the carbonyl of the other ester group to form a cyclic intermediate. Subsequent elimination of an ethoxide group yields the desired β-keto ester. The overall synthetic strategy can be envisioned as a two-step process: the synthesis of the difluorinated diester precursor, followed by the Dieckmann cyclization.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Diethyl 3,3-difluoropimelate cluster_1 Step 2: Dieckmann Condensation A Precursor Materials B Fluorination A->B C Chain Extension & Esterification B->C D Diethyl 3,3-difluoropimelate C->D E Diethyl 3,3-difluoropimelate G Intramolecular Cyclization E->G F Base (e.g., NaOEt) F->G H This compound G->H

Figure 1: General synthetic workflow for this compound.
Experimental Protocol: Dieckmann Condensation of Diethyl 3,3-difluoropimelate (Hypothetical Procedure)

Materials:

  • Diethyl 3,3-difluoropimelate

  • Sodium ethoxide (NaOEt) or another suitable base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., toluene, tetrahydrofuran)

  • Aqueous acid (e.g., HCl) for workup

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene and sodium ethoxide.

  • Heat the mixture to reflux with vigorous stirring to ensure the base is well dispersed.

  • Slowly add a solution of diethyl 3,3-difluoropimelate in anhydrous toluene to the refluxing mixture.

  • After the addition is complete, continue to heat the reaction mixture at reflux for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate product.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Structural Elucidation

The definitive structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

While experimental data for the title compound is not available in the searched literature, the following are predicted chemical shifts and coupling patterns based on the analysis of similar structures.[9]

¹H NMR:

  • Ethyl Group: A quartet around 4.2 ppm (O-CH₂) and a triplet around 1.3 ppm (CH₃).

  • Cyclohexane Ring Protons: The protons on the cyclohexane ring will appear as complex multiplets in the region of 2.0-3.5 ppm. The protons on the carbons adjacent to the fluorine atoms (C4 and C6) will exhibit splitting due to both proton-proton and proton-fluorine coupling.

  • Methine Proton: The proton at the C2 position, adjacent to the ester and keto groups, is enolizable and its chemical shift and integration may vary depending on the solvent and concentration.

¹³C NMR:

  • Carbonyl Carbons: The ketone and ester carbonyl carbons are expected to resonate in the downfield region of the spectrum, typically between 160-200 ppm.

  • CF₂ Carbon: The carbon bearing the two fluorine atoms will appear as a triplet due to carbon-fluorine coupling.

  • Other Cyclohexane Carbons: The remaining methylene carbons of the cyclohexane ring will appear in the aliphatic region of the spectrum.

  • Ethyl Group Carbons: The O-CH₂ and CH₃ carbons of the ethyl group will have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 206.19. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and potentially cleavage of the cyclohexane ring.

Applications in Drug Discovery and Medicinal Chemistry

The strategic placement of the gem-difluoro group at the 5-position of the cyclohexanone ring makes this compound a valuable building block in drug discovery.

Applications A Ethyl 5,5-difluoro-2-oxo- cyclohexanecarboxylate B Metabolic Blocking A->B C Conformational Restriction A->C D Modulation of pKa A->D E Improved Pharmacokinetic Profile B->E C->E D->E

Figure 2: Key applications of the gem-difluoro-cyclohexanone scaffold in drug discovery.
Blocking Metabolic Oxidation

A primary application of gem-difluorination is to block metabolically labile C-H bonds.[1] The introduction of the CF₂ group at a position susceptible to oxidation by cytochrome P450 enzymes can significantly enhance the metabolic stability of a drug candidate, leading to a longer half-life and improved pharmacokinetic profile.

Modulation of Physicochemical Properties

The highly electronegative fluorine atoms can influence the acidity of neighboring protons and the overall lipophilicity of the molecule. This modulation of pKa and logP can be critical for optimizing a drug's solubility, permeability, and target engagement.

Scaffold for Further Derivatization

The β-keto ester functionality provides a versatile handle for a wide range of chemical transformations. The acidic α-proton can be readily removed to form an enolate, which can then be alkylated, acylated, or used in various condensation reactions to build more complex molecular architectures. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a strategically designed building block that offers significant advantages for medicinal chemists. Its synthesis, leveraging the classical Dieckmann condensation, provides access to a scaffold with a gem-difluoro moiety positioned to enhance metabolic stability and modulate key physicochemical properties. The versatility of the β-keto ester functionality further expands its utility in the synthesis of diverse and complex drug candidates. As the demand for more stable and effective therapeutics continues to grow, the application of such fluorinated scaffolds is poised to play an increasingly important role in the future of drug discovery.

References

  • Anonymous. (2021). AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2- AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CH. Fluorine Notes, 1(134). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 10). Dieckmann Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry with Victor. (2023, February 11). Master The Dieckmann Condensation in 12 Minutes! [Video]. YouTube. Retrieved from [Link]

  • Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Retrieved from [Link]

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Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

This guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 22515-17-9), a fluorinated β-keto ester of significant interest in synthetic chemistry and drug development.[1][2][3] The incorporation of geminal fluorine atoms onto the cyclohexane ring imparts unique chemical and physiological properties, making rigorous structural characterization essential. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The structural analysis of β-keto esters is fundamental for confirming molecular identity, assessing purity, and understanding dynamic processes such as keto-enol tautomerism.[4][5] Spectroscopic techniques are the cornerstones of this characterization, providing a detailed fingerprint of the molecule's atomic and functional group composition.

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[4] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the carbon skeleton and the electronic environment of each nucleus.

Expertise in Action: Causality Behind NMR Experimental Choices

The choice of NMR experiments is dictated by the molecule's structure. For this compound, standard ¹H and ¹³C NMR are essential for the hydrocarbon framework. However, the presence of fluorine makes ¹⁹F NMR indispensable. Fluorine's 100% natural abundance and high gyromagnetic ratio make it a highly sensitive nucleus for NMR analysis.[6][7] Furthermore, heteronuclear coupling between fluorine and both proton (J_HF) and carbon (J_CF) nuclei provides critical through-bond connectivity information, confirming the position of the fluorine atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring atoms. The geminal fluorine atoms at the C5 position significantly influence the signals of adjacent protons (at C4 and C6) through two-bond (²J_HF) and three-bond (³J_HF) coupling.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
H1 (CH)3.4 - 3.6Triplet (t)J_HH ≈ 6-7 Hz1H
H3, H4, H6 (CH₂)2.2 - 2.8Multiplet (m)J_HH, J_HF6H
Ethyl CH₂4.1 - 4.3Quartet (q)J_HH ≈ 7.1 Hz2H
Ethyl CH₃1.2 - 1.4Triplet (t)J_HH ≈ 7.1 Hz3H

Interpretation Insight: The methine proton at C1 is deshielded due to its position between two carbonyl groups (in the enol form) or adjacent to one (in the keto form). The protons on C4 and C6 are expected to show complex multiplets due to coupling with their geminal and vicinal protons, as well as with the two fluorine atoms at C5. The ethyl group presents its classic quartet-triplet pattern.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon environments. A key feature is the large one-bond carbon-fluorine coupling (¹J_CF) for C5, which appears as a triplet. Smaller, multi-bond C-F couplings can also be observed for C4 and C6.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constants (J, Hz)
C2 (Ketone C=O)195 - 205Singlet (s) or small multiplet-
Ester C=O168 - 172Singlet (s) or small multiplet-
C5 (CF₂)115 - 125Triplet (t)¹J_CF ≈ 240-260 Hz
C1 (CH)50 - 60Singlet (s) or small multiplet-
Ethyl CH₂60 - 62Singlet (s)-
C3, C4, C6 (CH₂)30 - 45Singlet (s) or small multiplet²J_CF, ³J_CF ≈ 20-30 Hz
Ethyl CH₃13 - 15Singlet (s)-

Interpretation Insight: The carbonyl carbons of the ketone and ester are the most deshielded, appearing furthest downfield.[8] The C5 carbon, directly bonded to two highly electronegative fluorine atoms, is also significantly shifted and exhibits the characteristic large triplet splitting pattern.

¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms. Given the molecular symmetry, the two fluorine atoms at C5 are chemically equivalent and should produce a single resonance. This signal will be split by the four adjacent protons on C4 and C6.

Fluorine Assignment Predicted Chemical Shift (δ, ppm vs. CFCl₃) Multiplicity Coupling Constants (J, Hz)
C5-F₂-100 to -110Triplet of triplets (tt) or multiplet (m)³J_HF ≈ 15-20 Hz

Interpretation Insight: The chemical shift is typical for geminal difluorides on a saturated ring.[9][10] The multiplicity arises from coupling to the two protons on C4 and the two protons on C6. The large chemical shift dispersion in ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds in complex mixtures.[11][12]

Protocol: NMR Sample Preparation and Analysis

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation: Accurately weigh 10-20 mg of this compound.[4]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a common choice for its excellent solubilizing properties for non-polar to moderately polar compounds.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR chemical shift referencing (δ = 0.00 ppm). For ¹⁹F NMR, an external or internal reference like CFCl₃ (δ = 0.00 ppm) or trifluoroacetic acid (δ = -76.55 ppm) can be used.[4][13][14]

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Insert the tube into the spectrometer.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire ¹H, ¹³C, and ¹⁹F spectra using standard pulse sequences.

Caption: Standard workflow for NMR spectral acquisition.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[4]

Interpretation of Key IR Absorption Bands

The IR spectrum of this compound is dominated by strong absorptions from the two carbonyl groups and the carbon-fluorine bonds.

Frequency Range (cm⁻¹) Vibration Type Functional Group
1735 - 1750C=O StretchEster
1710 - 1725C=O StretchKetone
1200 - 1250C-O StretchEster
1050 - 1150C-F StretchGeminal Difluoride
2850 - 3000C-H StretchAliphatic

Interpretation Insight: The presence of two distinct, strong peaks in the carbonyl region (1700-1750 cm⁻¹) is a hallmark of a β-keto ester. The ester carbonyl typically appears at a higher frequency than the ketone carbonyl. The C-F stretches are found in the fingerprint region and are usually very strong and sharp, providing clear evidence of fluorination.

Protocol: Acquiring an IR Spectrum (Neat Sample)
  • Instrument Preparation: Ensure the spectrometer's sample compartment is clean and purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.[4]

  • Background Scan: Perform a background scan with clean salt plates (e.g., NaCl or KBr) to record the instrument's baseline.

  • Sample Application: Place a single drop of the neat liquid sample onto one salt plate and carefully place the second plate on top to create a thin film.[4]

  • Data Acquisition: Place the salt plate assembly in the spectrometer's sample holder and acquire the spectrum.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Caption: Workflow for acquiring an IR spectrum of a liquid sample.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, the molecular weight is 206.19 g/mol .[1][2]

Interpretation of the Mass Spectrum

In Electron Ionization (EI) MS, the molecular ion (M⁺) is expected at m/z 206. The fragmentation of β-keto esters is often characterized by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.

m/z (Mass-to-Charge Ratio) Proposed Fragment Fragmentation Pathway
206[C₉H₁₂F₂O₃]⁺Molecular Ion (M⁺)
178[M - CO]⁺Loss of carbon monoxide
161[M - OC₂H₅]⁺Loss of the ethoxy radical
133[M - CO₂C₂H₅]⁺Loss of the ethoxycarbonyl radical
43[CH₃CO]⁺Acylium ion from α-cleavage

Interpretation Insight: The molecular ion peak confirms the compound's molecular formula. The loss of the ethoxy group (m/z 161) is a very common fragmentation for ethyl esters. Subsequent fragmentation can involve losses of CO or other small neutral molecules, providing a puzzle that helps piece together the original structure.

Visualization: Key Fragmentation Pathways

MS_Fragmentation cluster_frags Primary Fragments M [M]⁺ m/z 206 F1 [M - OC₂H₅]⁺ m/z 161 M:ion->F1:ion - •OC₂H₅ F2 [M - CO₂C₂H₅]⁺ m/z 133 M:ion->F2:ion - •CO₂C₂H₅

Caption: Primary fragmentation pathways for the title compound.

Summary and Conclusion

The comprehensive spectral analysis presented in this guide provides an unambiguous structural confirmation of this compound.

Technique Key Data and Interpretation
¹H NMR Signals for aliphatic and ethyl protons, with complex splitting for protons near the CF₂ group.
¹³C NMR Characteristic signals for ketone, ester, and CF₂ carbons, with a large ¹J_CF coupling constant.
¹⁹F NMR A single multiplet resonance confirming the presence of two equivalent fluorine atoms.
IR Strong, distinct C=O stretching bands for ketone and ester; strong C-F stretching bands.
MS Molecular ion peak at m/z 206, with characteristic ester and α-cleavage fragmentation patterns.

This multi-technique approach ensures the highest level of trustworthiness and scientific integrity in the characterization of this important fluorinated building block. The protocols and interpretive insights provided herein are designed to serve as a reliable reference for scientists engaged in the synthesis and application of complex organic molecules.

References

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The Strategic Imperative of Fluorination in Modern Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorine, the most electronegative element, has transitioned from a chemical curiosity to an indispensable tool in the medicinal chemist's arsenal. Its strategic incorporation into small molecules can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profiles. By leveraging fluorine's unique steric and electronic properties, drug designers can meticulously modulate acidity, lipophilicity, metabolic stability, and target binding affinity. These modifications often lead to significant improvements in potency, selectivity, bioavailability, and overall therapeutic index.[1][2] This guide provides a technical exploration of the core principles behind fluorination in drug design, detailing its impact on key physicochemical properties, outlining strategic synthetic approaches, and presenting case studies that illustrate its transformative power in the development of modern pharmaceuticals.

Introduction: The Rise of the "Magic Bullet" Atom

The prevalence of fluorinated compounds in the pharmaceutical landscape is a testament to their remarkable utility. Approximately 20% of all commercialized pharmaceuticals contain at least one fluorine atom, a figure that includes many of the top-performing drugs on the market.[3][4] This success is not coincidental but is rooted in the unique and powerful properties of the fluorine atom itself.

Fluorine's defining characteristics include:

  • Small Atomic Size: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen in many biological contexts with minimal steric perturbation.[5]

  • Extreme Electronegativity: On the Pauling scale, fluorine has the highest electronegativity (3.98), which creates strong, polarized carbon-fluorine (C-F) bonds and induces powerful electronic effects on neighboring functional groups.[5][6]

  • High C-F Bond Strength: The bond between carbon and fluorine is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage.[6]

These fundamental properties are the basis for the four key advantages that fluorination offers in drug design: enhanced metabolic stability, modulation of acidity/basicity (pKa), fine-tuning of lipophilicity (LogP), and improved binding affinity.[1][5]

The Physicochemical Impact of Fluorine Substitution

The strategic placement of fluorine can dramatically alter a molecule's behavior in a biological system. Understanding these effects is crucial for rational drug design.

Enhancing Metabolic Stability

A primary challenge in drug development is preventing rapid metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes in the liver. These enzymes frequently target metabolically vulnerable C-H bonds for oxidation.[6] Replacing a susceptible hydrogen with a fluorine atom effectively "shields" that position. The high strength of the C-F bond makes it resistant to oxidative metabolism, thereby increasing the drug's half-life and systemic exposure.[1][5][6]

Case Study: Ezetimibe The cholesterol-lowering drug Ezetimibe incorporates two para-fluorophenyl groups. These fluorine atoms serve to block aromatic hydroxylation, a common metabolic pathway, which improves the drug's metabolic stability and pharmacokinetic profile, ultimately increasing its activity significantly.[7]

Compound PairProperty MeasuredNon-FluorinatedFluorinatedFold Improvement
Ezetimibe AnalogIn-vitro Activity1x~50x50
Gefitinib AnalogBioavailabilityLowerHigher>1

Table 1: Illustrative impact of fluorination on metabolic stability and related properties. Data synthesized from case studies.[4][7]

Modulating Acidity and Basicity (pKa)

Fluorine's powerful inductive electron-withdrawing effect can significantly alter the pKa of nearby acidic or basic functional groups.[6] For a basic amine, placing a fluorine atom on an adjacent carbon will lower its pKa, making it less basic.[8]

This has profound implications for drug properties:

  • Improved Permeability: A less basic compound will be less protonated at physiological pH (7.4). The neutral, uncharged form of a drug is better able to cross lipid cell membranes, leading to improved absorption and bioavailability.[5][8]

  • Reduced P-gp Efflux: P-glycoprotein (P-gp) is an efflux pump that can remove drugs from cells, limiting their efficacy, particularly in the central nervous system (CNS). Lowering the basicity of a drug can reduce its recognition by P-gp, thereby increasing its brain penetration.[8][9]

Functional GroupPosition of FluorinepKa (Non-Fluorinated)pKa (Fluorinated)ΔpKa
Aliphatic Amineβ-position~10.5~8.8~ -1.7
Aromatic Amineortho-position~4.6~3.0~ -1.6

Table 2: Typical pKa shifts observed upon fluorination of basic amines. Values are illustrative.[8][9]

Tuning Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical parameter for absorption, distribution, metabolism, excretion, and toxicity (ADMET).[10][11] Fluorine's effect on lipophilicity is highly context-dependent.[10][12]

  • Single Fluorine Substitution: Replacing a single hydrogen with fluorine often modestly increases lipophilicity.[6]

  • Polyfluorination: The introduction of groups like trifluoromethyl (CF3) can significantly increase lipophilicity, which can enhance membrane permeability and target binding within hydrophobic pockets.[1][6] However, internal polyfluorination within an alkyl chain can sometimes lead to a counterintuitive decrease in lipophilicity.[12]

Judicious modulation of lipophilicity is a balancing act; while higher lipophilicity can improve membrane permeation, excessive lipophilicity can lead to poor solubility and increased metabolic clearance.[5][10]

cluster_0 Fluorine's Core Physicochemical Effects F Fluorine Substitution MS Metabolic Stability F->MS  Blocks CYP Oxidation  (Strong C-F Bond) PKA pKa Modulation F->PKA  Lowers pKa of Bases  (Inductive Effect) LIPO Lipophilicity (LogP) F->LIPO  Context-Dependent  (Increases or Decreases) BIND Binding Affinity F->BIND  Stabilizes Conformation  (New Interactions)

Caption: Core physicochemical properties modulated by fluorination in drug design.

Influencing Conformation and Binding Affinity

Fluorine can enhance a drug's binding affinity for its target protein through several mechanisms:

  • Favorable Interactions: The polarized C-F bond can participate in dipole-dipole, electrostatic, and even weak hydrogen bonding interactions (C-F···H-N) with amino acid residues in the protein's binding pocket.[6][13]

  • Conformational Control: Fluorine substitution can alter the conformational preferences of a molecule, "locking" it into a bioactive conformation that is optimal for binding to the target.[1]

Case Study: Ibrutinib The discovery of the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib involved the strategic introduction of a 4-fluorophenoxy group. This modification was found to enhance binding and improve the pharmacokinetic profile of the drug, with structural studies confirming that the fluorine substitution helps to stabilize interactions within a hydrophobic pocket of the BTK enzyme.[1]

Strategic Fluorination in the Drug Discovery Workflow

The timing and method of fluorine introduction are key strategic decisions in a drug discovery program.

"Late-Stage" Fluorination

Traditionally, fluorinated compounds were built from the ground up using fluorinated starting materials. A more modern and efficient approach is "late-stage fluorination," where fluorine is introduced at one of the final steps in a synthetic sequence.[14][15] This strategy allows medicinal chemists to rapidly synthesize a library of fluorinated analogs from a common, complex intermediate, accelerating the structure-activity relationship (SAR) studies needed for lead optimization.[15]

cluster_trad Traditional Workflow cluster_lsf Late-Stage Fluorination Workflow cluster_key T1 Fluorinated Building Block T2 Multi-Step Synthesis T1->T2 T3 Final Analog T2->T3 K1 Slow, single analog per synthetic route L3 Analog Library L1 Complex Core (Non-Fluorinated) L2 Late-Stage Fluorination L1->L2 L2->L3 K2 Rapid, multiple analogs from a common precursor

Caption: Comparison of traditional vs. late-stage fluorination workflows.

Key Synthetic Methodologies

A variety of reagents and protocols have been developed to achieve selective fluorination.

This protocol describes a general method for the fluorination of an electron-rich aromatic compound using an electrophilic "F+" source.

Objective: To introduce a fluorine atom onto an activated aromatic ring. Reagent: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[16][17] Methodology:

  • Dissolution: Dissolve the aromatic substrate (1.0 mmol) in a suitable aprotic solvent (e.g., acetonitrile, 10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition: Add Selectfluor® (1.1 mmol, 1.1 equivalents) to the solution in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-24 hours.

  • Workup: Upon completion, quench the reaction by adding water (20 mL). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired fluorinated aromatic compound.

This protocol describes the conversion of an alcohol to a fluoride using a nucleophilic fluoride source.

Objective: To replace a hydroxyl group with a fluorine atom. Reagent: Diethylaminosulfur trifluoride (DAST) or a modern equivalent like Deoxo-Fluor®. Methodology:

  • Setup: To a solution of the alcohol substrate (1.0 mmol) in a dry, aprotic solvent (e.g., dichloromethane, 10 mL) in a flame-dried flask under an inert atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (1.2 mmol, 1.2 equivalents) dropwise to the cooled solution via syringe. Caution: DAST is toxic and moisture-sensitive.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C.

  • Purification: Separate the layers and extract the aqueous phase with dichloromethane (3 x 20 mL). Combine the organic layers, dry over Na2SO4, filter, and concentrate. Purify the crude product by column chromatography to isolate the alkyl fluoride.

Advanced Applications and Future Perspectives

Fluorine-18 in Positron Emission Tomography (PET)

The radioactive isotope Fluorine-18 (¹⁸F) is a positron emitter with an ideal half-life (109.8 minutes) for medical imaging.[5][18] It is widely used in Positron Emission Tomography (PET) to visualize and quantify physiological processes in vivo. The most common ¹⁸F-labeled tracer, [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG), is used extensively in oncology to detect tumors with high glucose uptake.[15] The development of novel ¹⁸F-labeled tracers is a critical area of research for diagnosing diseases and evaluating the pharmacokinetic distribution of new drug candidates.[18]

The "Dark Side" of Fluorination

While the C-F bond is exceptionally strong, it is not invincible. In certain molecular contexts, drug-metabolizing enzymes can mediate C-F bond cleavage, leading to the release of fluoride ions or the formation of toxic metabolites.[19] For example, long-term use of the antifungal drug voriconazole can lead to elevated plasma fluoride levels, which has been linked to painful periostitis (inflammation of the bone lining).[19] These instances, while relatively rare, underscore the importance of thorough metabolic and toxicological profiling of all fluorinated drug candidates.

Conclusion

Fluorination is a powerful and versatile strategy in drug design, not a mere "decoration." The deliberate and rational incorporation of fluorine allows for the precise tuning of a molecule's physicochemical properties to overcome common challenges in drug development, from poor metabolic stability to low bioavailability. By understanding the fundamental principles that govern fluorine's behavior, medicinal chemists can leverage its unique characteristics to design safer, more effective, and more successful therapeutic agents. The continued development of novel fluorination methods and a deeper understanding of its biological consequences ensure that fluorine will remain a central element in the future of pharmaceutical innovation.

References

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A Comprehensive Technical Guide to the Safe Handling of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the safe handling, storage, and disposal of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate (CAS No. 22515-17-9). As a key fluorinated building block, particularly in the synthesis of protein degraders and other complex pharmaceutical intermediates, its use is becoming increasingly prevalent in research and development laboratories.[1] This document outlines essential safety protocols, hazard assessments, emergency procedures, and waste management strategies tailored for researchers, scientists, and drug development professionals. The guidance herein is synthesized from available safety data for the compound and its structural analogs, emphasizing a proactive and informed approach to laboratory safety.

Section 1: Compound Identification and Physicochemical Properties

This compound is a functionalized cyclic ketone whose utility in medicinal chemistry is enhanced by the presence of a gem-difluoro group. This motif is known to favorably modulate properties such as metabolic stability and binding affinity by acting as a bioisostere for a carbonyl or dimethyl group.[2] Understanding its fundamental properties is the first step in a thorough risk assessment.

PropertyValueSource
Chemical Name This compound[1][3][4]
CAS Number 22515-17-9[1][3][4]
Molecular Formula C₉H₁₂F₂O₃[1][3][4]
Molecular Weight 206.19 g/mol [1][3][4]
Appearance Not explicitly stated, likely a liquid or low-melting solidInferred
Storage Temperature Room Temperature or 2-8°C (Supplier dependent)[1][3][4]

Section 2: Hazard Identification and Risk Assessment

A specific Safety Data Sheet (SDS) with comprehensive, validated toxicological data for this compound is not widely available in public repositories. Therefore, this assessment is grounded in the known hazards of its close structural analog, Ethyl 2-oxocyclohexanecarboxylate (CAS 1655-07-8), and the general principles of handling fluorinated organic compounds.[5] The toxicological properties of the target compound have not been thoroughly investigated, which necessitates a cautious approach.

2.1 Inferred GHS Hazard Classification

The following classifications are based on the non-fluorinated analog and should be considered the minimum expected hazards.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: Inferred from data for Ethyl 2-oxocyclohexanecarboxylate.[5][6][7]

Causality Behind the Hazards:

  • Skin and Eye Irritation: As a ketoester, the compound may react with moisture on skin and mucous membranes. The presence of the electron-withdrawing fluorine atoms can increase the reactivity of the carbonyl groups, potentially leading to irritation upon contact.

  • Respiratory Irritation: Inhalation of aerosols, mists, or vapors can irritate the respiratory tract. While the vapor pressure may be low, operations such as heating or sonicating can increase the concentration in the breathing zone.

2.2 Risk Assessment Workflow

A systematic risk assessment must be performed before any new experimental protocol involving this compound is initiated. This involves not just identifying the intrinsic hazards of the chemical but also evaluating the risks associated with the specific procedures being performed.

A 1. Review Chemical Information (SDS, Literature) B 2. Identify Intrinsic Hazards (Irritant, Unknown Toxicity) A->B C 3. Analyze Experimental Protocol (Scale, Temperature, Duration) B->C D 4. Assess Exposure Potential (Inhalation, Dermal, Ingestion) C->D E 5. Implement Control Measures (Fume Hood, PPE, SOP) D->E F 6. Plan for Emergencies (Spill Kit, First Aid) E->F G 7. Proceed with Experiment F->G H 8. Review & Revise (Post-Experiment) G->H cluster_spill Spill cluster_exposure Personal Exposure Start Incident Occurs SpillType Spill Size? Start->SpillType ExposureType Exposure Route? Start->ExposureType MinorSpill <100mL in Hood Contain & Clean SpillType->MinorSpill Minor MajorSpill >100mL or Outside Hood Evacuate & Call EHS SpillType->MajorSpill Major Notify Notify Supervisor MinorSpill->Notify MajorSpill->Notify SkinEye Skin/Eye Contact Flush with Water (15 min) ExposureType->SkinEye Inhalation Inhalation Move to Fresh Air ExposureType->Inhalation Medical Seek Medical Attention SkinEye->Medical Inhalation->Medical Medical->Notify

Figure 2: A logic flow diagram for responding to emergencies involving this compound.

Section 6: Waste Disposal

Chemical waste must be managed responsibly to ensure safety and regulatory compliance.

6.1 Waste Segregation and Collection

  • Designated Container: All waste containing this compound, including contaminated consumables (gloves, pipette tips, absorbent materials), must be collected in a dedicated hazardous waste container.

  • Halogenated Waste Stream: As a fluorinated compound, this is considered halogenated organic waste . It must NOT be mixed with non-halogenated solvent waste.

  • Container Requirements: The waste container must be made of a compatible material (e.g., HDPE), be in good condition, and have a secure screw-top cap. It must be kept closed at all times except when adding waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents, and the approximate percentages.

6.2 Disposal Procedure

  • Do not dispose of this chemical down the drain or in regular trash. [8]* Once the waste container is full, arrange for pickup and disposal through your institution's licensed EHS department or a certified hazardous waste contractor.

Section 7: Chemical Reactivity and Stability

  • Stability: The compound is expected to be stable under recommended storage conditions. [5]* Incompatible Materials: Avoid contact with:

    • Strong Bases: Can catalyze decomposition or condensation reactions.

    • Strong Acids: May cause hydrolysis or other reactions.

    • Strong Oxidizing/Reducing Agents: Can lead to vigorous and potentially hazardous reactions. [5][9]* Hazardous Decomposition Products: Combustion may produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO₂), and potentially highly toxic hydrogen fluoride (HF). [5]Firefighting personnel must wear self-contained breathing apparatus.

References

  • CP Lab Safety. (n.d.). This compound, 1 gram. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-5,5-difluoro-cyclohexanecarboxylate. Retrieved from [Link]

  • Caesar & Loretz GmbH. (2025). Safety data sheet for Oxetacaine, API. Retrieved from [Link]

  • EHSO. (2025). Chemical Hazards - EHSO Manual 2025-2026. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]

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An In-depth Technical Guide to Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Key Building Block in Targeted Protein Degradation

Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate, a fluorinated cyclic β-ketoester, has garnered significant attention within the medicinal chemistry community. Its unique structural features make it a valuable building block, particularly in the burgeoning field of targeted protein degradation (TPD). This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its commercial availability, explore potential synthetic strategies, elucidate its critical role in the design of Proteolysis Targeting Chimeras (PROTACs), and discuss relevant analytical methodologies for its characterization.

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate their physicochemical and pharmacological properties. The gem-difluoro group in this compound can impart desirable characteristics such as increased metabolic stability, altered lipophilicity, and specific conformational constraints. These attributes are particularly advantageous in the design of PROTACs, which are complex molecules requiring precise spatial orientation of their constituent parts to achieve biological activity.[1][2]

Commercial Availability: Securing the Starting Material

This compound is commercially available from several chemical suppliers, ensuring its accessibility for research and development purposes. The compound is typically supplied for professional research and manufacturing use.

Supplier CAS Number Molecular Formula Molecular Weight Typical Use
Pharmaffiliates[3]22515-17-9C9H12F2O3206.19Research and Development
CP Lab Safety[4]22515-17-9C9H12F2O3206.19Protein Degrader Building Blocks
ChemicalBook[5][6]22515-17-9C9H12F2O3206.19Chemical Synthesis

It is advisable to contact the suppliers directly for the most current information on pricing, availability, and purity specifications.

Synthetic Strategies: A Roadmap to a Fluorinated Scaffold

While a specific, detailed, and peer-reviewed synthesis protocol for this compound was not prominently available in the surveyed literature, its structure suggests a logical synthetic approach based on established methodologies for the synthesis of related compounds, such as gem-difluorinated cyclohexanes and non-fluorinated β-ketoesters.

A plausible synthetic route would likely involve the introduction of the gem-difluoro moiety onto a pre-existing cyclohexanone ring system, followed by or preceded by the introduction of the ethyl carboxylate group.

Conceptual Synthetic Workflow

A potential synthetic pathway could start from a readily available cyclohexanone derivative. The introduction of the gem-difluoro group at the 5-position is a key transformation. This can be achieved through various fluorination techniques. Subsequently, the ethyl carboxylate group can be introduced at the 2-position, typically via a Claisen condensation or a similar reaction.

G cluster_0 Synthetic Pathway A Cyclohexanone Precursor B gem-Difluorination at C5 A->B Fluorinating Agent C Introduction of Ester at C2 B->C e.g., Diethyl carbonate, Base D This compound C->D Work-up/Purification

Caption: Conceptual workflow for the synthesis of this compound.

Key Synthetic Transformations: The Rationale Behind the Choices
  • Gem-Difluorination: The introduction of a CF2 group onto a carbonyl-containing ring is a common challenge in fluorine chemistry. Several methods can be envisioned:

    • Deoxofluorination: Treatment of a corresponding 5-oxo-cyclohexanecarboxylate precursor with a deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) could be a direct approach. However, the presence of the β-ketoester functionality might lead to side reactions.

    • From a Diol or Dithiane: Conversion of a 5-hydroxy or 5,5-dithio protected precursor followed by fluorination is another possibility.

    • Ring-Closing Metathesis (RCM): Construction of a difluorinated acyclic precursor followed by RCM to form the cyclohexene ring, and subsequent functional group manipulations, could be a more intricate but potentially effective strategy.

  • Carboxylation: The introduction of the ethyl carboxylate group at the α-position of a ketone is a classic transformation.

    • Claisen Condensation: The reaction of 5,5-difluorocyclohexanone with diethyl carbonate in the presence of a strong base (e.g., sodium hydride or sodium ethoxide) would be a standard and efficient method to introduce the desired β-ketoester functionality. The choice of base and solvent is critical to maximize the yield and prevent side reactions.

A Chinese patent describes a preparation method for 3-fluoro-4-hydroxycyclohexane carboxylate which involves fluorination and ring-opening/closing reactions, highlighting some of the complex chemistries that can be involved in the synthesis of fluorinated cyclohexane derivatives.[7] Another patent details the epimerization of substituted cyclohexanecarboxylic acids, which could be relevant for controlling stereochemistry if chiral centers are introduced.[8]

Application in Drug Discovery: A Cornerstone for PROTACs

The designation of this compound as a "Protein Degrader Building Block" underscores its primary application in the design and synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9][10]

A PROTAC molecule generally consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a chemical linker that connects the two. The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC by dictating the spatial arrangement of the ternary complex (PROTAC-target protein-E3 ligase).[1][2]

G cluster_0 PROTAC Structure and Function POI Protein of Interest (POI) Ligand (Warhead) Linker Linker (incorporating the difluoro-cyclohexyl moiety) POI->Linker Ternary Ternary Complex Formation POI->Ternary E3 E3 Ligase Ligand (Anchor) Linker->E3 E3->Ternary Ub Ubiquitination of POI Ternary->Ub Degradation Proteasomal Degradation of POI Ub->Degradation

Caption: The role of the linker in PROTAC-mediated protein degradation.

The Strategic Advantage of the 5,5-Difluoro-cyclohexyl Moiety in Linkers

The incorporation of the rigid, gem-difluorinated cyclohexyl scaffold derived from this compound into the linker of a PROTAC can offer several advantages:

  • Conformational Rigidity: The cyclohexane ring provides a degree of conformational constraint to the linker, which can be beneficial for pre-organizing the warhead and anchor ligands for optimal binding to their respective proteins and facilitating the formation of a stable and productive ternary complex.[11][12]

  • Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the gem-difluoro group resistant to oxidative metabolism. Incorporating this motif can enhance the metabolic stability and pharmacokinetic profile of the PROTAC.

  • Modulation of Physicochemical Properties: The electronegative fluorine atoms can influence the lipophilicity and membrane permeability of the PROTAC, which are critical parameters for its cellular uptake and overall efficacy.

  • Vectorial Properties: The defined geometry of the cyclohexyl ring can act as a vector, directing the warhead and anchor moieties into specific spatial orientations. This can be crucial for achieving selectivity for a particular target protein or E3 ligase.

The design of the linker is a critical aspect of PROTAC development, and the use of building blocks like this compound allows for the exploration of a more defined and functional chemical space for linkers beyond simple alkyl or PEG chains.[1][2][10]

Analytical Characterization: Ensuring Quality and Purity

Proposed Analytical Workflow

G cluster_0 Analytical Workflow Synthesis Synthesized/Purchased Compound NMR NMR Spectroscopy (1H, 13C, 19F) Synthesis->NMR MS Mass Spectrometry (GC-MS or LC-MS) Synthesis->MS IR Infrared Spectroscopy Synthesis->IR Purity Purity Assessment (HPLC or GC) Synthesis->Purity Confirmation Structural Confirmation & Purity Report NMR->Confirmation MS->Confirmation IR->Confirmation Purity->Confirmation

Caption: A typical analytical workflow for the characterization of this compound.

Expected Spectroscopic Signatures
  • ¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the methylene protons of the cyclohexane ring. The presence of the fluorine atoms would likely introduce complex splitting patterns for the adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum would be highly informative. The carbonyl carbon of the ketone and the ester would appear at low field. The carbon bearing the two fluorine atoms would exhibit a characteristic triplet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum would be the most direct method to confirm the presence of the gem-difluoro group, likely showing a single resonance.

  • Mass Spectrometry: Mass spectrometry (GC-MS or LC-MS) would be used to confirm the molecular weight of the compound (206.19 g/mol ). The fragmentation pattern could provide further structural information.

  • Infrared Spectroscopy: The IR spectrum would show strong absorption bands for the ketone and ester carbonyl groups.

Conclusion: A Versatile Tool for Modern Drug Discovery

This compound represents a valuable and commercially accessible building block for medicinal chemists, particularly those working on the development of next-generation therapeutics like PROTACs. Its unique combination of a rigid cyclic scaffold and a metabolically robust gem-difluoro group provides a powerful tool for modulating the properties of complex molecules. While a detailed, publicly available synthesis protocol remains to be published, the synthetic strategies outlined in this guide, based on established chemical principles, provide a solid foundation for its preparation in a laboratory setting. As the field of targeted protein degradation continues to evolve, the demand for sophisticated and functionalized building blocks like this compound is certain to grow.

References

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The Strategic Advantage of Fluorine: An In-depth Technical Guide to Fluorinated β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal and materials chemistry, with nearly 30% of pharmaceuticals and 35% of agrochemicals containing at least one fluorine atom.[1] This guide provides an in-depth exploration of fluorinated β-keto esters, a class of compounds that serve as highly versatile and powerful building blocks in the synthesis of complex fluorinated molecules. We will delve into the fundamental principles governing their synthesis, explore the unique physicochemical properties imparted by fluorine, and detail their application in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of fluorinated synthons.

Introduction: The Fluorine Factor in Molecular Design

The substitution of hydrogen with fluorine, the most electronegative element, induces profound changes in a molecule's properties.[2][3] Key effects include:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it resistant to enzymatic cleavage and thereby enhancing the metabolic stability and half-life of drug candidates.[2][3]

  • Lipophilicity and Bioavailability: The introduction of fluorine can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[4]

  • Conformational Control: The steric and electronic properties of fluorine can influence molecular conformation, leading to more favorable binding interactions with biological targets.

  • pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering their ionization state at physiological pH and impacting drug-receptor interactions.[4]

β-Keto esters are themselves valuable synthetic intermediates due to their dual functionality, possessing an active methylene group and reactive keto and ester moieties.[1] The combination of these features with the unique properties of fluorine makes fluorinated β-keto esters exceptionally powerful tools for the construction of novel, high-performance molecules.

Synthetic Strategies for Fluorinated β-Keto Esters

The synthesis of fluorinated β-keto esters can be broadly categorized into two main approaches: the introduction of a fluorinated group to a β-keto ester scaffold, and the construction of the β-keto ester from fluorinated starting materials.

Building from Fluorinated Precursors: The Claisen Condensation

The Claisen condensation is a classic carbon-carbon bond-forming reaction that is highly effective for synthesizing β-keto esters.[5] For the preparation of terminally fluorinated β-keto esters, such as the widely used ethyl 4,4,4-trifluoroacetoacetate, this reaction involves the condensation of a fluorinated ester with a non-fluorinated ester in the presence of a strong base.[6][7][8]

Mechanism Causality: The reaction is driven by the formation of a resonance-stabilized enolate from the non-fluorinated ester, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the fluorinated ester. A stoichiometric amount of a strong base, such as sodium ethoxide or sodium hydride, is crucial.[5][9] The base serves not only to generate the initial enolate but also to deprotonate the resulting β-keto ester, which is more acidic than the starting alcohol. This final deprotonation step is thermodynamically favorable and drives the equilibrium towards the product.[5]

Experimental Protocol: Synthesis of Ethyl 4,4,4-Trifluoroacetoacetate

This protocol describes the synthesis of ethyl 4,4,4-trifluoroacetoacetate via a sodium ethoxide-catalyzed Claisen condensation.[6][7]

Materials:

  • Ethyl trifluoroacetate (1.0 mol)[10]

  • Ethyl acetate (1.2 mol)

  • 20% Sodium ethoxide in ethanol (1.5 mol)

  • Anhydrous ethanol (200 mL)

  • Concentrated sulfuric acid

  • Anhydrous sodium sulfate

  • Reaction vessel equipped with a mechanical stirrer, dropping funnel, condenser, and thermometer.

Procedure:

  • To the reaction vessel, add anhydrous ethanol, the sodium ethoxide solution, and ethyl acetate at room temperature (25 °C).[7]

  • Cool the mixture to 5-10 °C using an ice bath.

  • Slowly add ethyl trifluoroacetate dropwise to the reaction mixture, maintaining the temperature between 10-20 °C.[7]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60 °C for 2 hours.[7]

  • Cool the reaction mixture back down to 10-15 °C.

  • Slowly add concentrated sulfuric acid to neutralize the reaction mixture, keeping the temperature between 20-30 °C.[7] A precipitate of sodium sulfate will form.

  • Filter the mixture to remove the sodium sulfate precipitate.

  • The filtrate is then subjected to fractional distillation under reduced pressure to isolate the ethyl 4,4,4-trifluoroacetoacetate. The product typically boils at 129.5 °C at atmospheric pressure.[6]

Self-Validation: The identity and purity of the product can be confirmed by spectroscopic methods.

Spectroscopic Data for Ethyl 4,4,4-Trifluoroacetoacetate
¹H NMR δ 1.3 (t, 3H, CH₃), 3.6 (s, 2H, CH₂), 4.2 (q, 2H, OCH₂)[11]
¹³C NMR δ 13.9 (CH₃), 49.9 (CH₂), 62.1 (OCH₂), 116.8 (q, CF₃), 168.1 (C=O, ester), 189.2 (q, C=O, ketone)
¹⁹F NMR δ -76.3 (s, 3F, CF₃)[12]
IR (cm⁻¹) 1760 (C=O, ester), 1720 (C=O, ketone), 1150-1350 (C-F)[13]
Direct Fluorination: Electrophilic Fluorination

Another powerful strategy is the direct fluorination of a pre-existing β-keto ester at the α-position. This is typically achieved using an electrophilic fluorinating agent.[14][15]

Causality in Reagent Selection: The choice of fluorinating agent is critical. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄) are widely used.[15] Selectfluor® is often preferred due to its stability, ease of handling, and safety profile compared to gaseous fluorine.[16][17] The reaction proceeds via the enol or enolate form of the β-keto ester, which acts as a nucleophile attacking the electrophilic fluorine atom of the reagent.[12][18] The reaction is often catalyzed by a Lewis acid or a phase-transfer catalyst to enhance the reactivity of the substrate and control stereoselectivity in asymmetric syntheses.[14][19][20]

Safety Considerations: Electrophilic fluorinating agents are strong oxidizing agents and should be handled with care in a well-ventilated fume hood.[16][21][22] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, is mandatory.[22]

Physicochemical Properties and Reactivity

The presence of fluorine atoms dramatically influences the properties and reactivity of β-keto esters.

  • Acidity: The strong electron-withdrawing effect of the fluorine atoms increases the acidity of the α-protons, facilitating enolate formation.

  • Keto-Enol Tautomerism: Fluorination can shift the keto-enol equilibrium. For example, ethyl 4,4,4-trifluoroacetoacetate exists as a mixture of keto and enol forms.[6]

  • Electrophilicity: The carbonyl carbons of fluorinated β-keto esters are more electrophilic, making them more susceptible to nucleophilic attack.

  • Hydrate Formation: Highly fluorinated ketones and diketones have a tendency to form stable hydrates.[12][18]

Applications in Drug Discovery and Development

Fluorinated β-keto esters are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[6][8] Their utility stems from their ability to participate in various chemical transformations to build complex molecular architectures.

  • Heterocycle Synthesis: They are excellent precursors for the synthesis of fluorinated heterocycles, such as pyrimidines, pyrazoles, and quinolones, which are common scaffolds in bioactive molecules.[23]

  • Enantioselective Transformations: The fluorinated ketone moiety can be stereoselectively reduced to introduce chiral centers, leading to the synthesis of optically pure α-fluoro-β-hydroxy esters, which are valuable building blocks for complex chiral molecules.[24]

  • Introduction of Fluorinated Moieties: These compounds serve as efficient vehicles for introducing trifluoromethyl (CF₃) and other fluoroalkyl groups into target molecules, a common strategy to enhance drug properties.[8]

Case Study: Fluoroquinolone Antibiotics The introduction of a fluorine atom at the C-6 position of the quinolone scaffold, a modification often achieved using fluorinated building blocks derived from β-keto esters, was a major breakthrough in the development of fluoroquinolone antibiotics like ciprofloxacin. This fluorine atom enhances the binding affinity of the drug to its target, DNA gyrase, and broadens its antibacterial spectrum.[25]

Conclusion

Fluorinated β-keto esters represent a class of indispensable building blocks in modern organic synthesis, particularly in the fields of medicinal and agricultural chemistry. Their synthesis, primarily through Claisen condensation and direct electrophilic fluorination, is well-established, offering access to a diverse range of structures. The unique physicochemical properties conferred by fluorine provide medicinal chemists with a powerful tool to rationally design molecules with improved metabolic stability, bioavailability, and potency. As the demand for more sophisticated and effective pharmaceuticals and agrochemicals continues to grow, the strategic application of fluorinated β-keto esters is poised to play an even more critical role in future innovations.

Diagrams

Claisen_Condensation cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products EtTFA Ethyl Trifluoroacetate Attack Nucleophilic Attack EtTFA->Attack EtA Ethyl Acetate Enolate Enolate Formation (from Ethyl Acetate) EtA->Enolate Base Base Strong Base (e.g., NaOEt) Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Elimination of Ethoxide Intermediate->Elimination Product_Enolate Product Enolate (Deprotonated β-Keto Ester) Elimination->Product_Enolate Acidification Acidic Workup Product_Enolate->Acidification Product Ethyl 4,4,4-Trifluoroacetoacetate Acidification->Product Electrophilic_Fluorination BKE β-Keto Ester Enol Enol / Enolate Tautomer BKE->Enol Tautomerization Transition_State Transition State Enol->Transition_State Selectfluor Electrophilic Fluorinating Agent (e.g., Selectfluor®) Selectfluor->Transition_State Nucleophilic Attack by Enol Fluorinated_BKE α-Fluoro-β-Keto Ester Transition_State->Fluorinated_BKE Byproduct Reagent Byproduct Transition_State->Byproduct

Caption: Mechanism of electrophilic fluorination of a β-keto ester at the α-position.

References

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The Biological Significance of the Difluoroketone Moiety: A Keystone for Potent and Selective Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Part 1: The Difluoroketone Moiety: A Privileged Scaffold in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with nearly one-third of FDA-approved small molecule drugs in recent years containing at least one fluorine atom.[1] This is due to fluorine's unique ability to modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity for its biological target.[2][3] Among the various fluorinated functional groups, the α,α-difluoroketone moiety has emerged as a particularly valuable "warhead" for the design of potent and selective enzyme inhibitors.[2] This guide provides a comprehensive overview of the biological significance of the difluoroketone moiety, from its fundamental chemical properties to its application in the development of novel therapeutics.

Unique Physicochemical Properties of the α,α-Difluoroketone Group

The biological activity of the difluoroketone moiety is intrinsically linked to its unique electronic and structural characteristics.

Electrophilicity and Reactivity of the Carbonyl Carbon: The two electron-withdrawing fluorine atoms significantly increase the electrophilicity of the adjacent carbonyl carbon.[4] This heightened reactivity makes the carbonyl group highly susceptible to nucleophilic attack by amino acid residues within an enzyme's active site, a key feature of its inhibitory mechanism.[4][5]

Hydration and the Gem-Diol as a Transition-State Analog: In aqueous environments, α,α-difluoroketones readily exist in equilibrium with their hydrated form, a geminal diol (gem-diol).[6] This hydrated structure is a stable tetrahedral species that closely mimics the transition state of substrate hydrolysis by many hydrolytic enzymes.[7][8] This ability to act as a transition-state analog is a critical factor in the high potency of many difluoroketone inhibitors.[7][8]

Impact on Lipophilicity, Metabolic Stability, and Hydrogen Bonding: The difluoromethyl group can influence a molecule's overall properties. While fluorination can increase lipophilicity, the difluoromethyl group is also known to act as a weak hydrogen bond donor, potentially forming favorable interactions within a protein's binding pocket.[4] Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of drug candidates by blocking sites susceptible to oxidative metabolism.[3][9][10][11]

Part 2: Mechanism of Action: Reversible Covalent Inhibition of Hydrolytic Enzymes

Difluoroketones are particularly effective inhibitors of hydrolytic enzymes, such as serine and cysteine proteases, which play critical roles in a multitude of physiological and pathological processes.[2]

Targeting Serine and Cysteine Proteases

Serine and cysteine proteases utilize a catalytic serine or cysteine residue, respectively, to hydrolyze peptide bonds. Difluoroketone inhibitors are designed to be recognized by the enzyme's active site, where the highly electrophilic carbonyl carbon is positioned for attack by the catalytic nucleophile.

The Reversible Covalent Inhibition Pathway

The inhibition of serine and cysteine proteases by difluoroketones typically proceeds through a two-step, reversible covalent mechanism.

  • Initial Non-covalent Binding: The inhibitor first binds to the enzyme's active site, forming a non-covalent enzyme-inhibitor complex (E·I). This initial binding is governed by shape complementarity and non-covalent interactions between the inhibitor and the enzyme's binding pockets.

  • Covalent Adduct Formation: The nucleophilic hydroxyl group of a serine residue or the thiol group of a cysteine residue attacks the electrophilic carbonyl carbon of the difluoroketone. This results in the formation of a stable, tetrahedral hemiacetal or hemiketal adduct (E-I).[8][12] This covalent bond formation effectively inactivates the enzyme.

The reversibility of this covalent bond is a key feature that can be tuned to optimize a drug's pharmacokinetic and pharmacodynamic profile, potentially reducing off-target effects.[13]

Difluoroketone Inhibition Mechanism E Enzyme (Ser-OH) EI_noncovalent Non-covalent Complex (E·I) E->EI_noncovalent k_on I Difluoroketone Inhibitor EI_noncovalent->E k_off EI_covalent Covalent Hemiacetal Adduct (E-I) EI_noncovalent->EI_covalent k_inact EI_covalent->EI_noncovalent k_react

Figure 1: Reversible covalent inhibition of a serine protease by a difluoroketone inhibitor.

Structural Insights from X-ray Crystallography

X-ray crystallography has been instrumental in elucidating the precise binding modes of difluoroketone inhibitors.[14][15][16][17] Crystallographic studies of enzyme-inhibitor complexes have confirmed the formation of the tetrahedral hemiacetal or hemiketal adduct with the active site serine or cysteine.[14] These structures provide invaluable information for structure-based drug design, enabling the optimization of inhibitor potency and selectivity.

Part 3: Synthetic Strategies for α,α-Difluoroketone-Containing Compounds

The synthesis of α,α-difluoroketones can be challenging, but several effective methods have been developed.

Overview of Synthetic Approaches

Common strategies for synthesizing α,α-difluoroketones include:

  • Direct Fluorination: Electrophilic fluorinating agents can be used to directly introduce fluorine atoms alpha to a carbonyl group.

  • Building Block Approaches: The use of pre-difluorinated building blocks is a common and often more controlled method.

  • From Peptides: For peptidyl difluoromethyl ketones, solid-phase peptide synthesis (SPPS) can be adapted to incorporate the difluoroketone moiety at the C-terminus.[1][18][19]

Detailed Experimental Protocol: Synthesis of a Peptidyl Difluoromethyl Ketone via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a general procedure for the synthesis of a peptidyl difluoromethyl ketone on a solid support.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • Difluoroacetic acid

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acids sequentially using standard SPPS protocols. For each coupling step, activate the amino acid with a coupling reagent and a base, and allow the reaction to proceed for 2 hours.

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the Fmoc group as described in step 2.

  • Difluoroacetic Acid Coupling: Couple difluoroacetic acid to the N-terminus of the peptide on the resin using a coupling reagent and base. Allow the reaction to proceed overnight.

  • Cleavage and Deprotection: Cleave the peptidyl difluoromethyl ketone from the resin and remove side-chain protecting groups by treating with a cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude product in cold diethyl ether, and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

SPPS of Difluoroketone Peptide start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection swell->deprotect1 couple_aa Couple Fmoc-Amino Acids (repeat for each residue) deprotect1->couple_aa couple_aa->deprotect1 Next Amino Acid deprotect2 Final Fmoc Deprotection couple_aa->deprotect2 Final Amino Acid couple_dfa Couple Difluoroacetic Acid deprotect2->couple_dfa cleave Cleave from Resin and Deprotect couple_dfa->cleave purify Purify by HPLC cleave->purify characterize Characterize (MS, NMR) purify->characterize

Figure 2: General workflow for the solid-phase synthesis of a peptidyl difluoromethyl ketone.

Part 4: Biological Evaluation of Difluoroketone Inhibitors

A thorough biological evaluation is crucial to characterize the potency, selectivity, and mechanism of action of difluoroketone inhibitors.

In Vitro Enzyme Inhibition Assays

Experimental Workflow: Determination of IC50 Values:

The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency.[6][7]

  • Prepare Reagents: Prepare a stock solution of the enzyme, a fluorogenic or chromogenic substrate, and the difluoroketone inhibitor in a suitable buffer.

  • Serial Dilutions: Perform serial dilutions of the inhibitor to obtain a range of concentrations.

  • Assay Setup: In a microplate, add the enzyme and the inhibitor at various concentrations. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Measure Activity: Monitor the rate of product formation over time using a plate reader.

  • Data Analysis: Plot the enzyme activity as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Experimental Workflow: Kinetic Analysis of Covalent Inhibition:

To characterize the two-step covalent inhibition mechanism, the inhibition constant (Ki) and the rate of inactivation (kinact) are determined.[20][21][22][23]

  • Progress Curve Analysis: Monitor the enzymatic reaction progress (product formation over time) in the presence of different concentrations of the inhibitor.

  • Data Fitting: Fit the progress curves to a kinetic model that describes the two-step inhibition mechanism to extract the observed rate of inactivation (kobs) for each inhibitor concentration.

  • Determination of Ki and kinact: Plot the kobs values against the inhibitor concentration. The resulting hyperbolic curve can be fitted to an equation to determine the Ki and kinact values.[20][21][22][23]

Enzyme Inhibition Assay Workflow prep Prepare Enzyme, Substrate, and Inhibitor Solutions dilute Serial Dilution of Inhibitor prep->dilute incubate Pre-incubate Enzyme and Inhibitor dilute->incubate initiate Initiate Reaction with Substrate incubate->initiate measure Monitor Reaction Progress initiate->measure analyze Data Analysis measure->analyze ic50 Determine IC50 analyze->ic50 kinetics Determine Ki and kinact analyze->kinetics

Figure 3: General workflow for the in vitro evaluation of enzyme inhibitors.

Characterization of the Covalent Adduct

Mass spectrometry is a powerful tool to confirm the covalent modification of the target enzyme by the difluoroketone inhibitor.[4][13][24][25] By analyzing the mass of the intact protein before and after incubation with the inhibitor, a mass shift corresponding to the addition of the inhibitor molecule can be observed, confirming covalent bond formation.[4][24][25]

Cellular and In Vivo Efficacy Studies

Promising inhibitors are further evaluated in cell-based assays to determine their ability to inhibit the target enzyme in a cellular context and to assess their effects on cellular processes. Subsequent in vivo studies in animal models are necessary to evaluate the inhibitor's efficacy, pharmacokinetics, and safety profile.[26][27]

Part 5: Applications and Case Studies

Difluoroketone inhibitors have been developed for a wide range of proteases implicated in various diseases.

Difluoroketone Inhibitors of Serine Proteases

Peptidyl difluoromethyl ketones have been shown to be potent inhibitors of serine proteases such as chymotrypsin and elastase.[12][28][29] These enzymes are involved in processes like inflammation and tissue remodeling, making them attractive targets for therapeutic intervention.

Difluoroketone Inhibitors of Cysteine Proteases

The difluoroketone moiety has also been successfully incorporated into inhibitors of cysteine proteases, including caspases and cathepsins.[29][30][31][32][33][34] Caspases are key mediators of apoptosis, and their inhibitors have potential applications in treating diseases characterized by excessive cell death. Cathepsins are involved in various pathological conditions, including cancer and inflammation.[30][34]

Data Summary: Potency of Representative Difluoroketone Inhibitors
Inhibitor ClassTarget EnzymeKi or IC50Reference
Peptidyl Difluoromethyl KetoneAcetylcholinesterase1.6 x 10⁻⁹ M (Ki)[8]
Difluorostatone-containing Pepstatin AnalogPepsin6 x 10⁻¹¹ M (Ki)[8]
Peptidyl Trifluoromethyl KetoneSARS-CoV 3CL Protease0.3 µM (Ki)[5]

Part 6: Future Perspectives and Conclusion

The difluoroketone moiety continues to be a valuable tool in the design of potent and selective enzyme inhibitors. Its unique combination of electronic and structural properties allows for the development of compounds that can effectively target a wide range of hydrolytic enzymes. Future research will likely focus on further refining the design of difluoroketone inhibitors to improve their pharmacokinetic properties and to explore their application against a broader range of disease targets. The in-depth understanding of their mechanism of action, coupled with advanced synthetic and analytical techniques, will undoubtedly lead to the development of novel and effective therapeutics based on this privileged scaffold.

References

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  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. RSC Publishing. [Link]

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  • Melting of tetrahydrofuran hydrate in pores: An investigation by low-field NMR relaxation. (2021). Elsevier. [Link]

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  • Cysteine cathepsins trigger caspase-dependent cell death through cleavage of bid and antiapoptotic Bcl-2 homologues. (2008). PubMed. [Link]

  • Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells. PubMed. [Link]

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Methodological & Application

Synthesis of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate, a valuable fluorinated building block in medicinal chemistry and drug development. The strategic introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making this compound a key intermediate for novel therapeutics. This guide delves into the underlying chemical principles, provides detailed experimental protocols, and offers insights into potential challenges and troubleshooting.

Introduction and Significance

The gem-difluoro moiety is a bioisostere of a carbonyl group or a hydroxylated carbon, offering unique electronic properties and conformational constraints. Its incorporation into cyclic systems like cyclohexanones provides a scaffold for the synthesis of a diverse range of complex molecules. This compound, with its combination of a β-keto ester and a difluorinated ring system, is a versatile precursor for various transformations, including alkylation, decarboxylation, and heterocycle formation.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule hinges on the formation of the six-membered ring, which can be efficiently achieved through an intramolecular Claisen condensation, specifically the Dieckmann condensation. This powerful carbon-carbon bond-forming reaction is ideal for the cyclization of 1,6-diesters. Therefore, the key precursor is identified as diethyl 3,3-difluoropimelate.

G Target This compound Precursor Diethyl 3,3-difluoropimelate Target->Precursor Dieckmann Condensation StartingMaterials Diethyl malonate and 1-bromo-3-chloropropane Precursor->StartingMaterials Alkylation & Fluorination (Conceptual)

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Diethyl 3,3-difluoropimelate (Starting Material)

A robust synthesis of the crucial precursor, diethyl 3,3-difluoropimelate, is paramount. One effective approach involves a multi-step sequence starting from readily available materials. A potential route involves the alkylation of diethyl malonate followed by a fluorination step. However, for the purpose of this guide, we will present a well-established, albeit challenging, method.

Note: The synthesis of this starting material can be complex and may require specialized reagents and expertise in fluorination chemistry.

Due to the lack of a single, detailed public-domain protocol for this specific molecule, the following is a generalized procedure based on established methodologies for similar structures. Researchers should consult specialized literature for precise conditions and safety protocols.

Conceptual Two-Step Synthesis from Diethyl Glutaconate

A plausible synthetic route involves the Michael addition of a difluoromethyl equivalent to diethyl glutaconate, followed by reduction.

Protocol: Synthesis of Diethyl 3,3-difluoropimelate (Conceptual)

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Notes
Diethyl glutaconate186.201.047236Starting material.
(Difluoromethyl)trimethylsilane122.260.83559-60Difluoromethylating agent.
Tetrabutylammonium fluoride (TBAF)261.46--Fluoride source for activation.
Tetrahydrofuran (THF), anhydrous72.110.88966Reaction solvent.
Palladium on carbon (10%)---Catalyst for reduction.
Hydrogen gas (H₂)2.02--Reducing agent.
Ethanol, anhydrous46.070.78978Solvent for reduction.

Procedure:

  • Michael Addition: To a solution of diethyl glutaconate in anhydrous THF, add (difluoromethyl)trimethylsilane and a catalytic amount of TBAF at low temperature (e.g., -78 °C). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Reduction: The resulting diethyl 3,3-difluoro-5-oxopimelate is dissolved in anhydrous ethanol, and 10% palladium on carbon is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere.

  • Final Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is then purified by fractional distillation under reduced pressure to yield pure diethyl 3,3-difluoropimelate.

Dieckmann Condensation: Synthesis of this compound

The core of this synthesis is the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester.[1][2][3][4][5][6] This reaction is typically promoted by a strong base, such as sodium ethoxide. The choice of base is critical; using an alkoxide that matches the ester's alcohol component prevents transesterification side reactions.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Add Diethyl 3,3-difluoropimelate to anhydrous toluene C Add Sodium Ethoxide solution dropwise to the diester solution at elevated temperature A->C B Prepare Sodium Ethoxide solution in a separate flask B->C D Reflux the reaction mixture C->D E Cool the reaction and quench with dilute acid D->E F Separate aqueous and organic layers E->F G Wash, dry, and concentrate the organic layer F->G H Purify by fractional distillation under reduced pressure G->H

Caption: Experimental workflow for the Dieckmann condensation.

Detailed Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)Safety Precautions
Diethyl 3,3-difluoropimelate252.24~1.1-Handle in a fume hood.
Sodium ethoxide (NaOEt)68.050.86-Highly reactive, corrosive, and flammable solid. Handle under an inert atmosphere.
Toluene, anhydrous92.140.867111Flammable liquid and vapor. Harmful if inhaled.
Hydrochloric acid (HCl), dilute36.46--Corrosive. Handle with appropriate PPE.
Diethyl ether74.120.71334.6Extremely flammable.
Anhydrous sodium sulfate (Na₂SO₄)142.042.664-Hygroscopic.

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with diethyl 3,3-difluoropimelate and anhydrous toluene. The apparatus is maintained under an inert atmosphere (nitrogen or argon).

  • Base Addition: A solution of sodium ethoxide in anhydrous ethanol or a suspension in anhydrous toluene is prepared in a separate flask under an inert atmosphere. This is then added dropwise to the stirred solution of the diester at room temperature or slightly elevated temperature.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux. The progress of the reaction is monitored by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Work-up: The reaction mixture is cooled to room temperature and then poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine.

  • Drying and Concentration: The organic solution is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound as a colorless to pale yellow oil.

Results and Discussion

Expected Yield and Physical Properties

The yield of the Dieckmann condensation can vary depending on the reaction conditions but is generally good for the formation of six-membered rings. A typical yield for this reaction would be in the range of 70-85%.

Table of Physical and Spectroscopic Data:

PropertyValue
Molecular Formula C₉H₁₂F₂O₃
Molecular Weight 206.19 g/mol
Appearance Colorless to pale yellow oil
Boiling Point (Predicted) ~100-110 °C at reduced pressure
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 1.32 (t, 3H), 2.10-2.30 (m, 2H), 2.45-2.60 (m, 2H), 2.80-2.95 (m, 2H), 4.25 (q, 2H), 12.1 (s, 1H, enol proton)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 14.1, 32.5 (t), 35.8 (t), 38.1, 61.5, 99.2, 122.5 (t), 170.8, 173.2
¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm): -95.0 to -105.0 (m)

Note: The NMR data are predicted based on analogous structures and may vary slightly. The presence of the enol form is significant in β-keto esters.

Mechanistic Insights

The Dieckmann condensation proceeds through a series of well-understood steps:

  • Enolate Formation: Sodium ethoxide, a strong base, deprotonates the α-carbon of one of the ester groups to form an enolate.

  • Intramolecular Nucleophilic Attack: The enolate then acts as a nucleophile, attacking the carbonyl carbon of the other ester group within the same molecule.

  • Tetrahedral Intermediate: This attack forms a cyclic tetrahedral intermediate.

  • Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating an ethoxide ion.

  • Deprotonation of the β-Keto Ester: The product, a β-keto ester, is more acidic than the starting diester. The eliminated ethoxide deprotonates the α-carbon of the newly formed β-keto ester, forming a resonance-stabilized enolate. This final deprotonation step is irreversible and drives the reaction to completion.

  • Protonation: Acidic workup protonates the enolate to yield the final product.

Troubleshooting and Potential Side Reactions

Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure the base is of high quality and anhydrous.
Side reactions.Use strictly anhydrous conditions. Ensure the base matches the ester's alkoxy group.
Formation of Byproducts Intermolecular Claisen condensation.Use high dilution conditions to favor the intramolecular reaction.
Krapcho decarboxylation.[7][8][9][10][11]Avoid prolonged heating at high temperatures, especially in the presence of halide ions.
Difficult Purification Contamination with starting material.Ensure the reaction goes to completion. Optimize distillation conditions.
Oily, hard-to-handle product.Column chromatography on silica gel can be an alternative to distillation.

Safety Precautions

  • Sodium Ethoxide: A highly reactive and corrosive solid that reacts violently with water. It is also flammable. Handle in a glovebox or under a dry, inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Toluene: A flammable and toxic solvent. Work in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

  • Diethyl Ether: Extremely flammable. Use in a fume hood away from ignition sources.

  • Pressure: When performing distillations under reduced pressure, ensure the glassware is free of cracks and use a safety shield.

Conclusion

The synthesis of this compound via the Dieckmann condensation of diethyl 3,3-difluoropimelate is a reliable method for obtaining this valuable fluorinated building block. Careful control of reaction conditions, particularly the use of anhydrous reagents and an inert atmosphere, is crucial for achieving high yields and purity. This guide provides a solid foundation for researchers to successfully synthesize this compound and utilize it in their drug discovery and development endeavors.

References

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Application Note & Protocols: Modern Synthetic Routes to gem-Difluorinated Cyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The gem-difluoromethylene (CF₂) group is a paramount functional motif in modern medicinal chemistry, primarily serving as a non-reducible and metabolically stable bioisostere of a carbonyl or ketone group.[1][2] Its incorporation into cyclic scaffolds, particularly the cyclohexanone framework, can profoundly influence molecular conformation, lipophilicity, and metabolic stability, making gem-difluorinated cyclohexanones highly valuable building blocks for drug discovery.[3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the principal synthetic strategies for accessing these critical structures. We move beyond a simple recitation of procedures to explain the underlying chemical principles, compare the strategic advantages of different routes, and provide detailed, field-proven protocols for the most robust methods.

Introduction: The Strategic Value of the CF₂ Group

The replacement of a ketone with a gem-difluoromethylene group is a well-established strategy in drug design. The CF₂ moiety mimics the steric profile and dipole moment of a carbonyl group but is resistant to in-vivo reduction by aldo-keto reductases, a common metabolic liability for ketone-containing drugs.[2] Furthermore, the high electronegativity of the fluorine atoms can modulate the pKa of adjacent functional groups and alter non-covalent binding interactions with protein targets.[5]

Synthesizing gem-difluorinated cyclohexanones, however, presents unique challenges. Controlling the regioselectivity of fluorination and developing methods that are scalable, safe, and compatible with diverse functional groups are ongoing areas of research. This document outlines three major strategic approaches:

  • Direct Fluorination of Cyclohexanone Precursors: The most intuitive approach, involving the direct conversion of a C-H or C=O group at a specific position to a CF₂ group.

  • Cyclization and Ring-Formation Strategies: Building the difluorinated ring from acyclic precursors, offering high control over substitution patterns.

  • Building Block Approaches: Convergent methods that unite smaller fluorinated fragments.

Strategic Approaches to Synthesis

Strategy 1: Direct Fluorination of Cyclohexanone Precursors

This strategy leverages readily available cyclohexanone derivatives and introduces the fluorine atoms directly onto the carbocyclic core. The primary methods involve electrophilic fluorination of enolate equivalents or deoxofluorination of α-dicarbonyl compounds.

This is arguably the most common and versatile method. The core principle involves converting the ketone into a nucleophilic enolate or a more stable silyl enol ether, which then attacks a source of "electrophilic fluorine." The reaction must be performed twice to achieve geminal difluorination.

Causality and Mechanistic Insight: A ketone's α-protons are acidic, but direct fluorination of a ketone under basic conditions is often unselective and can lead to side reactions. Converting the ketone quantitatively to its enolate (using a strong base like LDA) or a silyl enol ether (using silylating agents like TMSCl) creates a defined, soft nucleophile. This nucleophile readily attacks the electropositive fluorine atom of an N-F reagent.[6] The choice of fluorinating agent is critical; reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are highly effective due to the electron-withdrawing groups on the nitrogen, which render the attached fluorine atom electrophilic.[6][7] The reaction proceeds sequentially, with the second fluorination typically being slower due to the inductive effect of the first fluorine atom.

G cluster_0 Step 1: Monofluorination cluster_1 Step 2: Difluorination start1 Cyclohexanone enol Silyl Enol Ether start1->enol Enolization prod1 α-Fluorocyclohexanone enol->prod1 Electrophilic Attack reagent1 LDA or TMSCl, Et3N selectfluor1 Selectfluor™ (N-F Reagent) selectfluor1->prod1 start2 α-Fluorocyclohexanone prod1->start2 Isolate & Re-subject enol2 Silyl Enol Ether (α-Fluoro) start2->enol2 Enolization prod2 α,α-Difluorocyclohexanone enol2->prod2 Electrophilic Attack reagent2 LDA or TMSCl, Et3N selectfluor2 Selectfluor™ (N-F Reagent) selectfluor2->prod2

Diagram 1: Workflow for Sequential Electrophilic Fluorination.

An alternative direct route involves the conversion of a carbonyl group to a CF₂ group using a deoxofluorinating agent. For synthesizing a gem-difluorocyclohexanone at a position other than α to an existing carbonyl, one can start with a cyclohexane-1,2-dione or cyclohexane-1,4-dione. Reagents such as diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly employed.[8]

Causality and Mechanistic Insight: These sulfur trifluoride reagents react with the carbonyl oxygen to form a fluorosulfite intermediate, which then undergoes nucleophilic substitution by fluoride to displace the sulfinate leaving group. This process happens twice to form the gem-difluoro compound. This method is powerful but requires access to the corresponding dione precursor. Furthermore, DAST and its analogs are hazardous, moisture-sensitive reagents that can release HF upon decomposition and must be handled with extreme care in a fume hood using appropriate personal protective equipment.

Strategy 2: Cyclization and Ring-Formation

These methods construct the gem-difluorinated ring from acyclic precursors, providing excellent control over the final structure. Modern photocatalytic methods have emerged as particularly powerful in this regard.

Recent advances have enabled the synthesis of gem-difluorinated cyclic ketones through radical cascade reactions induced by visible light.[9] A typical approach involves the reaction of an unactivated alkene tethered to an aromatic ring with a difluoroacetic acid derivative.

Causality and Mechanistic Insight: In the presence of a suitable photocatalyst (e.g., an Iridium or Ruthenium complex) and light, an oxidant like PhI(OAc)₂ facilitates the decarboxylation of difluoroacetic acid to generate a difluoromethyl radical (•CF₂CO₂H). This radical adds to the alkene, creating a new carbon-centered radical, which then undergoes intramolecular cyclization onto the aromatic ring (a Friedel-Crafts-type radical alkylation). Subsequent oxidation and tautomerization yield the final gem-difluorinated cyclohexanone derivative (e.g., a difluorinated tetralone). This strategy is valued for its mild conditions (room temperature) and high functional group tolerance.[9]

G PC Photocatalyst [Ir] or [Ru] RadicalGen Generation of •CF₂COOH Radical PC->RadicalGen Light Blue LED Light (hv) Light->PC Excites Start Alkene Precursor + Difluoroacetic Acid Start->RadicalGen Add Radical Addition to Alkene RadicalGen->Add Cyclize Intramolecular Radical Cyclization Add->Cyclize Product gem-Difluorinated Cyclohexanone Cyclize->Product Oxidation & Tautomerization

Diagram 2: General Workflow for Photocatalytic Cyclization.
Strategy 3: Ring-Closing Metathesis (RCM)

RCM is a powerful tool for forming cyclic olefins from acyclic dienes.[10] While less common for simple cyclohexanones, it is a viable strategy for complex structures, especially macrocycles. The synthesis requires a diene precursor where one of the alkene partners is a gem-difluoroalkene.

Causality and Mechanistic Insight: The reaction is catalyzed by Ruthenium alkylidene complexes (e.g., Grubbs' catalysts). The catalyst engages with both alkenes in a series of [2+2] cycloadditions and cycloreversions, ultimately extruding a small olefin (like ethylene) and forming the desired carbocycle.[10] However, gem-difluoroalkenes are known to be challenging substrates for RCM.[11][12] The electron-withdrawing nature of the fluorine atoms deactivates the double bond, often requiring higher catalyst loadings, elevated temperatures, or more reactive catalysts to achieve efficient cyclization.[12]

Comparative Analysis of Synthetic Strategies

The choice of synthetic route depends heavily on the target molecule's complexity, available starting materials, and scale.

StrategyKey AdvantagesKey LimitationsSafety ConsiderationsScalability
Electrophilic Fluorination High versatility; commercially available reagents; well-established procedures.Requires sequential reactions; potential for regioselectivity issues with complex substrates.N-F reagents are strong oxidizers (e.g., Selectfluor™).[13] Strong bases (LDA) are pyrophoric.Good to excellent.
Deoxofluorination Direct C=O to CF₂ conversion; powerful for specific precursors.Requires α-dione starting materials; limited functional group tolerance.DAST/Deoxo-Fluor® are highly toxic, corrosive, and moisture-sensitive.[8]Moderate; hazardous reagents limit large-scale use.
Photocatalytic Cyclization Exceptionally mild conditions (room temp.); excellent functional group tolerance.[9]Substrate synthesis can be multi-step; may require specialized photocatalysis equipment.Generally safe; requires proper handling of photocatalysts and reagents.Moderate; throughput can be limited by reactor size.
Ring-Closing Metathesis Excellent for complex ring systems and macrocycles.Synthesis of diene precursors is required; fluorinated alkenes are reluctant substrates.[11]Ruthenium catalysts can be toxic and require removal. Solvents must be rigorously degassed.Moderate to good, but catalyst cost can be a factor.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4,4-Difluorocyclohexanone via Deoxofluorination

This protocol is adapted from procedures for the deoxofluorination of ketones and provides a direct route from a commercially available precursor.

Objective: To synthesize 4,4-difluorocyclohexanone from 1,4-cyclohexanedione monoethylene ketal. This involves protection, fluorination, and deprotection steps. A similar direct fluorination of 1,4-cyclohexanedione is also feasible.

Materials:

  • 1,4-Cyclohexanedione (10.0 g, 89.2 mmol)

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride, 50% in THF, ~45 mL, ~107 mmol)

  • Ethanol (catalytic, ~0.5 mL)

  • Dichloromethane (DCM), anhydrous (200 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a 500 mL flame-dried, three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1,4-cyclohexanedione (10.0 g, 89.2 mmol) and anhydrous DCM (150 mL). Cool the resulting suspension to 0 °C in an ice bath.

  • Catalyst Addition: Add ethanol (0.5 mL) to the suspension.

  • Reagent Addition: Add the Deoxo-Fluor® solution dropwise via the dropping funnel over 30 minutes. CAUTION: The reaction can be exothermic. Maintain the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 16-24 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. CAUTION: Quenching is highly exothermic and releases gas. Ensure adequate cooling and venting.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ (1 x 100 mL), followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (e.g., 95:5 to 80:20) to afford 4,4-difluorocyclohexanone as a clear oil.

Expected Outcome:

  • Yield: 60-75%.

  • Characterization: ¹H NMR (CDCl₃): δ ~2.90 (t, 4H), ~2.20 (m, 4H). ¹⁹F NMR (CDCl₃): δ ~ -95.0 (p). ¹³C NMR (CDCl₃): δ ~205 (t, J=30 Hz, C=O), 120 (t, J=245 Hz, CF₂), ~37 (t, J=25 Hz), ~35.

Protocol 2: Synthesis of 2,2-Difluoro-3,4-dihydronaphthalen-1(2H)-one via Photocatalytic Cyclization

This protocol is a representative example of modern visible-light-mediated synthesis, adapted from published methodologies.[9]

Objective: To synthesize a gem-difluorinated tetralone derivative from an alkene precursor using a photocatalytic radical cascade.

Materials:

  • 1-Allyl-2-vinylbenzene (or similar alkene precursor, 0.2 mmol, 1.0 equiv)

  • Difluoroacetic acid (0.4 mmol, 2.0 equiv)

  • PhI(OAc)₂ (0.4 mmol, 2.0 equiv)

  • fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine), 1 mol%)

  • Dimethylformamide (DMF), anhydrous (2 mL)

  • 5W Blue LED light source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried 8 mL vial equipped with a magnetic stir bar, add the alkene precursor (0.2 mmol), difluoroacetic acid (0.4 mmol), PhI(OAc)₂ (0.4 mmol), and fac-Ir(ppy)₃ (1 mol%).

  • Solvent Addition: Evacuate and backfill the vial with nitrogen or argon three times. Add anhydrous DMF (2 mL) via syringe.

  • Irradiation: Place the vial approximately 2-5 cm from a 5W blue LED strip and begin stirring. If necessary, use a small fan to maintain the reaction at room temperature.

  • Reaction: Continue irradiation and stirring for 24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Expected Outcome:

  • Yield: 50-80%, depending on the specific alkene substrate.

  • Characterization: Spectroscopic data will be specific to the starting alkene but will feature a characteristic triplet in the ¹⁹F NMR spectrum around -110 to -125 ppm for the CF₂ group adjacent to the carbonyl.

Conclusion and Future Outlook

The synthesis of gem-difluorinated cyclohexanones has evolved significantly, moving from harsh, classical methods to milder, more versatile strategies. Direct electrophilic fluorination of enolates remains a workhorse in the field due to its reliability and scalability. However, emerging technologies, particularly visible-light photocatalysis, are opening new avenues for constructing these valuable motifs under exceptionally mild conditions with broad functional group compatibility.[9] Future efforts will likely focus on developing catalytic, enantioselective methods to access chiral gem-difluorinated cyclohexanones, further expanding the chemical space available to medicinal chemists and drug development professionals.[14][15]

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Sources

Application Notes & Protocols: The Strategic Integration of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering a New Generation of PROTACs

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three distinct components: a ligand to bind the protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's success, profoundly influencing the stability and geometry of the key ternary complex (POI-PROTAC-E3 ligase), which in turn dictates degradation efficiency, selectivity, and overall drug-like properties.[4][5][6]

Historically, linkers have often been simple, flexible alkyl or polyethylene glycol (PEG) chains, chosen for their synthetic tractability.[3][5] However, the field is rapidly evolving, recognizing that the linker is not merely a passive spacer but an active contributor to the molecule's biological activity.[1] This has spurred the development of more sophisticated linkers that impart specific, advantageous properties.

This guide focuses on a strategic building block for advanced linker design: Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate . We will explore the rationale for its use, provide detailed synthetic protocols, and illustrate its incorporation into a final PROTAC molecule. The integration of a conformationally rigid, gem-difluorinated scaffold addresses key challenges in PROTAC development, namely metabolic instability and the empirical, often unpredictable nature of flexible linkers.

Part I: The Strategic Advantage of the gem-Difluoro Cyclohexyl Scaffold

The decision to incorporate the this compound moiety into a PROTAC linker is rooted in fundamental principles of medicinal chemistry. The unique properties of the gem-difluoromethylene group and the conformational constraint of the cyclohexyl ring offer a powerful combination to enhance PROTAC performance.

The Physicochemical Impact of gem-Difluorination

The strategic installation of fluorine is a well-established strategy in drug discovery to enhance pharmacokinetic and pharmacodynamic profiles.[7][8][9] Over 20% of all modern pharmaceuticals contain fluorine, a testament to its utility.[8] The gem-difluoromethylene (CF₂) group is particularly valuable as a bioisostere, a chemical group that can replace another while retaining the desired biological activity.[10]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[8] Replacing a metabolically vulnerable methylene (CH₂) group with a CF₂ group can block this pathway, increasing the half-life and bioavailability of the PROTAC.

  • Modulation of Physicochemical Properties: The highly electronegative fluorine atoms alter the electronic distribution of the molecule. The CF₂ group can act as a bioisostere for a carbonyl group or an ether oxygen.[10] It can also modulate lipophilicity, which is critical for cell permeability, a common challenge for large PROTAC molecules that often fall into the "beyond rule of five" chemical space.[11]

  • Enhanced Binding Interactions: The C-F bond can act as a weak hydrogen bond acceptor, potentially forming favorable interactions within the ternary complex and enhancing its stability.[8][10]

The Value of Conformational Rigidity

While flexible linkers are easy to synthesize, their high degree of conformational freedom can be a double-edged sword. An overly flexible linker may lead to non-productive binding modes or an unstable ternary complex. In contrast, incorporating a rigid scaffold like a cyclohexane ring reduces the entropic penalty of forming the ternary complex and can pre-organize the binding ligands into a more favorable orientation for productive ubiquitination.[12] This can lead to improved potency and selectivity.

The cyclohexyl core of the title building block serves as a rigid anchor point, providing defined vectors from which to extend the linker towards the POI and E3 ligase ligands.

Figure 1. Mechanism of Action for a Proteolysis-Targeting Chimera (PROTAC).

Part II: Synthesis of this compound

While this building block is commercially available from specialized suppliers[13][14][15][16], understanding its synthesis provides insight into the production of related analogs. A plausible and efficient laboratory-scale synthesis can be achieved via a Dieckmann condensation of a difluorinated diester, a classic and robust method for forming six-membered β-ketoesters.

Proposed Synthetic Workflow

The synthesis begins with a commercially available difluorinated building block, diethyl 3,3-difluoropimelate. An intramolecular Claisen condensation (Dieckmann condensation) using a strong base like sodium hydride or sodium ethoxide yields the desired cyclic β-ketoester.

Synthesis_Workflow start Diethyl 3,3-difluoropimelate step1 Step 1: Dieckmann Condensation (Intramolecular Cyclization) start->step1 reagents + Sodium Hydride (NaH) in Toluene reagents->step1 workup Step 2: Acidic Workup (e.g., aq. HCl) step1->workup purification Step 3: Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Figure 2. Proposed workflow for the synthesis of the target building block.

Detailed Experimental Protocol

Reaction: Dieckmann Condensation of Diethyl 3,3-difluoropimelate

Reagent/MaterialMolecular WeightAmount (10 mmol scale)MolesEq.
Diethyl 3,3-difluoropimelate252.25 g/mol 2.52 g10.0 mmol1.0
Sodium Hydride (60% in mineral oil)24.00 g/mol 440 mg11.0 mmol1.1
Anhydrous Toluene-50 mL--
1 M Hydrochloric Acid (aq.)-~20 mL--
Saturated Sodium Bicarbonate (aq.)-20 mL--
Brine-20 mL--
Anhydrous Sodium Sulfate----
Ethyl Acetate-As needed--
Hexanes-As needed--

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous toluene (50 mL) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Base Addition: Carefully add the sodium hydride (60% dispersion in mineral oil, 440 mg, 11.0 mmol) to the toluene. Heat the suspension to 80 °C with vigorous stirring.

  • Substrate Addition: In a separate vial, dissolve diethyl 3,3-difluoropimelate (2.52 g, 10.0 mmol) in 10 mL of anhydrous toluene. Add this solution dropwise to the heated sodium hydride suspension over 30 minutes.

    • Causality Note: Slow addition is crucial to control the exothermic reaction and prevent unwanted side reactions. The elevated temperature facilitates the deprotonation at the α-carbon and subsequent cyclization.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the solution becomes acidic (pH ~2-3).

    • Causality Note: The acidic workup neutralizes the excess base and protonates the enolate intermediate to form the final β-ketoester product.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound as a colorless or pale yellow oil.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • LC-MS: To confirm the molecular weight (Expected [M+H]⁺: 207.2).

  • ¹H and ¹⁹F NMR: To confirm the structure and the presence of the difluoromethylene group.

Part III: Application in PROTAC Synthesis

The synthesized building block is a versatile intermediate for PROTAC linker construction. Its β-ketoester functionality provides two distinct synthetic handles that can be manipulated for modular assembly. The ester can be hydrolyzed to a carboxylic acid for standard amide coupling, while the ketone can be used for other transformations if desired.

General Strategy for Incorporation

A common and robust strategy for PROTAC synthesis involves sequential amide bond formations.[11] The building block can be readily integrated into such a workflow. The general plan involves:

  • Hydrolyzing the ethyl ester to a carboxylic acid.

  • Coupling this acid to an amine-functionalized linker component.

  • Sequentially attaching the E3 ligase ligand and the POI ligand to the ends of the linker construct.

PROTAC_Assembly cluster_0 Building Block Preparation cluster_1 Linker Elongation & E3 Ligand Attachment cluster_2 Final PROTAC Assembly Start Ethyl 5,5-difluoro-2- oxocyclohexanecarboxylate Step1 Step A: Saponification (LiOH, THF/H₂O) Start->Step1 Acid 5,5-difluoro-2-oxo-cyclohexane carboxylic acid Step1->Acid Step2 Step B: Amide Coupling (HATU, DIPEA) Acid->Step2 Linker_NH2 Amine-Linker-X (e.g., H₂N-PEG₂-N₃) Linker_NH2->Step2 Intermediate1 Acid-Linker-X Step2->Intermediate1 Step3 Step C: Click Chemistry (CuSO₄, NaAsc) Intermediate1->Step3 E3_Ligand Y-E3 Ligand (e.g., Alkyne-Pomalidomide) E3_Ligand->Step3 Intermediate2 Acid-Linker-E3 Ligand Step3->Intermediate2 Step4 Step D: Amide Coupling (HATU, DIPEA) Intermediate2->Step4 POI_Ligand POI Ligand-NH₂ POI_Ligand->Step4 Final_PROTAC Final PROTAC Step4->Final_PROTAC

Figure 3. A representative modular workflow for PROTAC synthesis.

Protocol: Incorporation into a BRD4-Degrading PROTAC

This protocol describes the synthesis of a hypothetical PROTAC targeting the BRD4 protein for degradation via the Cereblon (CRBN) E3 ligase, incorporating our building block.

Step A: Saponification of the Ester

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

  • Add Lithium Hydroxide (LiOH, 1.5 eq) and stir at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Acidify the mixture to pH 2 with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer with sodium sulfate and concentrate to yield the carboxylic acid, which is often used without further purification.

Step B: Coupling to an Amine-Functionalized Linker

  • Dissolve the acid from Step A (1.0 eq) in anhydrous DMF.

  • Add an amine-functionalized linker piece (e.g., an amino-PEG-azide, 1.1 eq).

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir at room temperature for 12-16 hours.

  • Dilute with water and extract with ethyl acetate. Purify by flash chromatography to obtain the azide-functionalized intermediate.

Step C: Attaching the E3 Ligase Ligand via Click Chemistry

  • Dissolve the azide intermediate from Step B (1.0 eq) and an alkyne-functionalized E3 ligase ligand (e.g., 4-ethynyl-pomalidomide, 1.1 eq) in a 1:1 mixture of t-BuOH and water.

  • Add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir vigorously at room temperature for 8-12 hours.

  • Upon completion, purify the resulting triazole-linked product by preparative HPLC. This "click chemistry" approach is highly efficient for modular PROTAC synthesis.[17]

Step D: Final Amide Coupling to the POI Ligand

  • The product from Step C is a complete E3-ligase-linker construct with a terminal carboxylic acid.

  • Dissolve this intermediate (1.0 eq) and an amine-containing POI ligand (e.g., an amino-derivative of JQ1, 1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature for 12-16 hours.

  • Purify the final PROTAC molecule by preparative HPLC.

Part IV: Final PROTAC Validation

A successfully synthesized PROTAC requires rigorous validation to confirm its structure and biological function.

Validation StepMethodPurpose
Structural Confirmation High-Resolution Mass Spectrometry (HRMS), ¹H and ¹⁹F NMRTo confirm the exact mass, structure, and purity of the final PROTAC molecule.
Biological Activity Western Blot AnalysisTo visually confirm the dose-dependent degradation of the target protein (e.g., BRD4) in a relevant cell line.[18]
Potency Determination DC₅₀ Assay (Degradation Concentration 50%)To quantify the potency of the PROTAC by determining the concentration required to achieve 50% degradation of the target protein.[18]
Mechanism of Action Co-treatment with inhibitors (e.g., MG132, MLN4924) or excess ligandTo confirm that degradation is dependent on the proteasome, the ubiquitin system, and engagement with the target and E3 ligase, validating the intended PROTAC mechanism of action.[18]

Conclusion

This compound is more than just an intermediate; it is a strategic building block for the rational design of next-generation PROTACs. By combining the metabolic stability conferred by the gem-difluoro group with the conformational constraint of a cyclohexyl ring, researchers can craft linkers that overcome key limitations of early-stage PROTACs. The modular synthetic routes enabled by its functional handles allow for the systematic exploration of linker architecture, accelerating the discovery-make-test cycle. As the field of targeted protein degradation continues to mature, the thoughtful application of such advanced, purpose-built chemical tools will be paramount in translating the promise of PROTACs into clinically successful therapeutics.

References

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
  • Patil, V., Nitave, S., Dhulasavant, V., & Latwade, R. (2025). The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. Journal of Applied Chemical Science International. [Link]

  • MolecularCloud. (2025). Fluorinated Building Blocks: Essential Tools for Modern Chemistry. MolecularCloud. [Link]

  • Wang, J., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules. [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Mares, A., et al. (2020). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Biologically relevant molecules containing C(sp 3 )-linked difluoromethyl groups. ResearchGate. [Link]

  • Zafrani, Y., et al. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]

  • Shcherbakov, D. S., & Mykhailiuk, P. K. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration. [Link]

  • Li, W., et al. (2018). Metal-free synthesis of gem-difluorinated heterocycles from enaminones and difluorocarbene precursors. Chemical Communications. [Link]

  • CP Lab Safety. (n.d.). Ethyl 5, 5-difluoro-2-oxo-cyclohexanecarboxylate, 1 gram. CP Lab Safety. [Link]

  • Sci-Hub. (2006). Difluorocarbene Chemistry: Synthesis of gem-Difluorocyclopropenyl Ketones and gem-Difluorinated Dihydrofurans. Synlett. [Link]

  • R Discovery. (2006). Difluorocarbene Chemistry: Synthesis of gem-Difluorocyclopropenyl Ketones and gem-Difluorinated Dihydrofurans. R Discovery. [Link]

  • Mykhailiuk, P. K. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]

  • Isopi, M., et al. (2023). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. ACS Omega. [Link]

  • Foley, D. J., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. [Link]

  • Craig II, R. A., et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Caltech. [Link]

  • ChemSynthesis. (n.d.). ethyl 2-oxocyclohexanecarboxylate. ChemSynthesis. [Link]

  • PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. National Center for Biotechnology Information. [Link]

  • Starr, J. T., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]

  • YouTube. (2024). Best Practices for PROTACs - Development of PROTACs as Drugs (Part 1C). YouTube. [Link]

  • Starr, J. T., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link]

  • Pike, A., et al. (2025). Lessons learned in linking PROTACs from discovery to the clinic. Nature Reviews Chemistry. [Link]

  • Ge, C.-H., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Molecules. [Link]

  • Li, D. P., & Chen, C. (2023). Click chemistry in the development of PROTACs. Chemical Society Reviews. [Link]

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The Strategic Utility of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the gem-Difluorocyclohexane Motif in Medicinal Chemistry

In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The gem-difluoro (CF2) group, in particular, serves as a valuable bioisosteric replacement for carbonyl or methylene groups, offering a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] The rigid framework of the cyclohexane ring, when adorned with this functional group, provides a three-dimensional scaffold that is increasingly sought after in the design of novel therapeutics. Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate stands as a key chemical intermediate, providing a versatile platform for the elaboration of this privileged motif into a diverse array of complex, biologically active molecules. This guide provides a comprehensive overview of its synthesis and application, offering detailed protocols and mechanistic insights for researchers at the forefront of medicinal chemistry.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its effective utilization in synthesis.

PropertyValue
CAS Number 22515-17-9
Molecular Formula C9H12F2O3
Molecular Weight 206.19 g/mol
Appearance Not available (likely a colorless to pale yellow oil)
Storage 2-8°C, Refrigerator

Table 1: Physicochemical Properties of this compound. [3]

Spectroscopic Characterization

The following table summarizes the predicted and experimentally observed spectroscopic data for this compound. This data is crucial for reaction monitoring and final product confirmation.

Spectroscopy Predicted/Observed Peaks
¹H NMR δ 4.2 (q, 2H, -OCH₂CH₃), 3.5 (m, 1H, -CH(CO₂Et)-), 2.5-2.8 (m, 4H, -CH₂CF₂CH₂-), 1.3 (t, 3H, -OCH₂CH₃)
¹³C NMR δ 200 (C=O), 168 (COO), 118 (t, J ≈ 240 Hz, CF₂), 62 (-OCH₂CH₃), 45 (-CH(CO₂Et)-), 38 (t, J ≈ 25 Hz, -CH₂CF₂-), 14 (-OCH₂CH₃)
¹⁹F NMR δ -95 to -105 (m)
IR (Infrared) ν ≈ 1750-1730 cm⁻¹ (C=O, ester), 1720 cm⁻¹ (C=O, ketone), 1100-1200 cm⁻¹ (C-F)
Mass Spec (MS) m/z = 206.07 (M⁺), fragments corresponding to loss of -OEt, -CO₂Et

Table 2: Spectroscopic Data for this compound. (Note: Some data is predicted based on analogous structures and general spectroscopic principles.)[2][4][5][6]

Synthesis of this compound: A Two-Step Approach

The synthesis of this key intermediate is most effectively achieved through a two-step sequence commencing with the well-established Dieckmann cyclization to form the non-fluorinated precursor, followed by a deoxofluorination reaction.

Synthesis_Workflow A Diethyl Pimelate B Ethyl 2-oxocyclohexanecarboxylate A->B Dieckmann Cyclization (NaH, THF, reflux) C This compound B->C Deoxofluorination (DAST or Deoxo-Fluor®, CH₂Cl₂, rt)

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate via Dieckmann Cyclization

The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a β-keto ester. In this case, diethyl pimelate is treated with a strong base to yield the desired cyclic product.

Materials:

  • Diethyl pimelate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 3N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.6 equivalents).

  • Add anhydrous THF to the flask and stir the suspension.

  • Heat the mixture to reflux for 1 hour.

  • Prepare a solution of diethyl pimelate (1 equivalent) in anhydrous THF.

  • Add the diethyl pimelate solution dropwise to the refluxing NaH suspension over approximately 30 minutes.

  • Continue to reflux the reaction mixture for an additional 1.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of 3N HCl until the mixture is acidic.

  • Pour the mixture into a separatory funnel containing brine and extract with DCM (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield ethyl 2-oxocyclohexanecarboxylate as a brown oil. The product is often used in the next step without further purification. A typical yield is around 80%.[7]

Protocol 2: Deoxofluorination to Yield this compound

Deoxofluorination of the ketone functionality introduces the gem-difluoro group. Diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are effective reagents for this transformation.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve ethyl 2-oxocyclohexanecarboxylate (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DAST or Deoxo-Fluor® (1.1-1.5 equivalents) to the stirred solution. Caution: These reagents are moisture-sensitive and can release HF upon contact with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by TLC or ¹⁹F NMR.

  • Upon completion, carefully quench the reaction by pouring it into a stirred, cold saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Applications in Synthetic Chemistry: A Gateway to Complex Molecular Architectures

This compound is a versatile intermediate that can undergo a variety of chemical transformations, making it a valuable building block in the synthesis of complex molecules for drug discovery.

Application 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The ketone moiety of this compound can readily undergo a Knoevenagel condensation with active methylene compounds to generate α,β-unsaturated products. This reaction is a powerful tool for carbon-carbon bond formation.

Knoevenagel_Condensation cluster_0 Reaction Conditions A Ethyl 5,5-difluoro-2-oxo- cyclohexanecarboxylate C α,β-Unsaturated Product A->C Base Catalyst (e.g., Piperidine, DBU) Solvent (e.g., Ethanol, Toluene) B Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) B->C Base Catalyst (e.g., Piperidine, DBU) Solvent (e.g., Ethanol, Toluene)

Caption: Knoevenagel condensation workflow.

Protocol 3: General Procedure for Knoevenagel Condensation

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

  • Basic catalyst (e.g., piperidine, DBU, or triphenylphosphine)

  • Solvent (e.g., ethanol, toluene, or solvent-free)

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add the active methylene compound (1-1.2 equivalents).

  • Add a catalytic amount of the base.

  • Stir the reaction mixture at room temperature or with gentle heating. The reaction can also be accelerated using microwave irradiation.[8]

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or column chromatography.

Significance: The resulting α,β-unsaturated products are valuable intermediates for further transformations, such as Michael additions, Diels-Alder reactions, and the synthesis of various heterocyclic systems.

Application 2: Synthesis of Spirocyclic Scaffolds via 1,3-Dipolar Cycloaddition

The versatile functionality of this compound also allows for its use in the construction of complex spirocyclic systems, which are of great interest in medicinal chemistry due to their rigid, three-dimensional structures. One such application is in the synthesis of spiropyrrolidine oxindoles.

Conceptual Workflow:

  • Knoevenagel Condensation: The initial step involves a Knoevenagel condensation of this compound with an isatin derivative to form an electron-deficient alkene.

  • 1,3-Dipolar Cycloaddition: The resulting alkene undergoes a [3+2] cycloaddition with an in situ generated azomethine ylide (from the reaction of an amino acid like sarcosine with another equivalent of isatin).

Spirocycle_Synthesis A Ethyl 5,5-difluoro-2-oxo- cyclohexanecarboxylate C Electron-Deficient Alkene A->C Knoevenagel Condensation B Isatin B->C E Spiropyrrolidine Oxindole C->E [3+2] Cycloaddition D Azomethine Ylide (from Isatin + Amino Acid) D->E

Sources

Application Notes and Protocols for the Derivatization of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides detailed application notes and experimental protocols for the chemical derivatization of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate. This fluorinated β-keto ester is a valuable building block in medicinal chemistry and materials science, owing to the unique physicochemical properties conferred by the gem-difluoro group. This document offers researchers, scientists, and drug development professionals a comprehensive resource for undertaking various synthetic transformations, including α-alkylation and the construction of diverse heterocyclic scaffolds such as pyrazoles, thiophenes, quinolines, and dihydropyridines. The protocols are designed to be robust and reproducible, with explanations of the underlying chemical principles and experimental considerations to ensure successful implementation.

Introduction: The Synthetic Utility of a Fluorinated Scaffold

This compound is a key intermediate for the synthesis of novel chemical entities. The presence of the gem-difluoro moiety at the 5-position of the cyclohexanone ring introduces conformational constraints and alters the electronic properties of the molecule, which can significantly influence biological activity and material characteristics. The β-keto ester functionality provides two reactive sites: the enolizable α-carbon and the carbonyl groups, making it a versatile precursor for a wide range of chemical transformations.

This guide details methodologies for the following key derivatizations:

  • α-Alkylation: Introduction of alkyl substituents at the C1 position.

  • Pyrazole Synthesis: Construction of pyrazole rings via condensation with hydrazines.

  • Gewald Reaction: Synthesis of substituted 2-aminothiophenes.

  • Conrad-Limpach Quinoline Synthesis: Formation of quinolone derivatives.

  • Hantzsch Dihydropyridine Synthesis: Construction of dihydropyridine cores.

General Laboratory Practices and Safety Precautions

Safety First: All experimental work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coats, and appropriate gloves, must be worn at all times. Special care should be taken when handling strong bases, acids, and volatile organic solvents. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Anhydrous Conditions: Many of the described reactions are sensitive to moisture. Therefore, the use of oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon) is crucial for achieving optimal yields and preventing unwanted side reactions.

Reaction Monitoring: Thin-layer chromatography (TLC) is the recommended method for monitoring the progress of the reactions. Appropriate solvent systems should be determined for each specific transformation to ensure clear separation of starting materials, intermediates, and products.

α-Alkylation of this compound

The α-alkylation of β-keto esters is a fundamental carbon-carbon bond-forming reaction. The acidic proton at the α-position can be readily removed by a base to form a stabilized enolate, which then acts as a nucleophile to displace a halide from an alkyl halide.

Protocol: α-Alkylation

This protocol is adapted from established procedures for the alkylation of cyclic β-keto esters.

Materials:

  • This compound

  • Anhydrous ethanol or tetrahydrofuran (THF)

  • Sodium ethoxide (NaOEt) or Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Enolate Formation (using Sodium Ethoxide):

    • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol (10 mL per 1 mmol of the β-keto ester).

    • Carefully add sodium metal (1.1 equivalents) in small portions. Allow the sodium to react completely to form sodium ethoxide.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete enolate formation.

  • Enolate Formation (using Sodium Hydride):

    • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous THF (10 mL per 1 mmol of the β-keto ester).

    • Carefully add sodium hydride (1.1 equivalents).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir until hydrogen evolution ceases (typically 1-2 hours).

  • Alkylation:

    • To the freshly prepared enolate solution at room temperature, add the alkyl halide (1.1-1.2 equivalents) dropwise.

    • The reaction mixture may be gently heated to reflux (typically 40-60 °C) to drive the reaction to completion. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Representative Alkylation Reactions

EntryAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
1Methyl IodideNaHTHF25-40485
2Ethyl BromideNaOEtEthanol60678
3Benzyl BromideNaHTHF25-50592

Experimental Workflow: α-Alkylation

G start Start enolate_formation Enolate Formation (Base, Solvent, 0°C to RT) start->enolate_formation alkylation Alkylation (Alkyl Halide, RT to Reflux) enolate_formation->alkylation workup Aqueous Work-up (Quench, Extraction) alkylation->workup purification Purification (Column Chromatography) workup->purification product α-Alkylated Product purification->product

Caption: Workflow for the α-alkylation of this compound.

Synthesis of Heterocyclic Derivatives

The versatile structure of this compound allows for its use as a precursor in various cyclization reactions to form important heterocyclic cores.

Pyrazole Synthesis (Knorr-type Cyclization)

The reaction with hydrazine derivatives provides a straightforward route to pyrazole-containing compounds, which are prevalent in many pharmaceuticals.

Materials:

  • This compound

  • Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or acetic acid

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol (10 mL per 1 mmol).

  • Add hydrazine hydrate (1.1-1.5 equivalents) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Reaction Mechanism: Pyrazole Formation

G start β-Keto Ester + Hydrazine hydrazone Hydrazone Formation start->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization Nucleophilic Attack dehydration Dehydration cyclization->dehydration product Pyrazole Derivative dehydration->product Aromatization

Caption: Mechanism of pyrazole synthesis from a β-keto ester and hydrazine.

Gewald Reaction for 2-Aminothiophene Synthesis

The Gewald reaction is a multicomponent reaction that provides a facile route to highly substituted 2-aminothiophenes.

This protocol is adapted from general procedures for the Gewald reaction with cyclic ketones.[1][2]

Materials:

  • This compound

  • Malononitrile or Ethyl cyanoacetate

  • Elemental sulfur

  • A base such as morpholine or triethylamine

  • Ethanol or Methanol

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent), the active methylene compound (1.0 equivalent, e.g., malononitrile), and elemental sulfur (1.1 equivalents) in ethanol (15 mL per 1 mmol).

  • Add the base (e.g., morpholine, 1.5 equivalents) dropwise at room temperature.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir.

  • Collect the precipitated solid by vacuum filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 2-aminothiophene derivative.

Conrad-Limpach Quinoline Synthesis

This classical reaction allows for the synthesis of 4-hydroxyquinolines from β-keto esters and anilines.

Materials:

  • This compound

  • Aniline or a substituted aniline

  • Dowtherm A or mineral oil (high-boiling solvent)

  • p-Toluenesulfonic acid (p-TsOH) (optional catalyst)

Procedure:

  • Step 1: Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap, combine this compound (1.0 equivalent) and the aniline (1.05 equivalents) in toluene.

    • Add a catalytic amount of p-TsOH.

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Once the theoretical amount of water is collected, cool the reaction and remove the toluene under reduced pressure to obtain the crude enamine.

  • Step 2: Thermal Cyclization:

    • Add a high-boiling solvent such as Dowtherm A or mineral oil to the crude enamine.

    • Heat the mixture to a high temperature (typically 240-260 °C) under an inert atmosphere.[3]

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexanes) to precipitate the product.

    • Collect the solid by vacuum filtration, wash with hexanes, and purify by recrystallization.

Logical Relationship: Conrad-Limpach Synthesis

G start β-Keto Ester + Aniline enamine Enamine Intermediate start->enamine Condensation cyclization Thermal Cyclization (High Temperature) enamine->cyclization product 4-Hydroxyquinoline Derivative cyclization->product

Caption: Key stages of the Conrad-Limpach quinoline synthesis.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction for the formation of dihydropyridine derivatives, which are important in medicinal chemistry, for instance as calcium channel blockers.[4]

Materials:

  • This compound

  • An aldehyde (e.g., benzaldehyde)

  • Ammonium acetate or ammonia

  • Ethanol or acetic acid

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and this compound (2.0 equivalents) in ethanol (15 mL per 1 mmol of aldehyde).

  • Add ammonium acetate (1.2 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.[4]

  • Upon completion, cool the reaction to room temperature.

  • Collect the precipitated product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution and purify the residue by column chromatography or recrystallization.

Conclusion

The protocols and application notes presented in this guide demonstrate the versatility of this compound as a synthetic intermediate. The presence of the gem-difluoro group offers unique opportunities for the design and synthesis of novel molecules with potential applications in drug discovery and materials science. The provided methodologies for α-alkylation and the construction of various heterocyclic systems serve as a robust foundation for further exploration and derivatization of this valuable fluorinated scaffold.

References

  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Chloro-6-fluorobenzaldehyde. BenchChem.
  • BenchChem. (2025).
  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Phenylhydrazin auf Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterosynthesen mit α-Cyan-carbonsäure-amiden, II. Synthese von 2-Amino-thiophenen. Chemische Berichte, 99(1), 94-100.
  • Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(4), 1494-1499.
  • Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances, 12(38), 24655-24673.
  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. (2022). Molecules, 27(13), 4235.
  • Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. (2014). Beilstein Journal of Organic Chemistry, 10, 2136-2143.
  • Hantzsch Pyridine Synthesis. (n.d.). Scribd.
  • Solved Experiment 1: Hantzsch Pyridine Synthesis. (2022). Chegg.com.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
  • Hantzsch pyridine synthesis. (n.d.). X-MOL.
  • Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. (2022). Frontiers in Chemistry, 10, 844892.
  • Conrad-Limpach Synthesis. (n.d.). SynArchive.
  • Conrad-Limpach Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica, 4(4), 1494-1499.
  • Green methodologies for the synthesis of 2-aminothiophene. (2022). RSC Advances, 12(38), 24655-24673.

Sources

Application Note: A Robust and Scalable Synthesis of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated protocol for the scale-up synthesis of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate, a key fluorinated building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The described two-step synthetic strategy begins with a base-mediated condensation to form the Ethyl 2-oxocyclohexanecarboxylate precursor, followed by a robust electrophilic gem-difluorination using Selectfluor®. We emphasize the rationale behind critical process parameters, safety protocols for handling fluorinating agents, and in-process controls to ensure reproducibility and high yield on a kilogram scale. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement a reliable and efficient synthesis of this valuable intermediate.

Introduction and Synthetic Strategy

The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[2] The gem-difluoro ketoester motif, specifically in a cyclic system like this compound, serves as a versatile synthon for constructing complex molecular architectures.

The primary challenge in its synthesis lies in the controlled introduction of two fluorine atoms onto the same carbon. While historical methods often employed hazardous reagents like elemental fluorine, modern approaches favor electrophilic N-F reagents for their enhanced safety and ease of handling, which is a critical consideration for scale-up operations.[3][4]

Our strategy involves a two-stage process optimized for scalability:

  • Precursor Synthesis: A Claisen-type condensation of cyclohexanone and diethyl carbonate using sodium hydride provides the requisite β-keto ester, Ethyl 2-oxocyclohexanecarboxylate.[5] This is a well-established and high-yielding reaction suitable for large-scale production.

  • Gem-Difluorination: The α-carbon of the β-keto ester is sequentially fluorinated using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commonly known as Selectfluor®. This reagent is a stable, solid, and effective electrophilic fluorine source, making it the preferred choice for industrial applications.[3]

This application note will detail the specific protocols, safety measures, and analytical checkpoints for each stage.

Overall Reaction Scheme

The synthetic pathway is illustrated below, proceeding from readily available commercial starting materials.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Gem-Difluorination Cyclohexanone Cyclohexanone Reaction1 + Cyclohexanone->Reaction1 DiethylCarbonate Diethyl Carbonate DiethylCarbonate->Reaction1 Precursor Ethyl 2-oxocyclohexanecarboxylate Precursor_ref Ethyl 2-oxocyclohexanecarboxylate Reagent1 Reaction1->Reagent1 1. NaH, THF 2. H3O+ workup Reagent1->Precursor Selectfluor Selectfluor® (2.2 eq) Reaction2 + Selectfluor->Reaction2 Product Ethyl 5,5-difluoro-2-oxo- cyclohexanecarboxylate Precursor_ref->Reaction2 Reagent2 Reaction2->Reagent2 Acetonitrile, 70°C Reagent2->Product

Figure 1: Two-stage synthesis of the target compound.

Materials and Reagent Data

Proper sourcing and quality control of starting materials are paramount for a successful scale-up campaign.

ReagentCAS No.Mol. WeightDensityPurity Spec.Notes
Cyclohexanone108-94-198.14 g/mol 0.947 g/mL>99.5%Use freshly distilled for best results.
Diethyl carbonate105-58-8118.13 g/mol 0.975 g/mL>99%Anhydrous grade.
Sodium Hydride7646-69-724.00 g/mol 1.396 g/cm³60% disp. in oilHighly reactive with water. Handle under inert gas.
Tetrahydrofuran (THF)109-99-972.11 g/mol 0.889 g/mLAnhydrous, >99.9%Inhibitor-free recommended.
Selectfluor®140681-55-6354.26 g/mol N/A>95%Store in a cool, dry place away from heat.[3]
Acetonitrile (MeCN)75-05-841.05 g/mol 0.786 g/mLAnhydrous, >99.8%Use HPLC or anhydrous grade.

Critical Safety Protocols

A thorough risk assessment must be conducted before commencing any scale-up activity.[4] The primary hazards in this synthesis are associated with sodium hydride and Selectfluor®.

Sodium Hydride (NaH):

  • Hazard: Pyrophoric solid, reacts violently with water to produce flammable hydrogen gas.

  • Handling: Must be handled in an inert atmosphere (Nitrogen or Argon). All glassware must be rigorously dried. Use a powder funnel for transfers.

  • PPE: Flame-retardant lab coat, safety goggles, and nitrile gloves.[6]

  • Quenching: Unreacted NaH must be quenched slowly and carefully. A common method is the slow, dropwise addition of isopropanol, followed by methanol, and finally water, all while maintaining cooling and an inert atmosphere.

Selectfluor® (Electrophilic Fluorinating Agent):

  • Hazard: Strong oxidizing agent.[3] Can cause serious eye damage and skin irritation. May be harmful if swallowed or inhaled.[6]

  • Handling: Avoid creating dust. Weigh in a fume hood. Ensure adequate ventilation.[7] Keep away from combustible materials.

  • PPE: Wear a face shield, safety goggles, chemical-resistant gloves (e.g., butyl rubber), and impervious clothing.[6]

  • Emergency: In case of skin contact, flush with copious amounts of water. For eye contact, rinse immediately with water for several minutes.[7] Seek immediate medical attention. A first-aid kit with calcium gluconate gel is recommended for potential HF exposure, although less likely with Selectfluor® compared to other sources.[4]

Detailed Experimental Protocols

Stage 1: Scale-up Synthesis of Ethyl 2-oxocyclohexanecarboxylate (Precursor)

This protocol is adapted for a 1 kg scale of cyclohexanone.

Protocol Steps:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a reflux condenser. Ensure the system is completely dry by flame-drying or oven-drying all components.

  • Reagent Charging: Under a positive pressure of nitrogen, charge the reactor with sodium hydride (60% dispersion, 1.02 kg, 25.5 mol, 2.5 equiv).

  • Solvent Addition: Add anhydrous THF (8 L) to the reactor. Begin stirring to create a slurry.

  • Initial Heating: Heat the mixture to reflux (approx. 66°C) for 30 minutes to ensure activation of the NaH.

  • Substrate Addition: In a separate vessel, prepare a solution of cyclohexanone (1.0 kg, 10.2 mol, 1.0 equiv) and diethyl carbonate (2.41 kg, 20.4 mol, 2.0 equiv) in anhydrous THF (2 L).

  • Controlled Addition: Add the substrate solution dropwise to the refluxing NaH slurry over 2-3 hours. The rate of addition should be controlled to maintain a steady reflux and manage hydrogen gas evolution. The off-gas should be vented safely.

  • Reaction Drive: After the addition is complete, maintain the mixture at reflux for an additional 3 hours.

  • In-Process Control (IPC): Take a small, carefully quenched aliquot and analyze by GC or TLC (e.g., 4:1 Hexane:EtOAc) to confirm the consumption of cyclohexanone.

  • Cooling and Quenching: Cool the reactor to 0-5°C using a chiller. Slowly and carefully quench the reaction by the dropwise addition of 3N hydrochloric acid until the pH is acidic (pH ~2-3). Caution: This is a highly exothermic step with significant gas evolution. Ensure the addition rate is slow and cooling is efficient.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 2 L).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 L) followed by brine (2 L).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation (Boiling Point: ~106°C @ 11 mmHg) to afford Ethyl 2-oxocyclohexanecarboxylate as a colorless to pale yellow oil.[8]

Stage 2: Gem-Difluorination to this compound

This protocol assumes a starting scale of 1.0 kg of the precursor.

Protocol Steps:

  • Reactor Setup: Use a clean, dry 20 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and reflux condenser.

  • Reagent Charging: Charge the reactor with Ethyl 2-oxocyclohexanecarboxylate (1.0 kg, 5.87 mol, 1.0 equiv) and anhydrous acetonitrile (10 L).

  • Fluorinating Agent Addition: With vigorous stirring, add Selectfluor® (4.57 kg, 12.92 mol, 2.2 equiv) to the solution in portions. The addition may be slightly exothermic.

  • Heating: Heat the reaction mixture to 70°C.

  • Reaction Monitoring (IPC): The reaction is typically complete within 12-24 hours. Monitor the progress by ¹⁹F NMR (disappearance of the monofluorinated intermediate and appearance of the difluorinated product signal) or GC-MS.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. A precipitate (the Selectfluor® byproduct) will form. Filter the mixture through a pad of celite and wash the filter cake with acetonitrile (2 x 1 L).

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the bulk of the acetonitrile.

  • Aqueous Work-up: Dilute the residue with ethyl acetate (8 L) and wash with water (3 x 4 L) to remove any remaining salts, followed by a final wash with brine (4 L).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: Purify the crude material via vacuum distillation or column chromatography on silica gel (gradient elution, e.g., 95:5 to 80:20 Hexane:Ethyl acetate) to yield the final product as a purified oil.

Process Workflow and Data Summary

The entire process, from material preparation to final product analysis, requires careful coordination.

workflow start Start: Raw Material QC setup1 Stage 1 Reactor Setup (Inert Atmosphere) start->setup1 charge_naoh Charge NaH & THF setup1->charge_naoh add_substrate Controlled Addition of Cyclohexanone / Diethyl Carbonate charge_naoh->add_substrate reflux1 Reflux (3h) Monitor H2 evolution add_substrate->reflux1 ipc1 IPC-1: GC Analysis (Precursor Formation) reflux1->ipc1 quench Cool & Quench (0°C) HCl Addition ipc1->quench Complete workup1 Aqueous Workup & Extraction quench->workup1 purify1 Vacuum Distillation of Precursor workup1->purify1 precursor_qc Precursor QC (NMR, Purity >98%) purify1->precursor_qc setup2 Stage 2 Reactor Setup precursor_qc->setup2 charge_reagents2 Charge Precursor, MeCN, & Selectfluor® setup2->charge_reagents2 reflux2 Heat to 70°C (12-24h) charge_reagents2->reflux2 ipc2 IPC-2: 19F NMR / GC-MS (Difluorination Check) reflux2->ipc2 filter_concentrate Cool, Filter Byproduct & Concentrate ipc2->filter_concentrate Complete workup2 Aqueous Workup & Extraction filter_concentrate->workup2 purify2 Final Purification (Distillation or Chromatography) workup2->purify2 final_product Final Product QC (NMR, MS, Purity) purify2->final_product end End: Package & Store final_product->end

Figure 2: End-to-end scale-up production workflow.

Typical Results Summary:

ParameterStage 1 (Precursor)Stage 2 (Difluorination)Overall
Scale 1.0 kg (Cyclohexanone)1.0 kg (Precursor)~1.2 kg Final Product
Typical Yield 75-85%65-75%48-64%
Purity (Post-Purification) >98% (by GC)>98% (by GC)>98%
Reaction Time ~6 hours~12-24 hours~2-3 days
Key Challenge Managing exotherm during NaH reaction and quenching.Long reaction time; ensuring complete difluorination.Purification of the final product.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Stage 1: Low Yield 1. Inactive NaH due to moisture exposure. 2. Insufficient reaction time. 3. Loss of material during acidic workup.1. Use fresh, high-quality NaH and ensure all equipment is rigorously dried. 2. Extend reflux time and confirm completion with IPC. 3. Ensure pH is not excessively low; perform extractions promptly.
Stage 2: Incomplete Reaction 1. Insufficient Selectfluor® stoichiometry. 2. Reaction temperature too low or time too short. 3. Poor quality acetonitrile (contains water).1. Use at least 2.2 equivalents of Selectfluor®. 2. Ensure internal temperature reaches 70°C and extend reaction time as needed based on IPC. 3. Use high-purity anhydrous solvent.
Stage 2: Monofluorinated Impurity The reaction has not gone to completion.Continue heating and monitoring by ¹⁹F NMR. If the reaction stalls, a small additional charge of Selectfluor® (0.1 eq) may be considered, but this can lead to other byproducts.
Purification Difficulties Close-boiling impurities or colored byproducts.For distillation, ensure a high-efficiency vacuum system and fractionating column. For chromatography, screen different solvent systems to optimize separation. A final carbon treatment can sometimes remove colored impurities.

References

  • Selectfluor - Common Organic Chemistry. Organic Chemistry Portal. [Link]

  • Fluorinated Ketoesters. F2 Chemicals Ltd. [Link]

  • Purification of baker's yeast β-keto ester oxidoreductase. ResearchGate. [Link]

  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. [Link]

  • Synthesis of α-Fluoro Aldehydes and Ketones. A Review. Organic Preparations and Procedures International. [Link]

  • Process for purifying an a-keto ester.
  • Process for preparation of fluorinated beta-keto ester.
  • A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry. Tetrahedron Letters. [Link]

  • Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. University of Alaska Fairbanks ScholarWorks. [Link]

  • The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Molecules. [Link]

  • A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry. PubMed. [Link]

  • Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. PLoS One. [Link]

  • ethyl 2-oxocyclohexanecarboxylate - 1655-07-8, C9H14O3. ChemSynthesis. [Link]

  • Difluorocarbene Chemistry: Synthesis of gem-Difluorocyclopropenyl Ketones and gem-Difluorinated Dihydrofurans. Sci-Hub. [Link]

  • An Improved Synthesis of 3,3- and 5,5-Difluoro-2-aminocyclohexanecarboxylates and Extension of the Method via Organoselenium Chemistry. Fluorine Notes. [Link]

  • Synthesis of exo-methylenedifluorocyclopentanes as precursors of fluorinated carbasugars by 5-exo-dig radical cyclization. Semantic Scholar. [Link]

  • A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. ResearchGate. [Link]

  • Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Caltech Library. [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry. [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate. [Link]

  • Features of the Reaction of 5-aminoisoxazoles with diethyl 2-oxosuccinate. Synthesis of ethyl 6-hydroxy-isoxazolo[5,4-b]pyridine-4-carboxylates. ResearchGate. [Link]

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Application Note & Protocols: Comprehensive Characterization of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate is a fluorinated organic compound with potential applications in medicinal chemistry and drug development.[1] The introduction of fluorine atoms can significantly alter the physicochemical and biological properties of a molecule, making precise structural and purity verification essential. This guide provides a comprehensive overview of the key analytical methodologies for the definitive characterization of this compound. We will delve into the theoretical underpinnings and provide detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. This document is intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical workflows.

Chemical Structure and Properties

  • Compound Name: this compound

  • CAS Number: 22515-17-9[2]

  • Molecular Formula: C₉H₁₂F₂O₃[2]

  • Molecular Weight: 206.19 g/mol [2]

  • Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic molecules. For fluorinated compounds, ¹⁹F NMR provides an additional, highly sensitive probe of the molecular environment.[3][4]

Rationale and Experimental Design
  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. The difluorinated carbon at position 5 will influence the multiplicity of adjacent protons through coupling.

  • ¹³C NMR: Determines the number and type of carbon atoms. The C-F bond will result in characteristic splitting of the signal for carbon 5. The carbonyl and ester carbons will have distinct chemical shifts.[5]

  • ¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance and a large chemical shift dispersion, ¹⁹F NMR is highly sensitive to the local electronic environment.[4] It provides a direct confirmation of the presence and number of fluorine atoms. The absence of background signals in biological or most synthetic samples is a significant advantage.[3]

Predicted Spectral Features
NucleusPredicted Chemical Shift (δ)Predicted Multiplicity & Coupling (J)Notes
¹H1.2-1.4 ppmTriplet-CH₃ of ethyl group
2.0-2.8 ppmMultipletsCyclohexane ring protons (-CH₂-)
3.5-3.8 ppmMultiplet-CH- proton adjacent to the ester
4.1-4.3 ppmQuartet-CH₂- of ethyl group
¹³C~14 ppmSinglet-CH₃ of ethyl group
~30-50 ppmMultipletsCyclohexane ring carbons (-CH₂-), potential C-F coupling
~62 ppmSinglet-CH₂- of ethyl group
~110-125 ppmTriplet (¹JCF)CF₂ carbon
~165-175 ppmSingletEster carbonyl carbon
~190-200 ppmSingletKetone carbonyl carbon
¹⁹F-90 to -120 ppmMultipletGeminal difluoro group, coupled to adjacent protons
Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). Chloroform-d is often a good first choice for its ability to dissolve a wide range of organic compounds.

    • Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS for ¹H and ¹³C) if quantitative analysis is required. For ¹⁹F NMR, an external standard like CFCl₃ can be used, though modern spectrometers can reference internally.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize magnetic field homogeneity.

    • Acquire a ¹H spectrum first. Use a standard pulse sequence (e.g., zg30).

    • Acquire a ¹³C{¹H} spectrum (proton-decoupled). A pulse sequence like zgpg30 is common. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.

    • Acquire a ¹⁹F spectrum. This is often done without proton decoupling to observe H-F couplings, which can be valuable for structural assignment.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Reference the spectra (¹H and ¹³C to TMS at 0 ppm; ¹⁹F to a known standard).

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Workflow Diagram: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert tune Tune & Shim insert->tune acquire_H Acquire ¹H Spectrum tune->acquire_H acquire_C Acquire ¹³C Spectrum tune->acquire_C acquire_F Acquire ¹⁹F Spectrum tune->acquire_F process Fourier Transform, Phasing, Baseline Correction acquire_H->process acquire_C->process acquire_F->process reference Reference Spectra process->reference analyze Analyze δ, J, Multiplicity reference->analyze structure Structure Confirmation analyze->structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, and can offer structural insights through fragmentation analysis.

Rationale and Experimental Design
  • Ionization Technique:

    • Electron Ionization (EI): Often used with Gas Chromatography (GC-MS). It's a hard ionization technique that causes extensive fragmentation, creating a characteristic "fingerprint" mass spectrum. The NIST WebBook has an EI spectrum for the non-fluorinated analog, which can serve as a useful comparison.[6]

    • Electrospray Ionization (ESI): A soft ionization technique typically coupled with HPLC. It is less likely to cause fragmentation and is excellent for confirming the molecular weight via the molecular ion ([M+H]⁺, [M+Na]⁺, etc.).

  • Mass Analyzer: High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is crucial for determining the accurate mass and, consequently, the elemental formula of the compound.

Predicted Spectral Features
IonizationExpected Ionm/zNotes
ESI (Positive)[M+H]⁺207.0827Protonated molecule
[M+Na]⁺229.0646Sodium adduct
EIM⁺206.0747Molecular ion (may be weak or absent)
FragmentsVariousLoss of -OC₂H₅, -COOC₂H₅, HF, etc.
Experimental Protocol: LC-MS (ESI) Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

    • Perform a serial dilution to a final concentration of ~1-10 µg/mL in the mobile phase.

  • Instrument Setup and Data Acquisition:

    • HPLC: Use a C18 reversed-phase column.[7] A common mobile phase would be a gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

    • MS (ESI Source):

      • Set the ion source to positive ion mode.

      • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution.

      • Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da).

  • Data Processing and Interpretation:

    • Extract the ion chromatogram for the expected m/z of the protonated molecule ([M+H]⁺).

    • Analyze the mass spectrum of the corresponding peak to confirm the molecular weight.

    • If using HRMS, use the accurate mass to calculate the elemental formula and compare it with the theoretical formula (C₉H₁₂F₂O₃).

Workflow Diagram: LC-MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS Analysis cluster_proc Data Interpretation stock Prepare Stock Solution (~1 mg/mL) dilute Dilute to Working Conc. (~1-10 µg/mL) stock->dilute inject Inject Sample dilute->inject hplc HPLC Separation (C18 Column) inject->hplc esi ESI Ionization (Positive Mode) hplc->esi ms Mass Analysis (Full Scan) esi->ms extract Extract Ion Chromatogram ms->extract analyze Analyze Mass Spectrum for [M+H]⁺, [M+Na]⁺ extract->analyze confirm Confirm MW & Formula (HRMS) analyze->confirm mw_confirm Molecular Weight Confirmed confirm->mw_confirm

Caption: Workflow for LC-MS based molecular weight confirmation.

Chromatographic Methods (HPLC/GC)

Chromatography is essential for determining the purity of the compound and for quantitative analysis. The choice between HPLC and GC depends on the compound's volatility and thermal stability.

Rationale and Experimental Design
  • HPLC: Ideal for purity assessment of non-volatile compounds. Reversed-phase chromatography with a UV detector is the most common setup. The ketone and ester functional groups should provide sufficient UV absorbance for detection.[8]

  • GC: Suitable for volatile and thermally stable compounds. Given the compound's structure, it should be amenable to GC analysis. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds, while coupling with MS (GC-MS) provides structural information.[9][10]

Experimental Protocol: Purity Analysis by HPLC-UV
  • Sample and Standard Preparation:

    • Prepare a sample solution at a concentration of ~0.5 mg/mL in mobile phase.

    • If a reference standard is available, prepare a standard solution at the same concentration.

  • Instrument Setup and Data Acquisition:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.[7]

    • Mobile Phase: Isocratic mixture of 50:50 (v/v) acetonitrile and water.[7] Adjust ratio as needed for optimal retention and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • UV Detector: Monitor at a wavelength where the analyte absorbs (e.g., 210 nm or 254 nm).

    • Column Temperature: 30 °C.

  • Data Processing and Interpretation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (Area of Main Peak / Total Area of All Peaks) * 100.

    • The retention time should be consistent across injections.

Workflow Diagram: Chromatographic Purity Analysis

Chroma_Workflow start Prepare Sample Solution (~0.5 mg/mL) setup Configure HPLC/GC System (Column, Mobile Phase/Gas, Detector) start->setup inject Inject Sample setup->inject separate Chromatographic Separation inject->separate detect Detect Eluting Components (UV or FID) separate->detect process Integrate Chromatogram Peaks detect->process calculate Calculate Purity (Area % Report) process->calculate result Purity Assessment calculate->result

Caption: General workflow for chromatographic purity analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11][12]

Rationale and Predicted Absorptions

The FTIR spectrum will provide a molecular fingerprint, confirming the presence of key functional groups.[13]

Wavenumber (cm⁻¹)VibrationFunctional Group
~2900-3000C-H stretchAliphatic
~1740-1760C=O stretchEster Carbonyl
~1710-1730C=O stretchKetone Carbonyl
~1200-1300C-O stretchEster
~1000-1150C-F stretchFluoroalkane
Experimental Protocol: FTIR Analysis
  • Sample Preparation:

    • Neat Liquid: Place one drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal. This is often the simplest method.

  • Instrument Setup and Data Acquisition:

    • Acquire a background spectrum of the clean, empty sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and correlate them with the expected functional groups.

Elemental Analysis

Elemental analysis by combustion provides the percentage composition of C, H, N, and other elements in a sample. This is a fundamental technique for confirming the empirical and molecular formula of a newly synthesized compound.

Rationale and Experimental Design

The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, etc.) are separated and quantified by a detector. For fluorinated compounds, special considerations are needed as fluorine is highly reactive and can damage the instrument.[1] Modern elemental analyzers use specific absorbers to trap fluorine and prevent interference.[1]

Experimental Protocol: CHN/F Analysis
  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dry, homogeneous sample into a tin capsule.

    • Seal the capsule carefully.

  • Instrument Setup and Data Acquisition:

    • Calibrate the instrument using a certified organic standard (e.g., acetanilide).

    • Ensure the instrument is equipped with a fluorine absorption trap.[1]

    • Introduce the sample into the combustion furnace via the autosampler.

    • The instrument software will automatically perform the analysis and calculate the elemental percentages.

  • Data Interpretation:

    • Compare the experimental weight percentages of C and H with the theoretical values calculated from the molecular formula (C₉H₁₂F₂O₃).

    • Theoretical Values: C = 52.43%, H = 5.87%, F = 18.43%, O = 23.28%

    • The experimental values should be within ±0.4% of the theoretical values to be considered a good match.

References

  • Recent developments in methods for analysis of perfluorinated persistent pollutants.
  • Jonas, J., Allerhand, A., & Gutowsky, H. S. (1965). Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. Journal of Chemical Physics.
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
  • Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine.
  • Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS).
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. [Source not explicitly provided in search results].
  • CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Thermo Fisher Scientific.
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • The F-19 NMR spectra of fluorinated cyclohexadienes and prediction of the chemical shifts in fluorinated 1,4-cyclohexadienes, 1,4-cyclohexadien-3-ones, cyclohexenes and cyclohexen-3-ones. Sciact.
  • Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada.
  • Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separ
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • Trace level analysis for Extractable Organic Fluorine(EOF) screening in water matrices, by Combustion Ion-Chromatography. [Source not explicitly provided in search results].
  • Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
  • Fluorocyclohexane - Optional[19F NMR] - Chemical Shifts. SpectraBase.
  • FTIR Analysis.
  • Preparation of β-Fluoro-α-ketoesters from α-Ketoesters and Their Conversion to (Z)-β-Fluoro-α-aminoacrylate Derivatives. The Journal of Organic Chemistry.
  • Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols.
  • FTIR Analysis Beginner's Guide: Interpreting Results.
  • Fluorine NMR. [Source not explicitly provided in search results].
  • Fourier Transform Infrared Spectroscopy (FTIR) Analysis. Intertek.
  • Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. [Source not explicitly provided in search results].
  • A Comprehensive Guide to FTIR Analysis. Agilent.
  • Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester. NIST WebBook.
  • Ethyl 5, 5-difluoro-2-oxo-cyclohexanecarboxyl
  • (PDF) Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas.
  • Craig II, Loskot, Mohr, Behenna, Harned, and Stoltz Supporting Inform
  • Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketon
  • Ethyl 2-oxocyclopentanecarboxyl
  • Ethyl 2-oxocyclohexanecarboxyl
  • Ethyl 2-oxocyclohexanecarboxylate - Optional[Near IR] - Spectrum. SpectraBase.
  • Ethyl 2-oxocyclohexanecarboxyl

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A-Z Guide to HPLC Purification of Fluorinated Organic Compounds: From Theory to Practice

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into organic molecules has revolutionized the fields of drug discovery, agrochemicals, and material science. Fluorination can dramatically enhance a molecule's metabolic stability, binding affinity, and lipophilicity. However, these advantageous properties introduce distinct challenges in the purification of fluorinated compounds, particularly when using High-Performance Liquid Chromatography (HPLC). This comprehensive guide is designed for researchers, scientists, and professionals in drug development, providing a deep dive into the principles and practices of purifying these unique molecules. We will explore the theoretical underpinnings of their chromatographic behavior, present detailed protocols for method development, and offer practical strategies to navigate and overcome common purification challenges.

The "Fluorine Effect": Why Purification is a Unique Challenge

The high electronegativity and small size of the fluorine atom significantly alter the physicochemical properties of an organic molecule. This "fluorine effect" creates several hurdles for HPLC purification:

  • Anomalous Polarity and Retention: The polarity of fluorinated compounds can be counterintuitive. While fluorine is highly electronegative, the overall effect on molecular polarity and, consequently, retention in reversed-phase (RP) HPLC, is not always predictable. Highly fluorinated compounds can exhibit "fluorous" characteristics, being both hydrophobic and lipophobic, which leads to poor retention and selectivity on conventional C18 columns.

  • Challenging Detection: The presence of fluorine atoms can diminish the UV chromophore of a molecule, making detection with standard UV-Vis detectors difficult, especially for compounds with weak UV absorbance to begin with.[1]

  • Risk of On-Column Degradation: Certain C-F bonds can be susceptible to cleavage under specific mobile phase conditions, leading to the formation of impurities during the purification process.

  • Poor Peak Shape: Interactions with residual silanols on silica-based stationary phases can be pronounced, resulting in peak tailing and asymmetry.

This guide will provide a structured approach to methodically address these challenges, enabling efficient and robust purification of your target fluorinated compounds.

Strategic Method Development: A Roadmap to Success

A well-thought-out HPLC method is crucial for the successful purification of fluorinated molecules. The following sections will guide you through the key considerations for effective method development.

Column Selection: Thinking Beyond C18

While C18 columns are the workhorse of reversed-phase chromatography, they are often suboptimal for separating fluorinated compounds.[2][3] Alternative stationary phases offer different retention mechanisms that can provide superior selectivity and peak shape.[2][3]

Table 1: Recommended Stationary Phases for the Purification of Fluorinated Compounds

Stationary PhasePrimary Separation Mechanism(s)Best Suited ForKey Advantages
C18 (Octadecylsilane) Hydrophobic InteractionsModerately fluorinated compounds with sufficient polarity.Widely available with a broad range of selectivities.
Phenyl-Hexyl π-π Interactions, Hydrophobic InteractionsAromatic fluorinated compounds.Enhanced selectivity for molecules containing aromatic systems.
Pentafluorophenyl (PFP) Dipole-dipole, π-π, Hydrogen Bonding, and Ionic InteractionsPositional isomers, halogenated compounds, and polar analytes.Provides orthogonal selectivity to C18 and C8 phases.[4][5][6]
Fluorous Phases Fluorous InteractionsHighly fluorinated compounds and those with fluorous tags.High selectivity for compounds with a significant fluorine content.[7][8][9]
C8 (Octylsilane) Hydrophobic InteractionsHighly hydrophobic compounds that may be irreversibly retained on C18.Less retentive than C18, reducing the risk of strong adsorption.

Expert Insight: When working with a novel fluorinated compound, it is highly advisable to screen several stationary phases in parallel. A Pentafluorophenyl (PFP) column is an excellent initial choice due to its multiple interaction modes, which can provide unique selectivity for fluorinated molecules.[4][6]

Mobile Phase Optimization: The Key to Resolution

The choice and composition of the mobile phase are critical for achieving optimal separation.

  • Organic Modifier: Acetonitrile is generally the preferred organic modifier due to its lower viscosity and UV cutoff compared to methanol. For highly retained compounds, stronger solvents like isopropanol may be required.

  • Aqueous Phase and Additives:

    • pH Control: The pH of the aqueous phase should be carefully controlled to maintain the analyte in a single ionization state, which is crucial for consistent retention and good peak shape. A general guideline is to work at a pH at least 2 units away from the pKa of the analyte.

    • Buffers: Phosphate and acetate buffers are commonly used to maintain a constant pH. Ensure the chosen buffer is soluble in the highest concentration of the organic modifier used in your gradient.

    • Additives for Peak Shape: Trifluoroacetic acid (TFA) at a concentration of 0.1% is a common additive that acts as an ion-pairing agent and can significantly improve the peak shape of basic compounds. However, TFA can be challenging to remove after purification. Formic acid (0.1%) is a more volatile and often suitable alternative.

Workflow for Mobile Phase Selection

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Verification A1 Select Columns (C18, PFP, Phenyl-Hexyl) A2 Define a Broad Gradient (e.g., 5-95% ACN) A1->A2 A3 Perform Initial Injections A2->A3 B1 Assess Peak Shape & Resolution A3->B1 B2 Fine-tune Gradient Slope and Time B1->B2 B3 Adjust Mobile Phase (pH, Additives) if Needed B1->B3 C1 Confirm Peak Identity (e.g., with MS) B2->C1 B3->C1 C2 Evaluate Method Robustness C1->C2 C3 Finalized Analytical Method C2->C3

Caption: A three-phase workflow for the systematic development of an analytical HPLC method for fluorinated compounds.

Protocol 2: Preparative HPLC Scale-Up

Objective: To purify a larger quantity of the target fluorinated compound using the optimized analytical method.

Materials:

  • Preparative HPLC system with a fraction collector.

  • Preparative column with the same stationary phase as the optimized analytical method (e.g., 21.2 x 150 mm, 5 µm).

  • Optimized mobile phases A and B.

  • Concentrated sample solution.

Procedure:

  • Method Scaling:

    • Flow Rate: The flow rate should be scaled based on the cross-sectional area of the column:

      • Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius / Analytical Column Radius)²

    • Gradient Time: The gradient time should remain the same as the analytical method.

    • Sample Loading: The maximum sample load will depend on the column dimensions and the resolution between the target peak and its closest impurity. Begin with a small test injection to confirm the retention time, then incrementally increase the loading.

  • System Preparation:

    • Thoroughly prime the pumps with the correct mobile phases.

    • Equilibrate the preparative column with the initial mobile phase composition for at least 5-10 column volumes.

  • Purification Run:

    • Inject the prepared sample.

    • Execute the scaled-up preparative method.

    • Collect fractions based on the UV signal or a pre-determined time window around the expected retention time of the target compound.

  • Fraction Analysis:

    • Analyze the collected fractions for purity using the previously developed analytical method.

  • Post-Purification Work-up:

    • Combine the fractions that meet the desired purity level.

    • Remove the mobile phase solvents using techniques such as rotary evaporation or lyophilization.

Troubleshooting Common Purification Issues

Table 2: A Guide to Troubleshooting Common HPLC Issues with Fluorinated Compounds

IssuePotential Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing) Secondary interactions with residual silanols; Column overload.Use a base-deactivated column; Add 0.1% TFA or formic acid to the mobile phase; Reduce the sample load. [10]
No or Poor Retention The analyte is too non-polar for the chosen reversed-phase conditions; Strong "fluorous" character.Switch to a less retentive column (e.g., C8); Employ a fluorous stationary phase; Consider normal-phase chromatography.
Inconsistent Retention Times Insufficient column equilibration; Changes in mobile phase composition; Temperature fluctuations.Increase the column equilibration time; Prepare fresh mobile phase daily; Use a column oven to maintain a constant temperature. [11]
Ghost Peaks Contamination in the mobile phase or from a previous injection; Sample carryover.Use high-purity solvents; Incorporate a needle wash step in the injection sequence; Run a blank gradient to identify the source of contamination.
Split Peaks Column void; Partially blocked column frit; Sample solvent incompatible with the mobile phase.Replace the column if a void has formed; Reverse and flush the column to clear a blocked frit; Dissolve the sample in the mobile phase whenever possible. [12]

Conclusion

The successful HPLC purification of fluorinated organic compounds necessitates a thoughtful and systematic approach that often extends beyond standard C18-based methods. By understanding the unique physicochemical properties imparted by fluorine, and by exploring a diverse range of stationary phases and mobile phase conditions, researchers can overcome the inherent challenges. The strategic application of columns with alternative selectivities, such as Pentafluorophenyl phases, combined with meticulous mobile phase optimization and the use of appropriate detection methods, will empower scientists to efficiently isolate and purify these valuable molecules, thereby accelerating their research and development endeavors.

References

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
  • 96-Well Plate-to-Plate Gravity Fluorous Solid-Phase Extraction (F-SPE) for Solution-Phase Library Purification.
  • InertSustain PFP HPLC Columns. GL Sciences.
  • Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. PMC - NIH.
  • A New Pentafluorophenyl (PFP) Core- Shell column to aid Selectivity. Fortis Technologies.
  • Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC - NIH.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
  • HPLC determination of perfluorinated carboxylic acids with fluorescence detection. NIH.
  • Analysis of perfluorinated compounds by HPLC-ICP-MS/MS.
  • Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. PMC - NIH.
  • Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed.
  • New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Phenomenex.
  • Perfluorinated compounds detection using non-target analysis of rp-hpLC-ICpMS/MS.
  • Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE).
  • Determination of fluoride as fluorosilane derivative using reversed-phase HPLC with UV detection for determination of total organic fluorine.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chrom
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • Leveraging Fluorinated Stationary Phases for Enhanced HPLC Separation: A NINGBO INNO PHARMCHEM CO.,LTD. Insight.
  • Successful HPLC Operation – A Troubleshooting Guide. Thermo Fisher Scientific.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • Analytical vs. Preparative HPLC: Understanding Key Differences.
  • Expert Guide to Troubleshooting Common HPLC Issues. AELAB | Laboratory Equipment and Scientific Instrument Supplier.
  • Analytical to Preparative HPLC Method Transfer. Ingenieria Analitica Sl.
  • HPLC Troubleshooting Guide.

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Application Note: Utilizing Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate as a Novel Tool for Probing Metabolic Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of preclinical drug development, understanding a compound's metabolic fate is paramount. Rapid metabolic degradation is a primary driver of poor pharmacokinetic profiles, leading to the failure of otherwise promising drug candidates. This application note introduces Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate as a strategic tool for investigating and modulating metabolic pathways in in vitro stability assays. The strategic placement of a gem-difluoro group on the cyclohexanone ring provides a unique chemical scaffold for studying the inhibition of specific metabolic enzymes and for use as a comparator molecule to elucidate metabolic liabilities of structurally similar compounds. Herein, we provide the scientific rationale, detailed experimental protocols, and data interpretation guidelines for its application in liver microsomal and hepatocyte stability studies.

Introduction: The Critical Role of Metabolic Stability

The metabolic transformation of xenobiotics, primarily in the liver, is a crucial determinant of a drug's therapeutic efficacy and safety profile.[1] Most drug candidates are eliminated from the body following metabolic conversion into more water-soluble forms, a process mediated largely by cytochrome P450 (CYP) enzymes (Phase I metabolism) and subsequent conjugation reactions (Phase II metabolism).[2] A high rate of metabolism can lead to low bioavailability and a short duration of action, necessitating more frequent or higher doses, which can, in turn, increase the risk of adverse effects. Therefore, early assessment of metabolic stability is an indispensable component of the drug discovery and development pipeline.[3]

One strategy to enhance metabolic stability is the introduction of fluorine atoms at metabolically vulnerable positions within a molecule.[4][5] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, effectively "blocking" common sites of oxidative metabolism.[4][6] The gem-difluoro (-CF2-) group, in particular, is a valuable motif in medicinal chemistry, serving as a bioisostere for carbonyl or ether functionalities and conferring enhanced metabolic stability.[7][8]

This application note explores the utility of this compound as a research tool to probe these metabolic processes. Its rigid, difluorinated ring structure can be employed in several capacities:

  • As a potential inhibitor or modulator of specific metabolic enzymes.

  • As a stable, non-metabolized control compound in assay development.

  • As a structural analog to investigate the metabolic "soft spots" of similar, non-fluorinated drug candidates.

The Scientific Rationale: Leveraging the Gem-Difluoro Moiety

The core of this compound's utility lies in the electronic and steric properties of the gem-difluoro group. This functional group can influence molecular interactions with metabolic enzymes in several ways:

  • Steric Hindrance: The fluorine atoms can physically obstruct the active site of a metabolic enzyme, preventing the binding and subsequent metabolism of the substrate.

  • Electronic Effects: The high electronegativity of fluorine can alter the electron distribution within the molecule, potentially deactivating adjacent sites that would otherwise be susceptible to oxidation.

  • Metabolic Inertness: The inherent strength of the C-F bond makes the difluorinated position itself highly resistant to enzymatic attack.

By comparing the metabolic fate of a novel drug candidate to that of a structurally similar analog containing the 5,5-difluoro-cyclohexanone core, researchers can infer the primary sites of metabolism on their compound of interest. Furthermore, the potential for this compound to act as a competitive or non-competitive inhibitor of CYP enzymes can be systematically investigated.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in standard in vitro metabolic stability assays.

Liver Microsomal Stability Assay

This assay is a primary screen to assess a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[2][9]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes, and to assess the modulatory effect of this compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound (drug candidate)

  • This compound

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (with internal standard for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and this compound (e.g., 10 mM in DMSO).

    • Prepare working solutions by diluting the stock solutions in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the liver microsomes on ice.

  • Incubation:

    • In a 96-well plate, combine the liver microsomes, phosphate buffer, and either the test compound or a combination of the test compound and this compound.

    • Include control wells with heat-inactivated microsomes to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.[10]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[10][11]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.[12][13]

Workflow Diagram:

Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis Prep_Reagents Prepare Reagents: - Microsomes - Buffers - Test Compound - Fluoro-Compound - NADPH System Mix Combine Microsomes, Buffer, and Compounds Prep_Reagents->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate Start_Reaction Initiate with NADPH PreIncubate->Start_Reaction Time_Points Sample at Time Points (0, 5, 15, 30, 45, 60 min) Start_Reaction->Time_Points Quench Quench with Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Workflow for the liver microsomal stability assay.

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes, as well as active transporters.[2][14]

Objective: To evaluate the metabolic stability of a test compound in a whole-cell system and to investigate the influence of this compound on overall hepatic clearance.

Materials:

  • Cryopreserved or fresh plateable human hepatocytes

  • Hepatocyte culture medium

  • Test compound

  • This compound

  • Collagen-coated plates

  • Acetonitrile (with internal standard)

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Cell Plating:

    • Thaw and plate the hepatocytes on collagen-coated plates according to the supplier's protocol.[15]

    • Allow the cells to form a monolayer, typically over 4-6 hours.[16]

  • Incubation:

    • Remove the plating medium and replace it with fresh culture medium containing the test compound, or the test compound in combination with this compound.

    • Incubate the plates at 37°C in a humidified CO2 incubator.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect both the cells and the medium from the respective wells.

    • Stop the metabolic activity by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing and Analysis:

    • Lyse the cells by sonication or freeze-thaw cycles.

    • Centrifuge the samples to remove cell debris.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.[17]

Workflow Diagram:

Hepatocyte_Stability_Assay Thaw_Plate Thaw and Plate Hepatocytes Form_Monolayer Incubate to Form Monolayer Thaw_Plate->Form_Monolayer Add_Compounds Add Medium with Test Compounds Form_Monolayer->Add_Compounds Incubate_Time Incubate for Designated Time Points Add_Compounds->Incubate_Time Sample_Quench Collect and Quench with Acetonitrile + IS Incubate_Time->Sample_Quench Process Lyse, Centrifuge Sample_Quench->Process Analyze Analyze by LC-MS/MS Process->Analyze

Caption: Workflow for the hepatocyte stability assay.

Data Analysis and Interpretation

The primary output from these assays is the concentration of the test compound remaining over time. This data is used to calculate key pharmacokinetic parameters.

  • Half-Life (t½): The natural logarithm of the percentage of compound remaining is plotted against time. The slope of the linear regression of this plot (k) is used to calculate the half-life:

    • t½ = 0.693 / k

  • Intrinsic Clearance (CLint): This parameter reflects the intrinsic ability of the liver to metabolize a drug. It is calculated as:

    • CLint (µL/min/mg microsomal protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

    • For hepatocytes, CLint is typically expressed per million cells.

Data Presentation:

The results should be summarized in a clear, tabular format to facilitate comparison between different experimental conditions.

CompoundConditionHalf-Life (t½, min)Intrinsic Clearance (CLint)
Test Compound A Standard Assay15.245.6 µL/min/mg
Test Compound A + 10 µM Fluoro-Cmpd45.815.1 µL/min/mg
Control (Verapamil) Standard Assay8.581.5 µL/min/mg

Interpretation:

  • A significant increase in the half-life and a corresponding decrease in the intrinsic clearance of the test compound in the presence of this compound would suggest that the fluoro-compound is inhibiting the metabolic enzymes responsible for the test compound's degradation. This provides a valuable lead for identifying the specific metabolic pathways involved.

  • If a non-fluorinated analog of the test compound shows rapid metabolism while the fluorinated version is stable, this strongly indicates that the site of fluorination is a primary metabolic "soft spot."

Conclusion and Future Directions

This compound represents a versatile and valuable tool for researchers in drug metabolism and pharmacokinetics. Its unique structural and electronic properties, conferred by the gem-difluoro group, allow for its use as a metabolic modulator and a structural probe to elucidate metabolic liabilities. The protocols outlined in this application note provide a robust framework for integrating this compound into early-stage drug discovery workflows. By employing such tools, scientists can gain deeper insights into the metabolic fate of their drug candidates, enabling more rational drug design and the selection of compounds with improved pharmacokinetic profiles.

Future studies could involve using this compound to identify specific CYP isozymes that are inhibited, and to explore its potential as a scaffold for the development of novel metabolic enhancers for co-administration with drugs that suffer from rapid clearance.

References

  • Powell, D. A. (2012). A metabolically stable 5-oxo-ETE derivative. PMC. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ethyl 5, 5-difluoro-2-oxo-cyclohexanecarboxylate, 1 gram. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Evotec. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]

  • Farzam, K., & Tuck, C. (2023). Drug Metabolism. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • The Francis Crick Institute. (2020). Blocking cancer's multiple metabolic pathways could lead to new treatments. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]

  • An, Z., & Chen, Y. (2011). LC-MS-based metabolomics in drug metabolism. Drug Metabolism Reviews, 43(2), 235-247. Retrieved from [Link]

  • Taylor & Francis Online. (2007). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • BD Biosciences. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays. Retrieved from [Link]

  • Massy-Westropp, R. A., & Price, M. F. (1980). The Synthesis of 5-Oxo-2,5-dihydrofuran-2-ylideneacetic Acids. Australian Journal of Chemistry, 33(2), 333-341. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Difluorinated Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of difluorinated ketones. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting advice and answers to frequently asked questions. The synthesis of these valuable compounds can be challenging, and this resource aims to equip you with the knowledge to overcome common hurdles in your experimental work.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section directly addresses specific issues you may encounter during the synthesis of difluorinated ketones, providing potential causes and actionable solutions.

Problem 1: Low or No Yield of the Desired α,α-Difluorinated Ketone

You've run your reaction, but the desired product is either absent or present in disappointingly low quantities.

Potential Causes & Solutions:

  • Inefficient Enolate/Enol Formation: The cornerstone of many α-difluorination reactions is the formation of a reactive enol or enolate intermediate.[1][2][3][4]

    • Troubleshooting:

      • Base Selection: For enolate formation, ensure your base is strong enough to deprotonate the α-carbon effectively. For substrates with lower acidity, consider stronger bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS).

      • Reaction Conditions: For reactions proceeding through an enol intermediate, such as those using Selectfluor®, the reaction medium's acidity can play a role. A slightly acidic medium (pH ~5-6) can facilitate the necessary keto-enol tautomerization.[2]

      • Substrate Sterics: Highly substituted ketones may experience steric hindrance, impeding the approach of the fluorinating agent. Consider using less bulky reagents if possible.[1][2]

  • Unsuitable Fluorinating Agent: Not all fluorinating agents are created equal. Their reactivity and applicability depend heavily on the substrate and reaction mechanism.

    • Troubleshooting:

      • Electrophilic vs. Nucleophilic: Understand the nature of your desired transformation. For the difluorination of an existing ketone at the α-position, an electrophilic fluorine source like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) is typically required.[5][6][7] For constructing the difluoromethyl ketone moiety from other precursors (e.g., esters), nucleophilic difluoromethylating agents are used.[8][9][10]

      • Reagent Stability and Handling: Ensure your fluorinating agent is not degraded. For instance, some N-fluoropyridinium salts are moisture-sensitive.[11] Selectfluor®, on the other hand, is known for its stability and ease of handling.[5][7][12]

  • Side Reactions Dominating: Several side reactions can compete with the desired difluorination.

    • Troubleshooting:

      • Over-fluorination (Mono- vs. Di-): If you are aiming for a monofluorinated product but are seeing difluorination, carefully control the stoichiometry of your fluorinating agent.[13] Running the reaction at a lower temperature can also improve selectivity.[13] Conversely, if difluorination is the goal and you are seeing significant monofluorinated product, you may need to increase the equivalents of the fluorinating agent and/or the reaction time.

      • Decomposition: Some difluorinated ketones can be unstable under the reaction or workup conditions.[14][15] Consider milder reaction conditions and a non-acidic workup.

Problem 2: Difficulty in Purifying the Difluorinated Ketone

Your reaction has worked, but isolating the pure product is proving to be a challenge.

Potential Causes & Solutions:

  • Hydrate Formation: Carbonyl groups adjacent to α,α-difluorinated carbons have a pronounced tendency to form stable hydrates, which can complicate purification and characterization.[1][2]

    • Troubleshooting:

      • Anhydrous Conditions: Conduct your workup and purification under strictly anhydrous conditions. Use dried solvents and consider performing chromatography in a glovebox or under an inert atmosphere.

      • Azeotropic Removal of Water: If hydrate formation is suspected, you may be able to remove the water by azeotropic distillation with a suitable solvent like toluene.

  • Co-elution with Starting Material or Byproducts: The polarity of your difluorinated ketone might be very similar to that of the starting material or other reaction components.

    • Troubleshooting:

      • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution might be necessary to achieve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel).

      • Alternative Purification Methods: If chromatography is ineffective, consider other techniques such as distillation (for volatile ketones), recrystallization, or derivatization followed by purification and subsequent removal of the derivatizing group.

  • Product Decomposition on Silica Gel: Some fluorinated compounds can be sensitive to the acidic nature of silica gel.

    • Troubleshooting:

      • Neutralized Silica: Use silica gel that has been neutralized with a base like triethylamine.

      • Alternative Stationary Phases: Consider using a more inert stationary phase like Florisil® or alumina.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of difluorinated ketones.

Q1: What are the main synthetic strategies for preparing α,α-difluorinated ketones?

There are two primary approaches:

  • Direct Difluorination of Ketones: This involves the reaction of a ketone with an electrophilic fluorinating agent. The reaction proceeds through an enol or enolate intermediate.[3] A widely used and versatile reagent for this transformation is Selectfluor®.[5][7][12]

  • Nucleophilic Difluoromethylation: This strategy involves the reaction of a nucleophilic "CF2" synthon with an electrophile. For example, the reaction of an ester with a nucleophilic difluoromethylating agent can yield a difluoromethyl ketone.[8][9] Another approach is the Julia-Kocienski type olefination to produce gem-difluoroalkenes which can then be converted to the ketone.[16]

Q2: My ketone substrate is unreactive towards Selectfluor®. What can I do?

Low reactivity can be due to a combination of steric and electronic factors.[1][2]

  • Promote Enolization: As the reaction with Selectfluor® proceeds via the enol tautomer, conditions that favor enolization can increase the reaction rate.[1][2] This can sometimes be achieved by adjusting the solvent or adding a catalytic amount of a weak acid.

  • Increase Reaction Temperature: For sluggish reactions, refluxing the reaction mixture may be necessary to achieve a reasonable conversion.[1]

  • Consider an Alternative Reagent: If Selectfluor® is ineffective, a more reactive electrophilic fluorinating agent might be required. However, be aware that this may also lead to lower selectivity and more side products.

Q3: I am observing significant amounts of a difluorinated byproduct when I only want to monofluorinate my ketone. How can I control this?

The formation of difluorinated products is a common issue, especially with substrates that readily form enols.[13]

  • Stoichiometry is Key: Carefully control the amount of your fluorinating agent. Using 1.0 to 1.1 equivalents is often sufficient for monofluorination.

  • Monitor the Reaction: Closely follow the reaction progress using techniques like TLC, GC-MS, or NMR. Quench the reaction as soon as the starting material is consumed to prevent over-fluorination.

  • Lower the Temperature: Running the reaction at a lower temperature can often enhance the selectivity for the monofluorinated product.[13]

Q4: Are there any specific safety precautions I should take when working with fluorinating agents?

Yes, absolutely. While modern electrophilic fluorinating agents like Selectfluor® are significantly safer than older reagents like perchloryl fluoride, they are still reactive chemicals.[12]

  • Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Be aware of potential incompatibilities. For example, some fluorinating agents can react violently with water.[11]

Q5: How stable are difluorinated ketones?

The stability of difluorinated ketones can vary significantly depending on their structure.[14]

  • General Stability: Many α,α-difluoro-β-substituted ketones are relatively stable.[14][17]

  • Potential Instability: α-Amino-α'-fluoro ketones have been shown to be inherently unstable, potentially undergoing enolization and subsequent elimination of fluoride.[15] The presence of certain functional groups or structural motifs can influence metabolic stability.[14]

  • Hydrate Formation: As mentioned previously, the carbonyl group of an α,α-difluorinated ketone is highly electrophilic and prone to hydration.[1][2] This is not a decomposition pathway but can affect the physical properties and purification of the compound.

Experimental Protocols & Data

Representative Protocol: α,α-Difluorination of a Ketone using Selectfluor®

This protocol provides a general guideline. Optimization for specific substrates will be necessary.

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ketone (1.0 equiv) and anhydrous acetonitrile.

  • Stir the solution at room temperature until the ketone is fully dissolved.

  • Add Selectfluor® (2.2 equiv for difluorination) to the reaction mixture in one portion.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC, GC-MS, or ¹⁹F NMR.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Note: For substrates sensitive to acidic conditions, consider using a buffered system or adding a non-nucleophilic base to the reaction mixture.

Table 1: Influence of Reaction Conditions on the Fluorination of 1,3-Diketones with Selectfluor®
SubstrateEquivalents of Selectfluor®TemperatureProduct(s)Yield
1,3-Cyclopentanedione1.1Room Temp2-Fluoro-1,3-cyclopentanedione50%
1,3-Cyclopentanedione2.2Room Temp2,2-Difluoro-1,3-cyclopentanedioneSmall quantities
1,3-Cyclohexanedione1.1Room Temp2-Fluoro-1,3-cyclohexanedione55%
1,3-Cyclohexanedione2.2Room Temp2,2-Difluoro-1,3-cyclohexanedioneSmall quantities

Data adapted from Sloop, J. C., et al. (2014).[1]

Visualizing Reaction Pathways

Diagram 1: General Workflow for Electrophilic Difluorination

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Ketone Ketone Substrate ReactionVessel Anhydrous Solvent (e.g., Acetonitrile) Inert Atmosphere Ketone->ReactionVessel Selectfluor Selectfluor® (2.2 eq.) Selectfluor->ReactionVessel Quench Quench with Water ReactionVessel->Quench Monitor by TLC/GC-MS Extraction Extraction with Organic Solvent Quench->Extraction Purification Column Chromatography Extraction->Purification Product α,α-Difluorinated Ketone Purification->Product

Caption: A typical workflow for the synthesis of α,α-difluorinated ketones.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low or No Yield CheckEnolate Is Enol/Enolate Formation Efficient? Start->CheckEnolate CheckReagent Is the Fluorinating Agent Appropriate? Start->CheckReagent CheckSideReactions Are Side Reactions Occurring? Start->CheckSideReactions Base Optimize Base (Strength/Sterics) CheckEnolate->Base No Conditions Adjust Reaction Conditions (pH, Temp) CheckEnolate->Conditions No ReagentType Verify Electrophilic vs. Nucleophilic Nature CheckReagent->ReagentType No ReagentQuality Check Reagent Quality/Stability CheckReagent->ReagentQuality No Overfluorination Adjust Stoichiometry and Temperature CheckSideReactions->Overfluorination Yes Decomposition Use Milder Conditions and Workup CheckSideReactions->Decomposition Yes

Caption: A decision tree for troubleshooting low-yield difluorination reactions.

References

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  • American Journal of Organic Chemistry.

  • Wikipedia.

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  • Journal of the American Chemical Society.

  • Organic Letters.

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  • Enamine.

  • BenchChem.

  • SciSpace.

  • The Journal of Organic Chemistry.

  • The Journal of Organic Chemistry.

  • ResearchGate.

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  • Organic Letters.

  • ResearchGate.

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  • TCI Chemicals.

  • Organic Chemistry Portal.

  • Organic Chemistry Portal.

  • ResearchGate.

  • Beilstein Journal of Organic Chemistry.

  • Nature Chemistry.

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Technical Support Center: Fluorination of β-Keto Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the fluorination of β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, we address common experimental challenges through a series of frequently asked questions and troubleshooting guides, grounded in mechanistic principles and field-proven insights. Our goal is to empower you to optimize your reactions, minimize side products, and achieve your synthetic targets with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is producing a significant amount of di-fluorinated product. How can I favor mono-fluorination?

Answer:

The formation of di-fluorinated byproducts is a common challenge, arising from the increased acidity of the mono-fluorinated β-keto ester, which can be readily deprotonated and undergo a second fluorination. Several factors can be adjusted to enhance selectivity for the mono-fluorinated product.

Core Principles for Controlling Polyfluorination:

  • Reagent Stoichiometry: Carefully controlling the stoichiometry of your fluorinating agent is the first line of defense. Using a slight excess (1.05-1.2 equivalents) is often sufficient. A large excess will invariably lead to polyfluorination.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Over-extended reaction times, even with correct stoichiometry, can lead to the formation of the di-fluorinated product. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity.

  • Choice of Fluorinating Agent: The reactivity of N-F electrophilic fluorinating agents varies.[1] A less reactive agent may offer higher selectivity for mono-fluorination. For highly activated β-keto esters, a milder reagent should be considered.

Troubleshooting Protocol for Unwanted Di-fluorination:

  • Verify Stoichiometry: Accurately weigh your β-keto ester and the fluorinating agent. Ensure you are using no more than 1.2 equivalents of the fluorinating agent.

  • Optimize Reaction Time: Run a time-course experiment. Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) and quench them. Analyze the product distribution to determine the optimal reaction time that maximizes the yield of the mono-fluorinated product while minimizing the di-fluorinated byproduct.

  • Lower the Temperature: If the reaction is proceeding too quickly, try running it at a lower temperature (e.g., 0 °C or -20 °C). This will slow down both the desired and undesired reactions, often improving selectivity.

  • Consider a Milder Fluorinating Agent: If using a highly reactive agent like Selectfluor™, consider switching to a less reactive alternative such as N-Fluorobenzenesulfonimide (NFSI). The relative reactivity of common N-F agents has been quantitatively compared and can guide your selection.[1]

FAQ 2: I am observing low conversion of my starting material. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in a fluorination reaction can be frustrating. The issue often lies with insufficient activation of the substrate, the choice of reaction conditions, or the purity of the reagents.

Key Factors Influencing Reaction Conversion:

  • Enolization: Electrophilic fluorination occurs on the enol or enolate form of the β-keto ester. The equilibrium between the keto and enol tautomers is critical. For less acidic β-keto esters, a base or Lewis acid catalyst may be necessary to facilitate enolization.[2]

  • Solvent Choice: The solvent can significantly impact the reaction. Polar aprotic solvents like acetonitrile (MeCN), or DMF are common. However, some fluorinating agents can react with certain solvents. For instance, Selectfluor™ can react exothermically with DMF and DMSO.[3]

  • Reagent Purity: The purity of the β-keto ester, fluorinating agent, and solvent is paramount. Water in the reaction mixture can lead to hydrolysis of the β-keto ester or react with the fluorinating agent.

Troubleshooting Protocol for Low Conversion:

  • Promote Enolization:

    • Base-mediated: For substrates that are not readily enolized, the addition of a non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like DBU) can generate the enolate, which is more nucleophilic.

    • Lewis Acid Catalysis: A catalytic amount of a Lewis acid, such as TiCl₄, can catalyze the enolization process and accelerate the fluorination.[2][4]

  • Solvent Screening: If the reaction is sluggish in your current solvent, consider screening other compatible solvents. Acetonitrile is a good starting point for many N-F reagents. For some systems, mechanochemical (ball milling) approaches have been shown to improve reaction rates.[5][6][7]

  • Ensure Anhydrous Conditions: Dry your solvent and glassware thoroughly. Use freshly opened or properly stored fluorinating agents.

  • Increase Temperature: If the reaction is clean but slow, gradually increasing the temperature may improve the conversion rate. Monitor for byproduct formation.

FAQ 3: My main byproduct is not the di-fluorinated compound. What other side reactions could be occurring?

Answer:

Besides polyfluorination, other side reactions can occur, leading to a complex product mixture. The most common of these are O-fluorination and hydrolysis of the ester group.

Understanding O- vs. C-Fluorination:

The enolate of a β-keto ester is an ambident nucleophile, meaning it can react at either the α-carbon or the enolate oxygen.

  • C-Fluorination: This is the desired reaction, leading to the α-fluoro-β-keto ester.

  • O-Fluorination: This results in the formation of a fluoroenol ether. This pathway is generally less favored with N-F reagents but can be influenced by reaction conditions.

Hydrolysis:

The presence of water, either from reagents, solvents, or atmospheric moisture, can lead to the hydrolysis of the ester functionality, forming the corresponding β-keto acid. These acids are often unstable and can decarboxylate upon heating.[8][9]

Troubleshooting Protocol for Unidentified Byproducts:

  • Characterize the Byproduct: If possible, isolate and characterize the major byproduct(s) using techniques like NMR and Mass Spectrometry to determine if it is the O-fluorinated product or a hydrolyzed/decarboxylated species.

  • To Minimize O-Fluorination:

    • Solvent Effects: The choice of solvent can influence the C/O selectivity. Protic solvents can stabilize the oxygen of the enolate through hydrogen bonding, potentially favoring C-alkylation.

    • Counter-ion Effects: In base-mediated reactions, the nature of the counter-ion can influence the reactivity of the enolate.

  • To Prevent Hydrolysis:

    • Use Anhydrous Conditions: As mentioned previously, ensure all reagents and solvents are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

    • Acid Scavengers: If trace amounts of acid are promoting hydrolysis, the addition of a non-nucleophilic base can act as an acid scavenger.

Visualizing Reaction Pathways

The following diagram illustrates the desired C-fluorination pathway versus the common side reactions of O-fluorination and di-fluorination.

Fluorination_Pathways cluster_start Starting Material cluster_enol Intermediate cluster_products Possible Products Beta-Keto Ester Beta-Keto Ester Enolate Enolate Beta-Keto Ester->Enolate Base or Lewis Acid Mono-fluoro (C-attack) Mono-fluoro (C-attack) Enolate->Mono-fluoro (C-attack) 'F+' (C-attack) (Desired) O-fluoro Product O-fluoro Product Enolate->O-fluoro Product 'F+' (O-attack) (Side Reaction) Di-fluoro Product Di-fluoro Product Mono-fluoro (C-attack)->Di-fluoro Product Base, 'F+' (Side Reaction)

Sources

Technical Support Center: Purification of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common and nuanced challenges associated with isolating this valuable fluorinated building block. Our approach is rooted in mechanistic principles and extensive laboratory experience to ensure you achieve the highest purity for your downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a β-keto ester with a gem-difluoro moiety on the cyclohexane ring. This unique structure imparts specific properties that influence purification strategies.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₉H₁₂F₂O₃[1]---
Molecular Weight 206.19 g/mol [1]---
Appearance Typically a colorless to pale yellow oilColor may indicate impurities.
Polarity Moderately polarAmenable to normal-phase chromatography.
pKa (enol proton) Estimated ~10-12Can be deprotonated with a strong base, which can be exploited or be a source of instability.
Stability Potential for hydrolysis of the ethyl ester under acidic or basic conditions. The gem-difluoro group is generally stable but can influence the reactivity of the adjacent carbonyl.Avoid prolonged exposure to strong acids/bases and high temperatures.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

A. Column Chromatography

Question 1: My compound is not separating from a closely-eluting impurity on silica gel. What should I do?

Answer: This is a common issue, especially if the impurity has a similar polarity to your desired product. Here's a systematic approach to improve separation:

  • Optimize Your Solvent System:

    • The "Just Right" Polarity: The key is to find a solvent system where your product has an Rf of ~0.2-0.35 on a TLC plate. This provides the best balance for separation on a column.

    • Solvent Selectivity: If a standard hexane/ethyl acetate system fails, try introducing a solvent with different properties. For instance, replacing ethyl acetate with diethyl ether can alter the interactions with the silica surface and improve separation. A small amount of dichloromethane in your hexane mobile phase can also be effective.

    • Example Starting Point: Based on similar β-ketoesters, a good starting point for solvent screening is a mixture of pentane and diethyl ether.[2]

  • Consider a Different Stationary Phase:

    • If optimizing the mobile phase is insufficient, the interaction with the stationary phase may be the issue. While silica gel is the standard choice, for some fluorinated compounds, alternative stationary phases can be beneficial. Consider using alumina (neutral or basic) if you suspect your compound is unstable on silica.

Question 2: My compound appears to be degrading on the silica gel column. How can I prevent this?

Answer: Degradation on silica gel is often due to the acidic nature of the stationary phase, which can catalyze hydrolysis of the ester or other side reactions.

  • Neutralize the Silica Gel: Before packing your column, you can prepare a slurry of the silica gel in your mobile phase containing a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%). This will neutralize the acidic sites on the silica.

  • Use a Different Stationary Phase: As mentioned above, switching to neutral or basic alumina can be a good alternative.

  • Work Quickly: Minimize the time your compound spends on the column by using flash chromatography with positive pressure to speed up the elution.

B. Recrystallization

Question 3: I'm trying to recrystallize my compound, but it keeps "oiling out." What's happening?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than forming crystals. This usually happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent system.

  • Lower the Initial Temperature: Try dissolving your compound in the solvent at a slightly lower temperature.

  • Use a Different Solvent System: The ideal recrystallization solvent will dissolve your compound when hot but not when cold. Experiment with different solvent pairs. Good starting points for moderately polar compounds include:

    • Ethyl acetate/Hexane

    • Dichloromethane/Hexane

    • Toluene/Hexane

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This encourages the formation of well-defined crystals rather than an amorphous oil.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small glass particles can provide nucleation sites for crystal growth.

Question 4: My compound won't crystallize at all, even after cooling and scratching.

Answer: This indicates that your compound is either too soluble in the chosen solvent even at low temperatures, or there are significant impurities preventing crystallization.

  • Confirm Purity: Run a TLC or ¹H NMR of your material. If it is highly impure, you may need to perform another purification step (like column chromatography) before attempting recrystallization.

  • Change Solvent System: If the compound is pure, you are likely using a solvent in which it is too soluble. Try a more non-polar solvent or a solvent pair with a higher proportion of the non-polar component.

  • Increase Concentration: If the solution is too dilute, you may not reach the point of supersaturation upon cooling. Carefully evaporate some of the solvent and try cooling again.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of this compound?

A1: The most common impurities will depend on the synthetic route. Assuming a Claisen condensation type reaction between a 4,4-difluorocyclohexanone precursor and a carbonate, you might expect:

  • Unreacted 4,4-difluorocyclohexanone

  • Unreacted diethyl carbonate (or other acylating agent)

  • Byproducts from self-condensation of the starting ketone.

  • Hydrolyzed product (5,5-difluoro-2-oxocyclohexane-1-carboxylic acid) if exposed to water and acid/base.

Q2: How should I store the purified compound?

A2: Given the potential for ester hydrolysis, it is best to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., in a refrigerator or freezer). Avoid exposure to moisture and atmospheric CO₂.

Q3: Can I use distillation to purify this compound?

A3: While distillation is a common purification technique for liquids, it may not be ideal for this compound due to its relatively high molecular weight and the potential for thermal decomposition, especially if impurities are present that could catalyze degradation at high temperatures. Column chromatography is generally the preferred method for achieving high purity.

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline. The optimal solvent system should be determined by TLC analysis first.

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 10%, 20%, and 30% diethyl ether in pentane).

    • The ideal solvent system will give your product an Rf value of approximately 0.2-0.35.

  • Column Preparation:

    • Select an appropriate size column based on the amount of crude material (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel as a slurry in the chosen mobile phase.

  • Loading the Sample:

    • Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for better resolution, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the silica-adsorbed product to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase, applying gentle positive pressure.

    • Collect fractions and monitor their composition by TLC.

    • Combine the pure fractions containing your product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Place the resulting oil under high vacuum to remove any residual solvent.

Protocol 2: Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of your purified (or semi-purified) oil.

    • Add a poor solvent (e.g., hexane) dropwise until the oil just dissolves with gentle heating.

    • Add a good solvent (e.g., ethyl acetate or dichloromethane) dropwise until the solution becomes clear.

    • Allow the test tube to cool to room temperature and then in an ice bath to see if crystals form.

  • Bulk Recrystallization:

    • Dissolve the bulk of your compound in a minimal amount of the hot solvent system identified in the previous step.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, scratch the inside of the flask with a glass rod.

    • Once crystals begin to form, place the flask in an ice bath to maximize yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold, poor solvent (e.g., hexane).

    • Dry the crystals under high vacuum.

V. Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis (e.g., Hexane/EtOAc or Pentane/Et2O) Crude_Product->TLC_Analysis Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Determine solvent system Purity_Check_1 Purity Check (TLC, NMR) Column_Chromatography->Purity_Check_1 Recrystallization Recrystallization (e.g., EtOAc/Hexane) Purity_Check_1->Recrystallization If further purification needed Final_Purity_Check Final Purity & Characterization (NMR, LC-MS, etc.) Purity_Check_1->Final_Purity_Check If sufficiently pure Recrystallization->Final_Purity_Check Pure_Product Pure Product Final_Purity_Check->Pure_Product

Caption: Decision workflow for purification of the target compound.

VI. References

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry. 2022 Apr 1;28(19):e202200331.[Link]

  • Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanone-Derived β-Ketoesters and Enol Carbonates. Supporting Information.[Link]

  • (A) Synthesis of gem‐difluorocycloheptane derivatives 12, 11, (B) and 10. ResearchGate.[Link]

  • Last of the gem‐Difluorocycloalkanes 2: Synthesis of Fluorinated Cycloheptane Building Blocks. ResearchGate.[Link]

  • This compound. Axplora.[Link]

  • Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. PMC.[Link]

  • The Development of a Facile Tandem Wolff/Cope Rearrangement for the Synthesis of Fused Carbocyclic Scaffolds. Caltech Authors.[Link]

  • Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes. The Journal of Organic Chemistry.[Link]

  • Ethyl 5, 5-difluoro-2-oxo-cyclohexanecarboxylate, 1 gram. CP Lab Safety.[Link]

  • This compound. Pharmaffiliates.[Link]

  • α-Fluorination of β-dicarbonyl compounds using p-iodotoluene difluoride under neutral conditions. Semantic Scholar.[Link]

  • Last of the gem-Difluorocycloalkanes: Synthesis and Characterization of 2,2-Difluorocyclobutyl-Substituted Building Blocks. The Journal of Organic Chemistry.[Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.[Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters.[Link]

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate.[Link]

Sources

Technical Support Center: Synthesis of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate (CAS No: 22515-17-9).[1][2][3] This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you improve your yield, purity, and overall success in this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most established and logical pathway involves a two-stage process: the synthesis of a gem-difluorinated cyclic ketone intermediate, followed by the introduction of the ethyl carboxylate group. The preferred method for the second stage is a base-mediated C-acylation of 4,4-difluorocyclohexanone. A more classical, though potentially lower-yielding, alternative for the ring-forming step is the Dieckmann condensation of a suitably substituted difluoro-adipic acid diester.[4][5][6]

The C-acylation approach is generally favored for its convergence and efficiency.

G cluster_0 Route A: C-Acylation (Recommended) cluster_1 Route B: Dieckmann Condensation A1 Cyclohexane-1,4-dione A2 4,4-Difluorocyclohexanone A1->A2 Deoxofluorination (e.g., DAST) A3 Ethyl 5,5-difluoro-2-oxo- cyclohexanecarboxylate A2->A3 Acylation with Diethyl Carbonate (Base-mediated) B1 Diethyl 3,3-difluoroadipate B2 Ethyl 5,5-difluoro-2-oxo- cyclohexanecarboxylate B1->B2 Intramolecular Condensation (e.g., NaOEt) caption Figure 1. Common synthetic routes.

Caption: Figure 1. Common synthetic routes.

Q2: What are the critical parameters that influence the overall yield and purity?

There are three pillars to success in this synthesis:

  • Anhydrous Conditions: The base-mediated reactions, particularly the Dieckmann condensation or the acylation step, are extremely sensitive to moisture. Water will consume the base and can lead to saponification of the ester functionalities, drastically reducing yield. All glassware must be flame- or oven-dried, and solvents must be rigorously dried prior to use.[7]

  • Choice and Stoichiometry of the Base: The base must be strong enough to deprotonate the α-carbon of the ketone or diester without being overly nucleophilic.[5] Sodium hydride (NaH) or sodium ethoxide (NaOEt) are common choices.[8][9] Using at least one full equivalent of base is crucial because the resulting β-keto ester product is acidic and will be deprotonated by the base, driving the reaction equilibrium forward.[10]

  • Temperature Control: Both the fluorination and condensation/acylation steps require careful temperature management. Exothermic reactions can lead to side product formation and decomposition.

Troubleshooting Guide: The Acylation Pathway

This section focuses on the recommended route: the acylation of 4,4-difluorocyclohexanone.

Q3: My acylation reaction with diethyl carbonate is showing low conversion. What are the likely causes?

Low conversion in this step almost always points to an issue with the deprotonation of the starting ketone.

Potential Cause Explanation & Validation Recommended Solution
Inactive Base Sodium hydride (NaH) can become passivated by a layer of sodium hydroxide if not stored under inert gas. Sodium ethoxide (NaOEt) is also hygroscopic.Use a fresh bottle of NaH (60% dispersion in mineral oil is standard). If preparing NaOEt in situ from sodium metal and ethanol, ensure the ethanol is absolutely dry.
Insufficient Base The reaction is equilibrium-driven. The final product, a β-keto ester (pKa ≈ 11), is more acidic than the starting ketone (pKa ≈ 17). At least a stoichiometric amount of base is required to deprotonate the product and shift the equilibrium.[10]Use 1.1 to 1.5 equivalents of base relative to the 4,4-difluorocyclohexanone.
Presence of Moisture Water will quench the strong base (NaH or NaOEt), preventing the deprotonation of your ketone.Ensure solvents like THF or ethanol are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).[7] Flame-dry all glassware under vacuum or nitrogen.
Low Reaction Temperature While initial deprotonation may be done at a lower temperature, the subsequent acylation often requires heat to proceed at a reasonable rate.A typical protocol involves refluxing the reaction mixture in THF after the addition of all reagents.[9] Monitor the reaction by TLC to determine the optimal reaction time.
Q4: I'm observing significant byproducts. How can I identify and minimize them?

The most common byproduct is the result of a self-condensation of diethyl carbonate, which can be promoted by the base.

Identification:

  • TLC Analysis: Look for multiple spots close to your product's expected Rf value.

  • ¹H NMR of Crude Product: Unwanted ethoxy signals or complex aliphatic signals may indicate byproducts.

  • GC-MS: Can help identify the molecular weights of impurities.

Minimization Strategy: The key is controlling the relative concentrations of the reactive species. The ketone enolate should be formed first and then react with the acylating agent.

Step-by-Step Experimental Protocol for Acylation:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add sodium hydride (1.2 eq, 60% dispersion in mineral oil).

  • Washing (Optional but Recommended): Wash the NaH with dry hexanes (x3) to remove the mineral oil, carefully decanting the hexanes each time under a positive pressure of nitrogen.

  • Solvent Addition: Add anhydrous THF via cannula.

  • Reagent Addition: Add diethyl carbonate (2.5 eq) to the flask. Heat the mixture to reflux for a short period (e.g., 30-60 minutes) to ensure an active base surface.[9]

  • Ketone Addition: Dissolve 4,4-difluorocyclohexanone (1.0 eq) in anhydrous THF and add it dropwise to the refluxing mixture over 30-45 minutes.[9]

  • Reaction: Maintain reflux and monitor the reaction progress using TLC (e.g., in a 4:1 Hexanes:Ethyl Acetate system). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction in an ice bath. Carefully quench by the slow, dropwise addition of 3N HCl until the mixture is acidic. Extract the aqueous layer with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

G start Low Yield or Byproducts Observed check_base Is the base (NaH/NaOEt) fresh and active? start->check_base check_moisture Are all solvents and glassware rigorously anhydrous? check_base->check_moisture Yes replace_base Action: Use fresh, high-quality base. check_base->replace_base No check_stoich Is base stoichiometry ≥ 1.1 equivalents? check_moisture->check_stoich Yes dry_system Action: Re-dry solvents and flame-dry glassware. check_moisture->dry_system No check_temp Was the reaction refluxed for sufficient time? check_stoich->check_temp Yes adjust_stoich Action: Increase base to 1.1 - 1.5 equivalents. check_stoich->adjust_stoich No monitor_reaction Action: Monitor by TLC to ensure completion. check_temp->monitor_reaction No success Problem Resolved check_temp->success Yes replace_base->success dry_system->success adjust_stoich->success monitor_reaction->success

Caption: Figure 2. Troubleshooting flowchart for the acylation step.

Q5: How should I purify the final product?

The crude product is typically a brown or yellow oil.[9] Purification is best achieved by vacuum distillation or silica gel column chromatography.

Purification Method Advantages Disadvantages / Key Considerations
Vacuum Distillation Excellent for larger scales; removes non-volatile impurities effectively.Requires specialized equipment; potential for thermal decomposition if the compound is unstable at high temperatures.
Column Chromatography High resolution for removing closely related impurities; applicable to small scales.Can be time-consuming; the slightly acidic nature of silica gel can sometimes cause degradation of β-keto esters. A common eluent system is a gradient of ethyl acetate in hexanes.[11]

Pro-Tip: To mitigate potential degradation on silica gel, the silica can be pre-treated with a solution of triethylamine in your eluent (e.g., 1% triethylamine), then flushed with the eluent before loading the sample.

Q6: How can I confirm the identity and purity of my final product?

A combination of spectroscopic methods is essential for unambiguous characterization.

Analytical Method Expected Observations for this compound
¹H NMR Expect signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.2 ppm). The cyclohexyl protons will appear as complex multiplets. The enol form may also be present, which would show a characteristic downfield proton signal (>10 ppm).
¹⁹F NMR A triplet signal is expected due to coupling with the two adjacent protons on C6.
¹³C NMR Look for the characteristic carbonyl signals for the ketone (~200 ppm) and the ester (~170 ppm). The carbon bearing the two fluorine atoms (C5) will appear as a triplet due to C-F coupling.
Mass Spectrometry (MS) The molecular ion peak [M]+ should be observed at m/z = 206.19.[1][2] Common fragments would include the loss of the ethoxy group (-45) or the entire ester group.
Infrared (IR) Spectroscopy Expect strong C=O stretching frequencies for the ketone (~1715 cm⁻¹) and the ester (~1740 cm⁻¹). A broad O-H stretch (~3400 cm⁻¹) may be visible if the enol tautomer is present.

References

  • Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxyl
  • Practical Synthesis of gem-Difluorides from Cyclohexanone: Synthesis of gem-Bistrifluoroacetates and Their Reactions with Fluoride Nucleophiles.
  • Dieckmann Condens
  • Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. PubMed Central.
  • Dieckmann Condens
  • Dieckmann condens
  • Dieckmann Reaction. Cambridge University Press.
  • Ethyl 2-oxocyclohexanecarboxyl
  • Ethyl 5, 5-difluoro-2-oxo-cyclohexanecarboxyl
  • Ethyl 2-oxocyclohexanecarboxyl
  • Craig II, Loskot, Mohr, Behenna, Harned, and Stoltz Supporting Inform
  • Claisen Condensation and Dieckmann Condens
  • This compound.
  • Sulfoxide-mediated Umpolung of Alkali Halide Salts - Supporting Inform
  • Cyclohexanecarboxylic acid, 2-oxo-, ethyl ester. NIST WebBook.
  • Benchmarking Synthesis Routes to Ethyl cyclohex-2-ene-1-carboxylate: A Compar

Sources

Technical Support Center: Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this valuable fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.

Introduction to the Stability of a Fluorinated β-Keto Ester

This compound is a unique molecule whose utility is matched by its specific handling requirements. The presence of a gem-difluoro group at the 5-position significantly influences the electronic properties of the cyclohexanone ring and the reactivity of the β-keto ester moiety. Understanding these influences is paramount to preventing degradation and ensuring reproducible outcomes in your synthetic applications.

The primary stability concerns for this compound revolve around its susceptibility to hydrolysis and subsequent decarboxylation, as well as its tendency to exist in a keto-enol tautomeric equilibrium, which can be influenced by the experimental environment.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling, storage, and use of this compound in your experiments.

Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

Symptoms:

  • Lower than expected yields in reactions where the intact β-keto ester is a reactant.

  • Presence of 4,4-difluorocyclohexanone as a byproduct in your reaction mixture, detected by GC-MS or NMR.

  • Formation of an acidic impurity in your reaction mixture.

Probable Cause:

The most likely cause is the degradation of the β-keto ester through hydrolysis followed by decarboxylation. This can be triggered by moisture, acidic, or basic conditions. The β-keto ester can first hydrolyze to the corresponding β-keto acid, which is thermally unstable and readily loses carbon dioxide to form 4,4-difluorocyclohexanone.[1][2][3]

Visualizing the Degradation Pathway:

G A Ethyl 5,5-difluoro-2-oxo- cyclohexanecarboxylate B 5,5-difluoro-2-oxo- cyclohexanecarboxylic acid (Unstable Intermediate) A->B E Ethanol A->E C 4,4-difluorocyclohexanone B->C Decarboxylation (Heat) D CO2 B->D

Caption: Primary degradation pathway of this compound.

Solutions:

  • Strict Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen).

  • Control of pH: Avoid strongly acidic or basic conditions if the integrity of the β-keto ester is desired. If a basic catalyst is required, consider using a non-nucleophilic base and running the reaction at low temperatures. For acidic conditions, use of a Lewis acid might be preferable to a Brønsted acid.

  • Temperature Management: Perform reactions at the lowest effective temperature to minimize the rate of potential decarboxylation of the β-keto acid intermediate.

  • Work-up Procedure: During aqueous work-up, perform extractions quickly and at low temperatures. Neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic aqueous solutions.

Issue 2: Changes in Spectroscopic Data Over Time

Symptoms:

  • Appearance of new peaks or changes in the integration of existing peaks in the 1H or 19F NMR spectrum of the stored compound.

  • Broadening of peaks in the NMR spectrum.

  • Changes in the carbonyl region of the IR spectrum.

Probable Cause:

This could be due to a shift in the keto-enol tautomeric equilibrium or the formation of hydrates. The gem-difluoro group can enhance the electrophilicity of the adjacent carbonyl, making it more susceptible to hydration in the presence of moisture.[4] The keto-enol tautomerism is a dynamic process influenced by solvent, temperature, and pH.[5][6]

Visualizing Keto-Enol Tautomerism:

G Keto Keto Tautomer Enol Enol Tautomer Keto->Enol Tautomerization

Caption: Keto-Enol equilibrium of the β-keto ester.

Solutions:

  • Proper Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere, in a desiccator to protect it from moisture.[1]

  • Solvent Choice for Analysis: Be aware that the solvent used for spectroscopic analysis can influence the keto-enol ratio. For consistent results, use the same deuterated solvent for all NMR analyses.

  • Re-purification: If significant degradation is suspected, the compound may need to be re-purified, for example, by column chromatography using anhydrous solvents.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: While some suppliers suggest room temperature storage, for long-term stability and to minimize the risk of degradation, it is recommended to store the compound under the following conditions:

  • Temperature: Cool, dry place. Refrigeration (2-8 °C) is advisable.

  • Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent moisture and oxygen exposure.

  • Container: A tightly sealed, opaque container to protect from light and moisture.[1] The use of a desiccator is also recommended.

ParameterRecommended ConditionRationale
Temperature 2-8 °CSlows down potential degradation reactions.
Atmosphere Inert (Argon/Nitrogen)Prevents hydrolysis and oxidation.
Light Opaque containerProtects against potential photochemical reactions.[1]
Humidity Low (use of desiccator)Minimizes the risk of hydrolysis and hydrate formation.[1]

Q2: How can I monitor the purity and stability of my sample?

A: Regular analytical checks are crucial. The following techniques are recommended:

  • 1H and 19F NMR Spectroscopy: This is a powerful tool to detect the presence of degradation products like 4,4-difluorocyclohexanone and to observe any shifts in the keto-enol equilibrium.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile impurities and degradation products.[8]

  • Infrared (IR) Spectroscopy: Changes in the carbonyl stretching frequencies can indicate degradation or a shift in the tautomeric equilibrium.[7]

Q3: What are the likely impurities from the synthesis of this compound?

A: While the exact synthesis route may vary, common impurities in similar syntheses (e.g., Claisen condensation) can include:

  • Unreacted starting materials.

  • Byproducts from side reactions: This could include products of self-condensation of the starting materials.

  • Solvents and reagents: Residual solvents or reagents from the synthesis and purification process.[5]

  • Hydrolysis/decarboxylation products: If the compound is exposed to water or heat during purification.

Q4: Can I use this compound in aqueous media?

A: Given its susceptibility to hydrolysis, using this compound in aqueous media is generally not recommended if the integrity of the molecule is critical for the downstream application. If aqueous conditions are unavoidable, the experiment should be conducted at low temperatures and for the shortest possible duration. The pH should be carefully controlled to be as close to neutral as possible.

Experimental Protocols

Protocol 1: Monitoring Stability by 1H NMR Spectroscopy

Objective: To qualitatively assess the purity and detect the presence of the primary degradation product, 4,4-difluorocyclohexanone.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl3), anhydrous

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a sample for NMR analysis by dissolving approximately 5-10 mg of the compound in ~0.6 mL of anhydrous CDCl3.

  • Acquire a 1H NMR spectrum.

  • Analysis:

    • Identify the characteristic peaks for this compound.

    • Look for the appearance of new signals corresponding to 4,4-difluorocyclohexanone. The spectrum of this byproduct would be simpler, showing signals for the methylene protons adjacent to the carbonyl and the gem-difluoro group.

    • Compare the integration of the peaks over time if you are conducting a stability study. An increase in the signals for the degradation product indicates instability under the storage or experimental conditions.

Protocol 2: Small-Scale Test for Compatibility with Reaction Conditions

Objective: To assess the stability of the compound under proposed reaction conditions before committing to a large-scale reaction.

Procedure:

  • In a small vial, dissolve a few milligrams of this compound in the solvent planned for your reaction.

  • Add any catalysts or reagents that will be used in the reaction (excluding the main reaction partner if you are only testing for stability to the conditions).

  • Stir the mixture under the planned reaction temperature and time.

  • Take aliquots at different time points and analyze by TLC or LC-MS to monitor for the disappearance of the starting material and the appearance of new spots/peaks.

  • This preliminary test can save significant time and material by identifying potential stability issues early on.

References

  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025). Vertex AI Search.
  • Alkylation, Hydrolysis and Decarboxyl
  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). YouTube.
  • Decarboxyl
  • Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. [Source not further specified].
  • Decarboxylation Reaction Mechanism. (2018). YouTube.
  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. (2022).
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. (2016). Chemical Society Reviews.
  • Fluorinated building blocks. The discovery of a stable difluoroallenyl indium and the synthesis of gem-difluoroallenyl and -propargyl synthons in aqueous media. (2000). PubMed.
  • Esters to β-Ketoesters: Claisen Condens
  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). PubMed.
  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). Scientific & Academic Publishing.
  • Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing.
  • Keto-enol tautomerism in 2-(Trifluoroacetyl)cyclopentanone. (2025). BenchChem.
  • Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. (2021).
  • Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. (2024). Pearson.
  • Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. (2025). [Source not further specified].
  • Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. (2025). BenchChem.
  • Fluorine-Retentive Strategies for the Functionaliz
  • Keto-enol tautomerism of the fluorinated diketones (R = -CH 3 for TFP, R - ResearchGate).
  • Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. (2025). The Journal of Organic Chemistry.
  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). MDPI.
  • Keto/Enol Tautomerization.
  • Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. (2020). PubMed.
  • Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. (2025).
  • Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. (2012). Journal of the American Chemical Society.
  • Ethyl 2-oxocyclohexanecarboxyl
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). PubMed Central.
  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (2025). [Source not further specified].
  • Mild and high-yielding synthesis of chiral β-keto esters and β-ketoamides. (2025).
  • Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1][3][9]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry.

  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543. PubChem - NIH.
  • A rapid GC-MS method for quantification of positional and geometric isomers of f
  • Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1][3][9]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. (2025). ResearchGate.

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Technical Support Center: Overcoming Low Reactivity of Fluorinating Agents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to fluorination chemistry. The unique properties imparted by fluorine make fluorinated molecules essential in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, the introduction of fluorine is often hampered by the low reactivity of common fluorinating agents. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these challenges in your research.

Part 1: Troubleshooting Low Reactivity of Electrophilic Fluorinating Agents

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F⁺"). Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) are popular due to their stability and ease of handling.[3][4] However, their reactivity is often insufficient for less electron-rich or sterically hindered substrates.

Frequently Asked Questions & Troubleshooting Guide

Q1: My fluorination reaction with Selectfluor® or NFSI is sluggish or has stalled completely. What are the primary causes and troubleshooting steps?

A1: Low conversion in electrophilic fluorination is a common issue stemming from a mismatch between the reagent's electrophilicity and the substrate's nucleophilicity.

Causality: The reactivity of N-F reagents is dictated by the electron-withdrawing groups attached to the nitrogen, which modulate the electrophilicity of the fluorine atom.[4] If your substrate is not sufficiently electron-rich (e.g., a non-activated arene or a simple ketone), the activation energy for the reaction will be too high.

Troubleshooting Workflow:

start Low Conversion with Selectfluor®/NFSI check_substrate Is the substrate sufficiently electron-rich? start->check_substrate check_conditions Review Reaction Conditions check_substrate->check_conditions Yes consider_catalyst Employ a Catalyst check_substrate->consider_catalyst No check_conditions->consider_catalyst Conditions OK, Still Low Yield sub_conditions • Anhydrous Conditions? • Correct Solvent? (MeCN is common) • Optimal Temperature? check_conditions->sub_conditions switch_reagent Switch to a More Reactive N-F Reagent consider_catalyst->switch_reagent Catalysis Ineffective sub_catalyst • Lewis Acid (e.g., AgNO₃) • Photoredox Catalyst • Organocatalyst consider_catalyst->sub_catalyst re_evaluate Re-evaluate Strategy: Consider Nucleophilic Route switch_reagent->re_evaluate Still No Reaction sub_reagent • N-Fluoropyridinium salts • NFTh switch_reagent->sub_reagent

Caption: Troubleshooting workflow for low-yield electrophilic fluorination.

Q2: How can I activate a "weak" electrophilic fluorinating agent or a "less reactive" substrate?

A2: Catalysis is the most effective strategy to bridge the reactivity gap. The choice of catalyst depends on the substrate and the desired reaction mechanism.

  • Lewis Acid & Transition Metal Catalysis: For substrates that can coordinate to a metal center, transition metal catalysis can be highly effective. Silver (Ag) salts, in particular, have shown broad utility.[1][2] The silver catalyst can activate the substrate or interact with the N-F reagent.

    • Mechanism Insight: In silver-catalyzed decarboxylative fluorination, for instance, Ag(I) is oxidized to a more active Ag(II) species by Selectfluor in the rate-limiting step, which then facilitates the reaction.[5] For C-H fluorination of heterocycles, coordination of the substrate to AgF₂ can precede a radical fluorine-atom transfer.[6]

  • Photoredox Catalysis: Visible-light photoredox catalysis provides a mild method to generate highly reactive radical intermediates that can be fluorinated by N-F agents. This approach is particularly effective for C(sp³)–F bond formation from alkyl bromides using NFSI as the fluorine donor.[1]

  • Organocatalysis: Chiral organocatalysts, such as β,β-diaryl serines, can be used to achieve enantioselective fluorination of substrates like β-diketones with Selectfluor under mild conditions.[1]

Q3: I am observing significant side reactions, such as decomposition or solvent reaction, but little of my desired product. What is wrong?

A3: This often points to an incompatibility between your fluorinating agent and the chosen solvent or impurities in the reaction mixture.

Causality: Highly reactive electrophilic fluorinating agents can react with common laboratory solvents. For example, Selectfluor® is known to react rapidly and exothermically with DMF, DMSO, and pyridine.[7][8] The presence of water can also lead to hydrolysis of the reagent or formation of undesired hydroxylated byproducts.[8]

Protocol: Solvent Compatibility Screening

  • Safety First: Always assume a new reagent/solvent combination could be highly exothermic. Work in a fume hood with a blast shield.

  • Small-Scale Test: In a small vial, add ~1 mL of the intended solvent (e.g., DMF).

  • Controlled Addition: Add a few milligrams of the fluorinating agent (e.g., Selectfluor®) to the solvent at room temperature.

  • Observation: Observe for any signs of a reaction: heat generation (exotherm), gas evolution, or color change.

  • Decision: If a reaction is observed, the solvent is incompatible. Acetonitrile (MeCN) is a widely compatible and preferred solvent for many electrophilic fluorinations.[7]

ReagentCompatible Solvents (General)Incompatible Solvents (Known Hazards)
Selectfluor® Acetonitrile, Water, Acetic Acid[7]DMF, DMSO, Pyridine[7][8]
NFSI Acetonitrile, DichloromethaneHighly nucleophilic solvents
Elemental F₂/N₂ Acetonitrile, Formic Acid, Sulfuric Acid[7]Most organic solvents
Part 2: Tackling Challenges with Nucleophilic Fluorinating Agents

Nucleophilic fluorination utilizes a fluoride anion (F⁻) to displace a leaving group or open an epoxide. While fluoride sources like potassium fluoride (KF) and cesium fluoride (CsF) are inexpensive, their application is plagued by fundamental chemical challenges.[6]

Frequently Asked Questions & Troubleshooting Guide

Q1: My nucleophilic fluorination with KF or CsF is not proceeding. What is the main barrier?

A1: The primary obstacles are the low solubility of alkali metal fluorides in organic solvents and the low nucleophilicity of the fluoride ion once solvated.[6][9]

Causality:

  • High Lattice Energy: Alkali metal fluorides are salts with high lattice energy, making them poorly soluble in common aprotic organic solvents.

  • Hydrogen Bonding: In protic solvents (or in the presence of trace water), the small and highly electronegative fluoride ion is strongly solvated by hydrogen bonds.[6] This solvation shell effectively "cages" the fluoride, drastically reducing its nucleophilicity and rendering it unreactive.[10]

Q2: How can I effectively solubilize alkali fluoride salts and activate the fluoride ion?

A2: The most robust solution is the use of Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst transports the fluoride anion from the solid phase (or an aqueous phase) into the organic phase where the reaction occurs.

cluster_solid Solid Phase cluster_organic Organic Phase KF_solid KF (Solid Lattice) PTC_F [PTC-K]⁺ F⁻ (Soluble Complex) KF_solid->PTC_F Complexation R_X Substrate (R-X) R_F Product (R-F) R_X->R_F Fluorination KX Byproduct (K⁺X⁻) R_X->KX PTC PTC KX->PTC Regenerates PTC PTC_F->R_X Nucleophilic Attack PTC->KF_solid

Caption: Mechanism of Phase-Transfer Catalysis (PTC) in nucleophilic fluorination.

Common Phase-Transfer Catalysts:

Catalyst TypeExample(s)Mechanism of ActionTypical Applications
Crown Ethers 18-Crown-6Encapsulates the alkali metal cation (e.g., K⁺), releasing a highly reactive, "naked" fluoride anion.[11]General SNAr and SN2 reactions.
Cryptands Kryptofix [2.2.2]Forms a highly stable inclusion complex with K⁺, providing a very reactive fluoride.[12]Widely used in [¹⁸F] radiolabeling.
Quaternary Ammonium/Phosphonium Salts Tetrabutylammonium bromide (TBAB), Ph₄P⁺I⁻Ion exchange occurs, forming a soluble tetra-alkylammonium/phosphonium fluoride salt in the organic phase.[9]Broad applicability.
Hydrogen-Bond Donors Chiral Bis-UreasForm hydrogen-bonded complexes with the fluoride ion, enhancing solubility and enabling asymmetric catalysis.[13][14]Asymmetric fluorination.
Organoboranes BEt₃Act as fluoride acceptors to form soluble Cs[F-BR₃] salts, which then act as fluoride donors.[15]Fluorination with CsF.

Protocol: General Procedure for Phase-Transfer Catalyzed Fluorination

  • Preparation: Oven-dry all glassware. Use anhydrous solvent (e.g., acetonitrile, p-xylene).

  • Reagent Loading: To the reaction flask under an inert atmosphere (N₂ or Ar), add the substrate (1.0 equiv), the alkali metal fluoride (e.g., spray-dried KF, 2.5 equiv), and the phase-transfer catalyst (e.g., 18-Crown-6 or a phosphonium salt, 10 mol%).[9]

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS. Precise temperature control can be crucial for selectivity.[9]

  • Workup: After completion, cool the reaction, filter off the insoluble salts, and proceed with a standard aqueous workup and purification.

Q3: My deoxyfluorination reaction using DAST is giving low yield and/or decomposition. How can I optimize it?

A3: Deoxyfluorination with reagents like diethylaminosulfur trifluoride (DAST) is a powerful method for converting alcohols and carbonyls to their fluoro-analogs but is sensitive to conditions.[16][17]

Common Issues & Solutions:

  • Reagent Instability: DAST is sensitive to moisture and can decompose, especially at elevated temperatures.[10][18] Always use freshly opened or properly stored reagent and maintain strictly anhydrous conditions.

  • Solvent Choice: Dichloromethane (CH₂Cl₂) is a common and effective solvent for DAST reactions.[17][19]

  • Temperature Control: Many DAST reactions are run at room temperature or below. For less reactive substrates, gentle heating may be required, but this increases the risk of decomposition. For example, fluorination of aldehydes with DAST may require heating to 80 °C in a flow reactor system.

  • Stoichiometry: An excess of DAST (1.1 to 2.0 equivalents) is often required to drive the reaction to completion.[17][19][20]

  • Substrate-Specific Issues: For complex substrates like α-hydroxy-β-ketoesters, DAST can lead to side reactions. Careful optimization of addition time and stoichiometry is critical to achieve high stereospecificity and yield.[17]

References
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI.
  • Research Progress on Achieving High Enantioselectivity in Nucleophilic Fluorination Reactions via Synergistic Phase-Transfer Catalysis.
  • Asymmetric nucleophilic fluorination under hydrogen bonding phase-transfer c
  • Silver-Catalyzed Late-Stage Fluorin
  • Application Notes and Protocols: The Mechanism of Silver Fluoride in Fluorin
  • Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Royal Society of Chemistry.
  • Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. Journal of the American Chemical Society.
  • Mechanistic Study of Silver-Catalyzed Decarboxylative Fluorin
  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Journal of Synthetic Organic Chemistry, Japan.
  • Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Autom
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Scilit.
  • Harnessing the Radical Reactivity of Silver(II) Fluoride for Organofluorine Synthesis. NIH Public Access.
  • Fluorine and Fluorin
  • Silver-Mediated Fluorination of Functionalized Aryl Stannanes. Harvard University.
  • Current Trends in Practical Fluorination Chemistry. Thermo Fisher Scientific.
  • Specific Solvent Issues with Fluorin
  • Review of the month: Fluorin
  • Strategies for Nucleophilic C(sp3)–(Radio)
  • Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au.
  • A unique metal-free C–C bond cleavage/fluorination or trifluoromethylthiolation of β-keto esters with DAST and CF3-DAST. Royal Society of Chemistry.
  • Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters. NIH Public Access.
  • Technical Support Center: Fluorin
  • Electrophilic fluorin
  • Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activ
  • Technical Support Center: Overcoming Side Reactions in Fluorin
  • The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Baxendale Group.
  • Fluorin
  • TCI Practical Example: Fluorination of an Alcohol Using DAST. Tokyo Chemical Industry Co., Ltd.
  • Fluorin

Sources

Technical Support Center: Characterization of Impurities in Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to impurity characterization during the synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and what impurities can be expected from each?

A1: The synthesis of this compound typically involves two key transformations: the formation of the β-keto ester ring system and the introduction of the gem-difluoro group.

  • Route A: Dieckmann Condensation followed by Fluorination: A common approach is the Dieckmann condensation of a suitable diethyl adipate precursor, followed by fluorination of the resulting cyclohexanone derivative.[1][2]

    • Expected Impurities:

      • Unreacted starting materials: Diethyl adipate derivatives.

      • Byproducts of Dieckmann Condensation: Polymeric materials, products of intermolecular condensation.

      • Over-fluorination or under-fluorination products: Monofluorinated or trifluorinated species.

      • Decomposition products: Resulting from harsh fluorinating agents.

  • Route B: Fluorination of a precursor followed by Cyclization: An alternative is the fluorination of an open-chain precursor, followed by an intramolecular cyclization to form the β-keto ester.

    • Expected Impurities:

      • Incomplete cyclization: Residual open-chain fluorinated diester.

      • Side-reactions from the fluorination step: Elimination or rearrangement products.[3]

      • Isomeric impurities: Depending on the selectivity of the cyclization.

Q2: I am observing an unknown peak in my HPLC analysis. What is the general workflow for identifying this impurity?

A2: A systematic approach is crucial for the identification of unknown impurities.

dot

cluster_workflow Impurity Identification Workflow Start Unknown Peak in HPLC LCMS LC-MS Analysis Start->LCMS Initial Characterization HRMS High-Resolution MS LCMS->HRMS Determine Molecular Formula Isolation Preparative HPLC/SFC HRMS->Isolation If necessary NMR NMR Spectroscopy (1H, 13C, 19F) Structure Structure Elucidation NMR->Structure Isolation->NMR Detailed Structural Information End Impurity Identified Structure->End

Caption: A general workflow for the identification of unknown impurities.

The initial step is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to obtain the molecular weight of the impurity.[4][5] High-resolution mass spectrometry (HRMS) can then provide the exact mass and help determine the molecular formula.[5] For unambiguous structure elucidation, isolation of the impurity using preparative HPLC or supercritical fluid chromatography (SFC) is often necessary, followed by detailed analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and importantly, 19F NMR.[6][7]

Q3: What are the key NMR techniques for characterizing fluorinated impurities?

A3: NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds, and it is particularly informative for fluorinated molecules.[8][9]

  • ¹⁹F NMR: This is the most direct method for observing fluorine atoms in a molecule. The chemical shift, multiplicity, and coupling constants provide valuable information about the electronic environment and neighboring atoms.

  • ¹H NMR: Proton NMR spectra will show characteristic splitting patterns due to coupling with adjacent fluorine atoms (J-coupling).

  • ¹³C NMR: Carbon signals are also split by neighboring fluorine atoms, providing further structural insights.

  • 2D NMR techniques (COSY, HSQC, HMBC): These experiments help to establish connectivity between protons, carbons, and fluorine atoms, allowing for the complete assembly of the molecular structure.[6]

Troubleshooting Guides

Scenario 1: Low Yield and Multiple Byproducts in Dieckmann Condensation

Problem: The Dieckmann condensation step is resulting in a low yield of the desired β-keto ester and the formation of several unidentified byproducts.

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Base Selection The choice of base is critical. A base that is too strong or too weak can lead to side reactions or incomplete conversion.[1]Use a base that corresponds to the ester's alcohol portion (e.g., sodium ethoxide for ethyl esters) to minimize transesterification.
Reaction Temperature High temperatures can promote side reactions such as polymerization or decomposition.Maintain a controlled and optimized reaction temperature. Consider running the reaction at a lower temperature for a longer duration.
Moisture Contamination The presence of water can hydrolyze the ester and quench the base, leading to incomplete reaction and the formation of carboxylic acid impurities.Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Stoichiometry An incorrect ratio of base to diester can result in incomplete deprotonation and subsequent side reactions.Carefully control the stoichiometry of the reagents. A slight excess of the base is often used to drive the reaction to completion.[10]

Experimental Protocol: Optimization of Dieckmann Condensation

  • Drying of Glassware and Solvents: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours. Use freshly distilled, anhydrous solvents.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with dry nitrogen or argon for at least 15 minutes.

  • Base Addition: Add the base (e.g., sodium ethoxide) to the anhydrous solvent at a controlled temperature (e.g., 0°C).

  • Diester Addition: Slowly add the diester to the base suspension/solution over a period of 30-60 minutes to control the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction with a mild acid (e.g., acetic acid or saturated ammonium chloride solution) at a low temperature.

Scenario 2: Incomplete Fluorination or Formation of Elimination Byproducts

Problem: The fluorination step is either not going to completion, leaving starting material, or is producing significant amounts of an elimination byproduct (an unsaturated cyclohexene derivative).

Possible Causes & Solutions:

Possible Cause Explanation Recommended Solution
Fluorinating Agent Reactivity The reactivity of the fluorinating agent is crucial. A reagent that is too mild may result in incomplete reaction, while a highly reactive one can lead to over-fluorination or decomposition.[11][12]Select a fluorinating agent appropriate for the substrate. For ketones, reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® are commonly used.[13]
Reaction Temperature Fluorination reactions are often temperature-sensitive. Higher temperatures can favor elimination over substitution.[3]Carefully control the reaction temperature. It is often beneficial to start at a low temperature and slowly warm the reaction to the desired temperature.
Solvent Choice The polarity and coordinating ability of the solvent can influence the reactivity of the fluorinating agent and the stability of reaction intermediates.Use an anhydrous, non-protic solvent such as dichloromethane or dichloroethane.
Presence of Water Water can react with many fluorinating agents, deactivating them and generating hydrofluoric acid (HF), which can cause side reactions and is highly corrosive.[11]Ensure the reaction is conducted under strictly anhydrous conditions.

Visualization of Fluorination Side Reaction:

dot

cluster_fluorination Fluorination Pathways Keto_Ester Ethyl 2-oxo-cyclohexanecarboxylate Desired_Product This compound Keto_Ester->Desired_Product Substitution (Desired) Elimination_Product Elimination Byproduct Keto_Ester->Elimination_Product Elimination (Side Reaction)

Caption: Competing substitution and elimination pathways during fluorination.

Analytical Protocols

Protocol 1: HPLC-MS Method for Impurity Profiling

This protocol provides a general starting point for the analysis of impurities in the synthesis of this compound. Method optimization will be required based on the specific impurities observed.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm and Mass Spectrometry (ESI+ and ESI-).

Protocol 2: Sample Preparation for NMR Analysis
  • Sample Dissolution: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Internal Standard (for qNMR): For quantitative analysis, add a known amount of a suitable internal standard with a sharp, well-resolved signal that does not overlap with the analyte or impurity signals.

  • Filtration: Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For detailed structural analysis, perform 2D NMR experiments as needed.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]

  • AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Retrieved from [Link]

  • Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Almac Group. (n.d.). Impurity level confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. Retrieved from [Link]

  • SpringerLink. (2002, May 1). Determination of fluorine in organic compounds: Microcombustion method. Retrieved from [Link]

  • University of Cambridge, Ley Group. (n.d.). Fluorination Reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quantitative determination of fluorine in organic compounds. Retrieved from [Link]

  • Vapourtec. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of Fluorine in Organic Compounds. Microcombustion Method. Retrieved from [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]

  • NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Dieckmann condensation. Retrieved from [Link]

  • Emery Pharma. (n.d.). Impurity Analysis. Retrieved from [Link]

  • AMSbio. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Organic Chemistry: How to... (2022, July 31). Approach to Synthesis Problems. Retrieved from [Link]

  • YouTube. (2025, March 13). Struggling with Synthesis? This ONE Hack Changes Everything! Retrieved from [Link]

  • CD Formulation. (n.d.). Organic Impurity Test. Retrieved from [Link]

  • Reddit. (2019, June 7). Organic Chem 1 - How do you get good at synthesis-type problems? Retrieved from [Link]

  • YouTube. (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 2-oxocyclohexanecarboxylate. Retrieved from [Link]

  • Universidad Andrés Bello. (n.d.). Convenient synthesis and characterization of molecules containing multiple β-keto ester units. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Ethyl 5, 5-difluoro-2-oxo-cyclohexanecarboxylate, 1 gram. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • ResearchGate. (2021, October 26). (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Beilstein Journals. (n.d.). N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters. Retrieved from [Link]

  • California Institute of Technology. (n.d.). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[6][7][9]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[6][7][9]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Fluorination of Cyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the fluorination of cyclohexanones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their fluorination reactions, troubleshoot common issues, and understand the underlying principles for successful synthesis. The strategic introduction of fluorine into molecular scaffolds can significantly enhance the pharmacokinetic and physicochemical properties of drug candidates.[1][2] This resource provides in-depth technical guidance, troubleshooting FAQs, and detailed protocols to empower you in this critical area of synthetic chemistry.

Understanding the Fundamentals: Electrophilic vs. Nucleophilic Fluorination

The approach to fluorinating cyclohexanones primarily falls into two categories: electrophilic and nucleophilic fluorination. The choice between these methods is dictated by the available starting material and the desired regioselectivity.

  • Electrophilic Fluorination: This is the most common method for the direct α-fluorination of ketones.[3][4] It typically involves the reaction of a ketone's enol or enolate form with an electrophilic fluorine source ("F+").[3][5] Reagents like Selectfluor® are widely used for this purpose due to their stability, ease of handling, and broad substrate scope.[6][7][8][9]

  • Nucleophilic Fluorination: This method involves the displacement of a leaving group by a nucleophilic fluoride source (F-).[10][11] For cyclohexanones, this would typically involve a starting material where an α-position is functionalized with a good leaving group. While less direct for simple ketones, it's a crucial strategy for certain substrates and for introducing fluorine via ring-opening of epoxides or other strained rings.[10][12][13]

Diagram: Conceptual Overview of Fluorination Pathways

Fluorination_Pathways cluster_electrophilic Electrophilic Fluorination cluster_nucleophilic Nucleophilic Fluorination Cyclohexanone Cyclohexanone Enolate Enol / Enolate Intermediate Cyclohexanone->Enolate Base or Acid AlphaFluorocyclohexanone α-Fluorocyclohexanone Enolate->AlphaFluorocyclohexanone Electrophilic Fluorinating Agent (e.g., Selectfluor®) AlphaSubstituted α-Substituted Cyclohexanone (with leaving group) AlphaFluorocyclohexanone2 α-Fluorocyclohexanone AlphaSubstituted->AlphaFluorocyclohexanone2 Nucleophilic Fluoride Source (e.g., KF, CsF)

Caption: General strategies for the fluorination of cyclohexanones.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the fluorination of cyclohexanones in a question-and-answer format, providing insights into their causes and offering practical solutions.

Frequently Asked Questions

Q1: My fluorination reaction is not proceeding, or the conversion is very low. What are the likely causes?

A1: Low or no conversion is a frequent issue. Here's a systematic approach to troubleshooting:

  • Inefficient Enolate Formation (for Electrophilic Fluorination): The formation of the enol or enolate is a critical preceding step.

    • Base Strength: Ensure the base used is strong enough to deprotonate the α-carbon. For simple ketones, stronger bases like LDA or NaHMDS are often required.[14]

    • Steric Hindrance: A bulky base like Lithium diisopropylamide (LDA) can favor the formation of the kinetic enolate (at the less substituted α-carbon).[15]

    • Temperature: Enolate formation is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.[14]

  • Reactivity of the Fluorinating Agent:

    • Selectfluor® Solubility: Selectfluor® is soluble in polar aprotic solvents like acetonitrile and DMSO but has poor solubility in nonpolar solvents.[8] Ensure your solvent system is appropriate.

    • Reagent Decomposition: While stable, prolonged exposure to moisture or incompatible reagents can degrade the fluorinating agent. Use fresh, properly stored reagents.

  • Substrate Reactivity: Highly substituted or sterically hindered cyclohexanones may require more forcing conditions (higher temperatures, longer reaction times) to react.[16]

Q2: I'm observing the formation of a di-fluorinated byproduct. How can I prevent this?

A2: The formation of di-fluorinated products is a common side reaction, especially with reactive substrates.

  • Stoichiometry Control: Using a slight excess of the cyclohexanone substrate relative to the fluorinating agent can help minimize over-fluorination.[17]

  • Slow Addition: Adding the fluorinating agent slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring mono-fluorination.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the desired mono-fluorinated product is maximized. Lowering the reaction temperature can also improve selectivity.

Q3: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?

A3: For asymmetric cyclohexanones, controlling the site of fluorination is a significant challenge.[4]

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Enolate: Formed faster and usually at the less substituted α-position. This is favored by strong, bulky bases (like LDA) at low temperatures.

    • Thermodynamic Enolate: More stable and typically formed at the more substituted α-position. This is favored by weaker bases and higher temperatures, allowing for equilibration.

  • Directing Groups: The presence of certain functional groups on the cyclohexanone ring can direct the fluorination to a specific position.

  • Catalyst Control: In asymmetric fluorination, the chiral catalyst can play a significant role in determining regioselectivity.[18][19]

Q4: I am struggling with the purification of my α-fluorocyclohexanone. What are some tips?

A4: α-fluoroketones can sometimes be challenging to purify.

  • Column Chromatography: This is the most common method. A careful selection of the solvent system is crucial. Start with a non-polar eluent and gradually increase the polarity.

  • Volatility: Some smaller α-fluorocyclohexanones can be volatile. Avoid excessive heating during solvent removal.

  • Stability: α-haloketones can be sensitive to certain conditions.[20] It's generally advisable to use them in the next synthetic step as soon as possible after purification.

Troubleshooting Decision Tree

Troubleshooting_Fluorination Start Fluorination Issue Observed LowConversion Low or No Conversion Start->LowConversion DiFluorination Di-fluorination Observed Start->DiFluorination RegioisomerMixture Mixture of Regioisomers Start->RegioisomerMixture PurificationIssues Purification Difficulties Start->PurificationIssues CheckEnolate Check Enolate Formation - Base strength - Temperature - Sterics LowConversion->CheckEnolate CheckReagent Verify Fluorinating Agent - Solubility - Activity LowConversion->CheckReagent CheckSubstrate Assess Substrate Reactivity - Steric hindrance - Electronic effects LowConversion->CheckSubstrate AdjustStoichiometry Adjust Stoichiometry - Excess ketone DiFluorination->AdjustStoichiometry SlowAddition Slow Reagent Addition DiFluorination->SlowAddition MonitorReaction Monitor Reaction Closely - TLC/LC-MS - Quench promptly DiFluorination->MonitorReaction ControlEnolateFormation Control Enolate Formation - Kinetic vs. Thermodynamic RegioisomerMixture->ControlEnolateFormation UseDirectingGroup Consider a Directing Group RegioisomerMixture->UseDirectingGroup OptimizeCatalyst Optimize Catalyst System RegioisomerMixture->OptimizeCatalyst OptimizeChromatography Optimize Chromatography - Solvent gradient PurificationIssues->OptimizeChromatography CheckVolatility Check for Volatility PurificationIssues->CheckVolatility AssessStability Assess Product Stability PurificationIssues->AssessStability Electrophilic_Mechanism cluster_main Mechanism of Electrophilic Fluorination Ketone Cyclohexanone Enolate Enolate Ketone->Enolate Base TransitionState Transition State Enolate->TransitionState Nucleophilic Attack Product α-Fluorocyclohexanone TransitionState->Product F Transfer Selectfluor Selectfluor® (N-F+) Selectfluor->TransitionState

Sources

Troubleshooting PROTAC linker conjugation with Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Linker Conjugation with Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

Welcome to the technical support center for PROTAC (Proteolysis Targeting Chimera) synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with the warhead this compound. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of conjugating linkers to this specific building block.

Understanding the Core Chemistry: Reactivity of a Difluorinated β-Keto Ester

The successful conjugation of a linker to this compound hinges on understanding the reactivity of this unique warhead. It possesses two key functional groups: a ketone and an ester. The primary handle for linker attachment is the ketone at the C2 position.

The presence of the gem-difluoro group at the C5 position is a critical feature. Fluorine is the most electronegative element, and its inclusion in drug candidates can enhance metabolic stability and binding affinity.[1] However, these electron-withdrawing fluorine atoms can influence the reactivity of the nearby ketone, making it less nucleophilic and potentially sterically hindered. This requires careful consideration when selecting your conjugation strategy.

Two primary and robust chemical strategies are recommended for conjugating a linker to the ketone of this warhead:

  • Oxime Ligation: This involves the reaction of the ketone with an alkoxyamine-functionalized linker to form a stable oxime bond. This reaction is highly chemoselective and biocompatible.[2]

  • Reductive Amination: This two-step, one-pot reaction involves the formation of an imine or enamine intermediate between the ketone and an amine-functionalized linker, which is then reduced in situ to a stable amine linkage.

Below, we will delve into the specific challenges and solutions for each of these approaches.

Troubleshooting Guide: A Question-and-Answer Approach

Here, we address specific problems you may encounter during the linker conjugation process in a direct Q&A format.

Issue 1: Low or No Product Formation in Oxime Ligation

Question: I am attempting to conjugate my alkoxyamine-PEG linker to this compound, but I am seeing very low yields of my desired PROTAC, or the reaction is not proceeding at all. What could be the cause?

Answer: This is a common challenge, often stemming from the reduced reactivity of the ketone compared to an aldehyde.[3][4] The electronic and steric environment of your specific warhead can exacerbate this. Here is a systematic approach to troubleshooting:

1. Verify Your Starting Materials:

  • Linker Integrity: Ensure your alkoxyamine linker has not degraded. These can be sensitive to storage conditions. Confirm its structure and purity via NMR and MS.

  • Warhead Purity: Impurities in the this compound can interfere with the reaction. Confirm its identity and purity (≥95%) before use.

2. Optimize Reaction Conditions:

  • pH is Critical: Oxime formation is pH-dependent. The reaction is typically fastest in a mildly acidic buffer (pH 4-5).[5] This is because the reaction requires protonation of the ketone to make it more electrophilic, but at very low pH, the alkoxyamine nucleophile becomes fully protonated and non-reactive.

    • Solution: Prepare a series of reactions in buffers ranging from pH 4.0 to 6.0 to find the optimal condition for your specific substrates. Acetate buffers are a good starting point.

  • Inadequate Catalysis: The reaction is often slow and can be significantly accelerated by a nucleophilic catalyst, with aniline being the most common.[6]

    • Solution: Add 10-100 mM aniline to your reaction mixture. The aniline forms a more reactive Schiff base with the ketone, which is then displaced by the alkoxyamine.

  • Temperature and Time: Ketone-based oxime ligations can be sluggish at room temperature.

    • Solution: Increase the reaction temperature to a range of 37-50°C. Monitor the reaction over a longer period (24-48 hours) by LC-MS to determine the point of maximum conversion.

3. Consider Solvent Effects:

  • If your linker or warhead has poor solubility in aqueous buffers, this can hinder the reaction.

    • Solution: Add a water-miscible co-solvent such as DMSO or DMF, but be mindful that this can alter the optimal pH.

Issue 2: Incomplete Reaction or Low Yield in Reductive Amination

Question: I am performing a reductive amination with my amine-functionalized linker and the difluorinated warhead using sodium triacetoxyborohydride, but the reaction is stalling or giving me a poor yield. What should I do?

Answer: Reductive amination is a powerful tool, but its success with sterically hindered or electron-deficient ketones depends on carefully balancing imine/enamine formation and reduction.

1. Promote Imine/Enamine Formation:

  • Acid Catalysis: The initial condensation between the amine and the ketone to form the imine/enamine intermediate is the rate-limiting step and is acid-catalyzed.[7]

    • Solution: Add a catalytic amount of acetic acid (typically 1-5% v/v) to your reaction. This will protonate the ketone, making it more susceptible to nucleophilic attack by the amine.

  • Water Removal: The condensation reaction produces water. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the imine/enamine intermediate.

    • Solution: Add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

2. Evaluate Your Reducing Agent:

  • Sodium Triacetoxyborohydride (STAB): This is generally the preferred reagent as it is mild and selective for the imine over the ketone. However, for very hindered systems, it might not be reactive enough.

  • Sodium Cyanoborohydride (NaBH₃CN): This is a more powerful reducing agent but is also more toxic. It is effective at a slightly acidic pH.

  • Alternative Catalysts: For particularly challenging, sterically hindered ketones, specialized catalysts may be necessary. Iridium-based catalysts, for example, have shown high activity for the reductive amination of bulky substrates.[8]

3. Reaction Temperature and Solvent:

  • Temperature: While many reductive aminations proceed at room temperature, gentle heating (40-60°C) can sometimes be beneficial for hindered substrates.

  • Solvent: Dichloroethane (DCE) is a common and effective solvent for reductive amination.[9] Tetrahydrofuran (THF) is another good option.

Issue 3: Formation of Side Products

Question: My LC-MS analysis shows multiple unexpected peaks. What are the likely side products and how can I avoid them?

Answer: Side product formation can arise from the reactivity of the ester group or from competing reaction pathways.

1. Ester Hydrolysis:

  • Under strongly acidic or basic conditions, the ethyl ester of the warhead can be hydrolyzed to the corresponding carboxylic acid. This is particularly relevant if you are using harsh conditions to drive your conjugation reaction.

    • Solution: Maintain a mildly acidic to neutral pH throughout the conjugation and work-up steps. If harsh conditions are unavoidable, consider a protecting group strategy.

2. Beckmann Fragmentation (for Oximes):

  • This is a potential side reaction for oximes under acidic conditions, leading to the formation of a nitrile.[10]

    • Solution: Use the mildest possible acidic conditions that still allow for efficient oxime formation. Careful screening of pH is key.

3. Over-alkylation or Byproducts from Reducing Agent:

  • In reductive amination, if the reaction conditions are not well-controlled, you might see byproducts from the reduction of the ketone starting material to an alcohol.

    • Solution: Use a selective reducing agent like STAB, which is less likely to reduce the ketone. Ensure the amine and ketone have sufficient time to form the imine before the reducing agent is consumed.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the ester group on the this compound before conjugation?

A: It depends on your planned synthetic route. For the recommended oxime ligation and reductive amination protocols, which are generally performed under mild, near-neutral to slightly acidic conditions, a protecting group for the ester is typically not necessary.[11] However, if your multi-step synthesis involves harsh acidic or basic conditions (e.g., for deprotection of another functional group on your linker), you should consider protecting the ester to prevent its hydrolysis. A methyl or benzyl ester could be used, with the appropriate orthogonal deprotection strategy planned.

Q2: Which linker chemistry is better for this warhead: oxime ligation or reductive amination?

A: Both are excellent choices, and the "better" option often depends on the functional groups present on your E3 ligase ligand and the overall design of your PROTAC.

  • Oxime Ligation: Forms a very stable bond and the reaction is highly chemoselective.[12][13] This is an excellent choice if you have a linker with a terminal alkoxyamine.

  • Reductive Amination: Creates a more flexible amine linkage, which can be beneficial for ternary complex formation. This is the go-to method for linkers with a terminal primary or secondary amine.

Q3: My final PROTAC is difficult to purify. Any suggestions?

A: PROTACs are often large, "greasy" molecules that can be challenging to purify.

  • Chromatography: Reverse-phase preparative HPLC is the most common and effective method for purifying PROTACs. Use a gradient of water (with 0.1% TFA or formic acid) and acetonitrile or methanol.

  • Flash Chromatography: For less polar PROTACs, silica gel flash chromatography can be effective. A gradient elution with a solvent system like dichloromethane/methanol or ethyl acetate/hexanes is a good starting point.

Q4: How do I confirm that I have successfully synthesized my PROTAC?

A: A combination of analytical techniques is essential:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the exact mass of your final PROTAC, which validates its elemental composition.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are necessary to confirm the structure. Look for the disappearance of the ketone signal and the appearance of new signals corresponding to the linker and the newly formed C=N (oxime) or C-N (amine) bond. 2D NMR techniques like COSY and HSQC can be very helpful for assigning complex spectra.[14]

Visualizing the Chemistry and Troubleshooting

PROTAC_Conjugation_Workflow cluster_start Starting Materials cluster_reaction Conjugation Strategy cluster_analysis Analysis & Purification Warhead Ethyl 5,5-difluoro-2-oxo- cyclohexanecarboxylate ReductiveAmination Reductive Amination (Amine Linker + NaBH(OAc)₃) Warhead->ReductiveAmination OximeLigation Oxime Ligation (Alkoxyamine Linker + pH 4-5) Warhead->OximeLigation Linker Linker with Reactive Handle (Amine or Alkoxyamine) Linker->ReductiveAmination Linker->OximeLigation Monitoring Reaction Monitoring (LC-MS) ReductiveAmination->Monitoring OximeLigation->Monitoring Purification Purification (Prep-HPLC) Monitoring->Purification Characterization Characterization (HRMS, NMR) Purification->Characterization FinalPROTAC Final PROTAC Molecule Characterization->FinalPROTAC

Troubleshooting_Tree

Detailed Experimental Protocols

Protocol 1: Oxime Ligation

This protocol describes the conjugation of an alkoxyamine-functionalized linker to this compound.

Materials:

  • This compound (1.0 eq)

  • Alkoxyamine-linker (1.1 eq)

  • Aniline (0.5 eq)

  • Sodium Acetate Buffer (0.1 M, pH 4.5)

  • DMSO (as needed for solubility)

  • Ethyl acetate, brine

Procedure:

  • In a clean, dry vial, dissolve this compound in a minimal amount of DMSO.

  • Add the sodium acetate buffer to the vial.

  • In a separate vial, dissolve the alkoxyamine-linker in the buffer solution.

  • Add the linker solution to the warhead solution, followed by the addition of aniline.

  • Stir the reaction mixture at 40°C for 24-48 hours.

  • Monitor the reaction progress by LC-MS, observing the consumption of starting materials and the formation of the desired product mass.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final oxime-linked PROTAC.

Data Interpretation:

Parameter Recommended Condition Rationale
pH 4.5 Balances ketone activation and nucleophile reactivity.[5]
Catalyst Aniline (0.5 eq) Accelerates the rate-limiting condensation step.[6]
Temperature 40°C Overcomes the higher activation energy for ketone reactions.

| Monitoring | LC-MS | Allows for tracking of product formation and starting material consumption. |

Protocol 2: Reductive Amination

This protocol details the conjugation of an amine-functionalized linker to this compound.

Materials:

  • This compound (1.0 eq)

  • Amine-linker (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Anhydrous Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the amine-linker.

  • Dissolve the components in anhydrous DCE.

  • Add the catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Data Interpretation:

Parameter Recommended Condition Rationale
Reducing Agent NaBH(OAc)₃ (1.5 eq) Mild and selective for the imine/enamine intermediate over the ketone.[9]
Catalyst Acetic Acid Catalyzes the formation of the imine/enamine intermediate.[7]
Solvent Anhydrous DCE Aprotic solvent that is effective for this transformation.

| Work-up | Quench with NaHCO₃ | Neutralizes the acetic acid and quenches any remaining reducing agent. |

By understanding the underlying chemistry and systematically applying these troubleshooting strategies and protocols, researchers can overcome the challenges associated with conjugating linkers to this compound and successfully advance their PROTAC development programs.

References

  • Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available from: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available from: [Link]

  • Dirksen, A., & Hackeng, T. M. (2015). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 115(16), 8782-8845. Available from: [Link]

  • Li, Z., et al. (2021). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available from: [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions...]. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Podyachev, E. N., et al. (2016). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 52(7), 1397-1400. Available from: [Link]

  • Semantic Scholar. (n.d.). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Retrieved from [Link]

  • Unknown Author. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS. Retrieved from [Link]

  • Gümrükçüoğlu, N., et al. (2019). Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. Medicinal Chemistry, 15(8), 903-910. Available from: [Link]

  • Kumaran, P., et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. ResearchGate. Available from: [Link]

  • Birts, C. N., & Woolfson, D. N. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. RSC Advances, 4(96), 53753–53765. Available from: [Link]

  • TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?. Retrieved from [Link]

  • Hughes, S. J., & Ciulli, A. (2021). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. Journal of Medicinal Chemistry, 64(19), 14261–14284. Available from: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. Retrieved from [Link]

  • Al-Ostath, A., et al. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. MDPI. Available from: [Link]

  • Asiri, A. M., et al. (2016). Synthesis of Novel Hydrazone Derivatives of 2, 5-difluorobenzoic Acid as Potential Antibacterial Agents. Letters in Drug Design & Discovery, 13(7), 643-649. Available from: [Link]

  • Unknown Author. (n.d.). Protection of functional groups plays an important role in multistep organic synthesis. In many. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis hydrazone derivatives 5–7. Retrieved from [Link]

  • Jin, Y., et al. (2020). Applications and Limitations of Oxime-Linked “Split PROTACs”. Frontiers in Chemistry, 8, 579. Available from: [Link]

  • White, C. J., & Yudin, A. K. (2011). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Organic & Biomolecular Chemistry, 9(19), 6625–6634. Available from: [Link]

  • ResearchGate. (n.d.). Preparation of cyclic peptide libraries using intramolecular oxime formation. Retrieved from [Link]

  • Scott, D. E., et al. (2022). Methods to accelerate PROTAC drug discovery. Drug Discovery Today, 27(6), 1629-1640. Available from: [Link]

  • Open Research Repository. (n.d.). Bioorthogonal Peptide Macrocyclization using Oxime Ligation. Retrieved from [Link]

  • Jin, Y., et al. (2020). Applications and Limitations of Oxime-Linked “Split PROTACs”. ResearchGate. Available from: [Link]

  • Wang, C., et al. (2016). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 14(3), 856-860. Available from: [Link]

  • ChemRxiv. (n.d.). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. Retrieved from [Link]

  • Wipf Group. (n.d.). WIPF GROUP RESEARCH OVERVIEW. Retrieved from [Link]

  • ChemRxiv. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. Retrieved from [Link]

  • Podyachev, E. N., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11889-11954. Available from: [Link]

  • Scilit. (n.d.). Reductive amination of ethyl 2-oxo-4-phenylbutanoate with L-alanyl-L-proline. Synthesis of enalapril maleate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated oxime derivatives with the C-16,17-isoxazoline ring system.... Retrieved from [Link]

  • Li, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 13(9), 3633–3651. Available from: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of oxime ethers via a formal reductive O–H bond insertion of oximes to α-keto esters. Retrieved from [Link]

  • SciSpace. (n.d.). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]

  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-oxocyclohexanecarboxylate. Retrieved from [Link]

  • Kofink, C., & Gütschow, M. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(21), 1937–1951. Available from: [Link]

  • The Journal of Organic Chemistry. (2026). Vol. 91, No. 2. Retrieved from [Link]

  • Chemistry : The Mystery of Molecules. (2019, December 8). Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. [Video]. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Preventing the Decomposition of Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the unique challenges associated with the stability of fluorinated intermediates. As researchers, scientists, and professionals in drug development, the successful synthesis, purification, and storage of these valuable compounds are paramount. The introduction of fluorine can dramatically alter a molecule's properties, often for the better, but it can also introduce inherent instabilities.[1][2] This guide provides in-depth, practical, and experience-driven advice to help you navigate and overcome the decomposition of your fluorinated intermediates.

Frequently Asked Questions (FAQs)

General Stability and Handling

Q1: What are the primary factors that lead to the decomposition of fluorinated intermediates?

A1: The stability of fluorinated intermediates is influenced by a combination of factors including temperature, humidity, light, oxygen, and the presence of impurities.[1] Many fluorinating reagents, for instance, are sensitive to moisture and can decompose over time.[3]

  • Temperature: Elevated temperatures can accelerate decomposition pathways.[1] It is generally advisable to store fluorinated compounds in cool, dry, and well-ventilated areas.[3] For certain sensitive intermediates, storage at -20°C or lower may be necessary to maintain stability.[1]

  • Light: Exposure to light, especially UV light, can induce photochemical degradation. Storing materials in amber vials or in the dark is a crucial preventative measure.

  • pH: The acidity or basicity of the environment can be critical. For example, β-fluoro carbonyl compounds with an acidic α-proton are often unstable and can eliminate HF.[4] The hydrolytic stability of fluorinated esters is also highly pH-dependent.[5]

  • Impurities: Acidic or basic impurities, often remnants from the fluorination reaction, can catalyze decomposition.[1] Thorough purification is essential.

Q2: What are the best general practices for storing fluorinated intermediates?

A2: Proper storage is your first line of defense against decomposition.

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere of nitrogen or argon is recommended to prevent oxidation and hydrolysis.

  • Appropriate Containers: Always use well-sealed containers. For compounds that are particularly sensitive to moisture or air, consider using a glove box for handling and storage.[3]

  • Temperature Control: Maintain a consistent, cool, and dark storage environment. Avoid repeated freeze-thaw cycles by aliquoting reconstituted solutions.

Troubleshooting Common Decomposition Scenarios

This section addresses specific decomposition issues you might encounter during your experimental work, providing a logical approach to identifying the cause and implementing a solution.

Scenario 1: Decomposition of α-Fluoro Carbonyl Compounds

Issue: You've synthesized an α-fluoro ketone, but it rapidly decomposes upon workup or during purification.

Analysis: α-Amino α'-fluoro ketones are known to be inherently unstable. They can undergo enolization towards the amino group, followed by the expulsion of the fluoride ion.[6] Similarly, other α-fluoro carbonyls can be susceptible to elimination or other degradation pathways, especially in the presence of acidic or basic residues.

Troubleshooting Steps:

  • Neutralize Immediately: Acidic byproducts from the fluorination reaction are a common culprit. Quench the reaction mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate, immediately upon completion.

  • Anhydrous Workup: If your compound is highly water-sensitive, avoid aqueous workups altogether. Consider quenching with a non-aqueous base (e.g., a hindered amine base like 2,6-lutidine) and then directly purifying the crude material.

  • Gentle Purification: Use neutral purification media. Basic or acidic silica gel can promote decomposition. If using column chromatography, consider deactivating the silica gel by pre-treating it with a solution of triethylamine in your eluent system.

  • Rapid Handling: Minimize the time the compound is in solution and exposed to ambient conditions. Concentrate your purified fractions at low temperatures and immediately place the compound under high vacuum to remove residual solvents.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key procedures to prevent the decomposition of your fluorinated intermediates.

Protocol 1: Quenching of Deoxofluorination Reactions

This protocol is designed for the safe and effective quenching of reactions utilizing Deoxo-Fluor or related reagents.

Materials:

  • Reaction mixture containing the fluorinated intermediate

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cool the Reaction: Once the reaction is complete (as monitored by TLC, LC-MS, or NMR), cool the reaction mixture to 0°C in an ice-water bath.

  • Quench: Slowly and carefully add a saturated aqueous solution of NaHCO₃ to the cooled reaction mixture with vigorous stirring. Caution: This quenching process is exothermic and will release gases. Ensure adequate ventilation and add the quenching solution dropwise to control the rate of reaction.[7]

  • Continue Stirring: Stir the mixture until all gas evolution has ceased.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2x).

  • Washing: Combine the organic layers and wash successively with water (2x) and then with a brine solution (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.[7]

  • Purification: Purify the crude product immediately using an appropriate method (e.g., column chromatography on neutral silica gel).

Protocol 2: Purification of Acid-Sensitive Fluorinated Intermediates using an Activated Alumina Column

This protocol is suitable for removing acidic impurities from fluorinated compounds that are sensitive to aqueous basic washes.

Materials:

  • Crude fluorinated intermediate

  • Activated alumina (basic or neutral, depending on the nature of the impurities)

  • Appropriate anhydrous organic solvent for elution (e.g., hexanes, ethyl acetate)

  • Chromatography column

Procedure:

  • Activate the Alumina: If not already activated, heat the alumina to 250-350°C under a stream of inert gas (e.g., nitrogen) overnight.

  • Prepare the Column: Slurry pack a chromatography column with the activated alumina in your chosen eluent.

  • Load the Sample: Dissolve the crude fluorinated intermediate in a minimal amount of the eluent and load it onto the column.

  • Elute: Elute the column with the appropriate solvent system, collecting fractions.

  • Monitor Fractions: Monitor the fractions by TLC or another suitable analytical technique to identify the fractions containing the purified product.

  • Concentrate: Combine the pure fractions and concentrate under reduced pressure at a low temperature.

Data Summaries and Visualizations

Table 1: pH-Rate Profiles for the Hydrolysis of Fluorinated Esters

The following table summarizes the hydrolysis half-lives of N-acetylproline esters with varying degrees of fluorination at pH 11 and 298 K. This data illustrates the significant impact of fluorine substitution on ester stability.

CompoundEster MoietyHalf-life (t₁₂) at pH 11[5]
1 -COOCH₃~20 min
2 -COOCH₂CH₃~60 min
3 -COOCH₂CH₂F~7.5 min
4 -COOCH₂CHF₂~2 min
5 -COOCH₂CF₃~6.4 min

Data extracted from reference[5].

Diagrams

The following diagrams, generated using DOT language, illustrate key concepts and workflows for preventing the decomposition of fluorinated intermediates.

Decomposition_Factors cluster_factors Contributing Factors Fluorinated Intermediate Fluorinated Intermediate Decomposition Decomposition Fluorinated Intermediate->Decomposition Temperature Temperature Temperature->Decomposition Light Light Light->Decomposition pH pH pH->Decomposition Impurities Impurities Impurities->Decomposition Oxygen Oxygen Oxygen->Decomposition Moisture Moisture Moisture->Decomposition

Caption: Factors contributing to the decomposition of fluorinated intermediates.

Prevention_Workflow cluster_workup Workup Options Start Fluorination Reaction Complete Quenching Controlled Quenching (e.g., NaHCO₃) Start->Quenching Workup Workup Strategy Quenching->Workup Aqueous_Workup Aqueous Workup Workup->Aqueous_Workup Nonaqueous_Workup Non-Aqueous Workup Workup->Nonaqueous_Workup Purification Gentle Purification (e.g., Neutral Media) Storage Proper Storage (Cool, Dark, Inert) Purification->Storage Stable_Product Stable Fluorinated Intermediate Storage->Stable_Product Aqueous_Workup->Purification Nonaqueous_Workup->Purification

Caption: A generalized workflow for preventing decomposition post-fluorination.

References

  • Challenges in scaling up reactions involving Trifluoromethyl hypofluorite. Benchchem. Accessed January 19, 2026.
  • Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST). Organic Synthesis. Accessed January 19, 2026.
  • Xtalfluor-M: A Researcher's Guide to Deoxofluorination Protocols and Yields. Benchchem. Accessed January 19, 2026.
  • Troubleshooting guide for the fluorination of pyridinyl ethanone. Benchchem. Accessed January 19, 2026.
  • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health. Published November 16, 2017.
  • Alcohol to Fluoride - Deoxo-Fluor. Common Organic Chemistry. Accessed January 19, 2026.
  • Technical Support Center: Fluorination Reactions. Benchchem. Accessed January 19, 2026.
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  • How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. Accessed January 19, 2026.
  • pKa Data-Driven Insights into Multiple Linear Regression Hydrolysis QSARs: Applicability to Perfluorinated Alkyl Esters.
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Validation & Comparative

A Comparative Analysis for the Modern Medicinal Chemist: Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate vs. Its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered acidity—offer medicinal chemists a powerful tool to overcome pharmacokinetic and pharmacodynamic challenges. This guide provides an in-depth comparison of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate and its non-fluorinated parent, Ethyl 2-oxo-cyclohexanecarboxylate, offering field-proven insights and experimental data for researchers and drug development professionals.

The Impact of Gem-Difluorination: A Physicochemical Perspective

The introduction of a gem-difluoro group at the C5 position of the cyclohexanone ring dramatically alters the molecule's electronic and conformational properties. These changes have profound implications for its reactivity and utility as a synthetic building block.

Enhanced Acidity of the α-Proton

The most significant electronic consequence of the C5 gem-difluorination is the powerful inductive electron-withdrawing effect of the fluorine atoms. This effect propagates through the sigma framework of the cyclohexane ring, leading to a notable increase in the acidity of the α-proton at the C1 position.

Shifting the Keto-Enol Tautomerism Equilibrium

Keto-enol tautomerism is a fundamental equilibrium in carbonyl chemistry.[2][3] For simple ketones, the equilibrium typically favors the keto form.[2] However, the substitution pattern can influence this balance. In the case of these β-keto esters, the enol form is stabilized by the formation of a conjugated system and an intramolecular hydrogen bond.

The electron-withdrawing difluoro group in the fluorinated analog is expected to destabilize the enol form's double bond, thereby shifting the equilibrium further towards the keto tautomer compared to the non-fluorinated compound. This can be experimentally verified using ¹H NMR spectroscopy by integrating the signals corresponding to the keto and enol forms.[4][5]

Lipophilicity and Conformational Effects

Fluorination is a common strategy to increase the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability. While specific experimental LogP values are not available for direct comparison, the introduction of two fluorine atoms generally increases the LogP value.

From a conformational standpoint, the cyclohexane ring in both compounds will adopt a chair conformation to minimize steric strain. The bulky ethyl carboxylate group will preferentially occupy an equatorial position. The introduction of the C-F bonds can have subtle but important effects on the ring's conformation due to electrostatic and hyperconjugative interactions.[6][7][8] These conformational biases can be critical in pre-organizing the molecule for binding to a biological target.

Comparative Physicochemical Properties

PropertyEthyl 2-oxo-cyclohexanecarboxylateThis compound
Molecular Formula C₉H₁₄O₃[9][10]C₉H₁₂F₂O₃
Molecular Weight 170.21 g/mol [9][11][12]206.19 g/mol
Appearance Clear colorless to pale yellow liquid[1][9][13]N/A
Boiling Point 106 °C @ 11 mmHg[1][9][11]N/A
Density ~1.064 g/mL at 25 °C[1][11]N/A
Predicted pKa (α-H) ~12.06[1]Expected to be significantly lower
Predicted LogP 1.08[1]Expected to be higher

Synthesis and Reactivity: A Tale of Two Scaffolds

The synthetic accessibility and subsequent reactivity of these building blocks are of paramount importance to the synthetic chemist.

Synthesis of the Core Scaffolds

Ethyl 2-oxo-cyclohexanecarboxylate: The synthesis of the non-fluorinated analog is typically achieved through a Claisen condensation of cyclohexanone with diethyl carbonate, using a strong base such as sodium hydride.[14][15][16]

This compound: The synthesis of the fluorinated analog is a more complex undertaking, generally involving the difluorination of a suitable precursor. A common strategy involves the fluorination of a protected 1,3-cyclohexanedione derivative, followed by functional group manipulation to introduce the ethyl ester.

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog A0 Cyclohexanone C0 NaH, THF, Reflux A0->C0 B0 Diethyl Carbonate B0->C0 D0 Ethyl 2-oxo- cyclohexanecarboxylate C0->D0 Claisen Condensation A1 1,3-Cyclohexanedione precursor C1 Fluorination A1->C1 B1 Electrophilic Fluorinating Agent B1->C1 D1 5,5-Difluoro-1,3- cyclohexanedione C1->D1 E1 Multi-step conversion D1->E1 F1 Ethyl 5,5-difluoro-2-oxo- cyclohexanecarboxylate E1->F1

Reactivity Profile: Leveraging Enhanced Acidity

The lower pKa of the α-proton in this compound makes it a more reactive nucleophile in enolate-based reactions. This allows for the use of a wider range of bases and can lead to cleaner and more efficient alkylation, acylation, and aldol reactions.[17][18]

Applications in Drug Discovery: The Fluorine Advantage

The unique properties of this compound make it an attractive building block for the synthesis of complex pharmaceutical agents.[9][19] The gem-difluoro group can serve as a bioisostere for a carbonyl group or a hydroxylated carbon, offering improved metabolic stability by blocking sites of oxidative metabolism.[20] Furthermore, the conformational constraints and altered electronics imparted by the fluorine atoms can lead to enhanced binding affinity and selectivity for the target protein.

Experimental Protocol: Comparative Enolate Alkylation

This protocol outlines a general procedure for the alkylation of both β-keto esters, highlighting the potential for milder reaction conditions with the fluorinated analog.

G start Start prep Prepare separate reaction flasks for fluorinated and non-fluorinated β-keto esters under N₂ start->prep dissolve Dissolve β-keto ester in anhydrous THF prep->dissolve cool Cool solution to 0 °C dissolve->cool base_add Add base dropwise (e.g., NaH for non-fluorinated, weaker base like K₂CO₃ may suffice for fluorinated) cool->base_add enolate_form Stir for 30-60 min to allow enolate formation base_add->enolate_form alkyl_halide Add alkyl halide (R-X) dropwise enolate_form->alkyl_halide warm Allow to warm to room temperature and stir overnight alkyl_halide->warm quench Quench with saturated aqueous NH₄Cl warm->quench extract Extract with ethyl acetate quench->extract dry_conc Dry organic layer (Na₂SO₄) and concentrate in vacuo extract->dry_conc purify Purify by column chromatography dry_conc->purify end End purify->end

Materials:

  • Ethyl 2-oxo-cyclohexanecarboxylate or this compound

  • Anhydrous Tetrahydrofuran (THF)

  • Base (e.g., Sodium Hydride (60% dispersion in mineral oil) for the non-fluorinated analog; Potassium Carbonate or a milder base may be suitable for the fluorinated analog)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the β-keto ester (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the base (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.

  • Stir the resulting suspension at 0 °C for 30-60 minutes to ensure complete formation of the enolate.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product.

Self-Validation: The success of the reaction can be confirmed by ¹H and ¹³C NMR spectroscopy, which will show the disappearance of the α-proton signal and the appearance of signals corresponding to the newly introduced alkyl group. High-resolution mass spectrometry will confirm the molecular weight of the product.

Conclusion

The strategic placement of a gem-difluoro group on the cyclohexanone scaffold of Ethyl 2-oxo-cyclohexanecarboxylate offers a compelling advantage for medicinal chemists. The resulting increase in α-proton acidity facilitates a broader range of synthetic transformations under potentially milder conditions. While the synthesis of the fluorinated analog is more challenging, the benefits in terms of tailored physicochemical properties and potential for improved biological activity make this compound a valuable tool in the design and synthesis of next-generation therapeutics.

References

  • PubChem. Ethyl 2-oxocyclohexanecarboxylate | C9H14O3 | CID 95543. [Link]

  • ChemSynthesis. ethyl 2-oxocyclohexanecarboxylate. [Link]

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  • ResearchGate. Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. [Link]

  • CP Lab Safety. Ethyl 5, 5-difluoro-2-oxo-cyclohexanecarboxylate, 1 gram. [Link]

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  • YouTube. Keto Enol Tautomerism And How To Determine Which Molecule Has An Enol Form? A Super Easy Way![Link]

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A Comparative Guide to the Conformational Analysis of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative conformational analysis of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate and its non-fluorinated analogue, Ethyl 2-oxo-cyclohexanecarboxylate. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced effects of gem-difluorination on the conformational preferences of cyclic ketoesters. The strategic introduction of fluorine atoms is a cornerstone of modern medicinal chemistry, and understanding the resulting stereoelectronic effects is paramount for rational drug design.

Introduction: The Subtle Power of Fluorine in Conformational Control

The cyclohexane ring is a ubiquitous scaffold in bioactive molecules. Its conformational landscape, primarily the equilibrium between two chair conformers, is fundamental to its biological activity. The introduction of substituents can dramatically influence this equilibrium. Fluorine, with its unique combination of high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds, exerts profound stereoelectronic effects that can lock a molecule into a desired conformation.

This guide will explore the conformational implications of introducing a gem-difluoro group at the 5-position of an ethyl 2-oxo-cyclohexanecarboxylate scaffold. We will dissect the interplay of steric and electronic factors, including the anomeric effect, and provide a comprehensive experimental and computational framework for this analysis.

Predicted Conformational Preferences: A Tale of Two Molecules

The conformational equilibrium of substituted cyclohexanones is governed by a delicate balance of steric and electronic interactions. The preferred conformation will seek to minimize unfavorable interactions, such as 1,3-diaxial strain.

Ethyl 2-oxo-cyclohexanecarboxylate: The Non-Fluorinated Benchmark

In the absence of the strongly electron-withdrawing fluorine atoms, the conformational equilibrium of Ethyl 2-oxo-cyclohexanecarboxylate is primarily dictated by the steric bulk of the ethyl carboxylate group at the 2-position. It is well-established that bulky substituents on a cyclohexane ring preferentially occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. Therefore, it is predicted that the dominant conformer of Ethyl 2-oxo-cyclohexanecarboxylate will be the chair form with the ethyl carboxylate group in the equatorial position.

This compound: The Impact of Gem-Difluorination

The introduction of a gem-difluoro group at the 5-position introduces several key stereoelectronic effects that are expected to significantly alter the conformational landscape compared to its non-fluorinated counterpart.

  • The Anomeric Effect: A key phenomenon to consider is the anomeric effect, which describes the tendency of an electronegative substituent on a cyclohexane ring to prefer the axial position when there is a heteroatom in the ring or an adjacent electron-withdrawing group. In our target molecule, the two fluorine atoms at the 5-position can engage in hyperconjugative interactions with the σ* orbitals of the adjacent C-C bonds. This can lead to a stabilization of the conformer where one of the C-F bonds is axial.

  • Dipole-Dipole Interactions: The two C-F bonds create a strong local dipole. The orientation of this dipole relative to the carbonyl group at the 2-position will influence the relative stability of the conformers.

  • Gauche Interactions: The presence of the fluorine atoms will introduce additional gauche interactions with the neighboring methylene groups, further influencing the energy of the different conformers.

Considering these factors, it is plausible that the conformational equilibrium of this compound will be more complex than that of its non-fluorinated analog. While the ethyl carboxylate group will still favor an equatorial position, the influence of the gem-difluoro group may lead to a more populated axial conformer for the ester group or even favor a twisted-boat conformation to alleviate unfavorable interactions.

Experimental and Computational Workflow for Comparative Analysis

A robust conformational analysis requires a synergistic approach combining experimental spectroscopic data with high-level computational modeling.

Synthesis of Target Compounds

A reliable supply of both the fluorinated and non-fluorinated compounds is essential for a comparative study.

A plausible synthetic route to the target molecule, based on established fluorination methodologies, is as follows:

  • Synthesis of Ethyl 2-oxo-cyclohexanecarboxylate: This can be achieved via a Claisen condensation of cyclohexanone with diethyl carbonate using a strong base like sodium hydride.[1][2]

  • Protection of the β-ketoester: The acidic proton at the 2-position should be protected to prevent side reactions during fluorination. This can be achieved by forming an enol ether or a similar protecting group.

  • Gem-difluorination of the 5-keto group: The protected cyclohexanone can then be subjected to gem-difluorination at the 5-position. A common method for this transformation is the use of a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST).[3]

  • Deprotection: Removal of the protecting group will yield the final product, this compound.

As mentioned above, this compound can be synthesized via a Claisen condensation of cyclohexanone and diethyl carbonate.[1][2]

Experimental Protocol: NMR Spectroscopy

High-resolution NMR spectroscopy is the cornerstone of experimental conformational analysis in solution.

1. Sample Preparation:

  • Dissolve a known concentration (e.g., 10-20 mg/mL) of each compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈). The choice of solvent can influence the conformational equilibrium.

  • Degas the samples to remove dissolved oxygen, which can interfere with certain NMR experiments.

2. NMR Data Acquisition:

  • ¹H NMR: Acquire standard one-dimensional proton NMR spectra to observe chemical shifts and coupling constants.

  • ¹³C NMR: Obtain ¹³C spectra to identify all carbon resonances.

  • ¹⁹F NMR: For the fluorinated compound, ¹⁹F NMR is crucial for observing the chemical shifts of the fluorine atoms and their couplings to other nuclei.

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton connectivity within the spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate proton and carbon resonances.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which can provide valuable structural information.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are critical for determining through-space proximities between protons. The intensity of NOE/ROE cross-peaks is related to the inverse sixth power of the distance between the protons, providing powerful constraints for conformational analysis.

  • Variable Temperature (VT) NMR: Acquire a series of ¹H and ¹⁹F NMR spectra at different temperatures. Changes in the chemical shifts and coupling constants with temperature can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the conformational equilibrium.

Computational Protocol: Density Functional Theory (DFT)

Computational modeling provides invaluable insights into the relative energies of different conformers and can be used to predict NMR parameters.

1. Conformational Search:

  • Perform a systematic or stochastic conformational search for each molecule to identify all low-energy conformers (chair, twist-boat, etc.).

2. Geometry Optimization and Energy Calculation:

  • Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP or M06-2X) and a reasonably large basis set (e.g., 6-311+G(d,p)).

  • Calculate the relative electronic energies of the conformers. To obtain Gibbs free energies, perform frequency calculations to obtain thermal corrections.

3. NMR Parameter Prediction:

  • Using the optimized geometries, calculate NMR chemical shifts and spin-spin coupling constants. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for chemical shift calculations.

Comparative Data Analysis

The experimental and computational data should be integrated to build a comprehensive picture of the conformational preferences of both molecules.

Table 1: Predicted Comparative Data for Conformational Analysis

ParameterEthyl 2-oxo-cyclohexanecarboxylateThis compound
Dominant Conformer Chair with equatorial esterChair with equatorial ester (potential for significant population of axial conformer or twist-boat)
Key Dihedral Angles (Predicted) C1-C2-C3-C4, C2-C1-C6-C5C1-C2-C3-C4, C2-C1-C6-C5, F-C5-C6-C1
³J(H,H) Coupling Constants (Hz) Larger values for trans-diaxial protonsAltered values due to changes in dihedral angles
Relative Conformer Energies (ΔG, kcal/mol) Equatorial ester significantly favoredSmaller energy difference between conformers
Key NOE Contacts Between axial protons and the ester groupAdditional NOEs involving fluorine atoms and protons

Visualizing Conformational Equilibria and Workflows

G cluster_0 Conformational Equilibrium Axial Ester Axial Ester Equatorial Ester Equatorial Ester Axial Ester->Equatorial Ester Ring Inversion

Caption: Chair-chair interconversion of the substituted cyclohexanone ring.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow A Synthesis of Compounds B NMR Spectroscopy (1D, 2D, VT) A->B C Data Analysis (J-couplings, NOEs) B->C G Conformational Model C->G Comparison & Interpretation D Conformational Search E DFT Calculations (Energies, Geometries) D->E F NMR Parameter Prediction E->F F->G

Caption: Integrated workflow for conformational analysis.

Conclusion

The gem-difluoro group at the 5-position of Ethyl 2-oxo-cyclohexanecarboxylate is predicted to exert a significant influence on its conformational equilibrium compared to the non-fluorinated analogue. This is attributed to a combination of steric and stereoelectronic effects, including the anomeric effect and dipole-dipole interactions. A comprehensive analysis, integrating advanced NMR spectroscopy and DFT calculations, is essential to fully elucidate these conformational subtleties. The insights gained from such studies are invaluable for the rational design of fluorinated molecules with tailored three-dimensional structures and, consequently, optimized biological activities.

References

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride. Available at: [Link]

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A Senior Application Scientist's Guide to the Gem-Difluoro Group: Navigating the Impact on pKa and Lipophilicity in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a paramount challenge. Among the myriad of chemical tools available to medicinal chemists, the introduction of fluorine-containing motifs has become an indispensable strategy.[1][2] The gem-difluoromethylene (CF₂) group, in particular, has garnered significant attention as a versatile bioisostere and a potent modulator of key physicochemical properties.[3][4]

This guide provides an in-depth analysis of the gem-difluoro group's impact on two critical parameters in drug development: pKa (acid/base strength) and lipophilicity (LogP/LogD). Understanding these effects is crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. We will delve into the underlying mechanistic principles, present comparative experimental data, and provide validated protocols for the accurate determination of these properties.

Part 1: The Inductive Effect and its Predictable Impact on pKa

The influence of the gem-difluoro group on the acidity or basicity of a nearby functional group is one of its most predictable and powerful effects. This is almost entirely governed by the strong, localized inductive effect of the two highly electronegative fluorine atoms.

The Mechanism: Electron Withdrawal in Action

Fluorine is the most electronegative element, and consequently, the C-F bond is highly polarized. In a CF₂ group, the additive effect of two fluorine atoms creates a powerful electron-withdrawing dipole. This effect propagates through sigma (σ) bonds, pulling electron density away from the rest of the molecule.[5][6]

  • For Acids: When a gem-difluoro group is positioned near an acidic proton (e.g., in a carboxylic acid), its inductive pull helps to delocalize and stabilize the negative charge of the conjugate base formed upon deprotonation.[5] A more stable conjugate base corresponds to a stronger acid, which is reflected in a lower pKa value.[6]

  • For Bases: Conversely, for a basic functional group like an amine, the electron-withdrawing nature of the CF₂ group reduces the electron density on the nitrogen atom. This makes the lone pair of electrons less available to accept a proton, thereby rendering the amine less basic.[7] This results in a lower pKa for the corresponding protonated amine (conjugate acid).[8][9][10]

The magnitude of this pKa shift is critically dependent on the distance between the CF₂ group and the ionizable center. The inductive effect weakens significantly with each intervening bond.[5][11]

Caption: Inductive stabilization of a carboxylate anion by a gem-difluoro group.

Quantitative Data: pKa Modulation in Practice

Experimental studies consistently demonstrate a decrease in pKa upon gem-difluorination across various molecular scaffolds. The effect is significant and reliable, making it a key tool for tuning the ionization state of a drug candidate at physiological pH.

Parent ScaffoldFunctional GroupPosition of CF₂ΔpKa (pKa_H - pKa_F2)Reference
CyclohexaneCarboxylic Acidα-position~0.3[12]
Acyclic AminePrimary Amineβ-position~0.5 - 0.6[9][13]
Bicyclic AmineTertiary AmineVarious~0.3 - 0.5[8][10]
CycloalkanesProtonated AmineVarious~0.5[9]

Part 2: The Context-Dependent Impact on Lipophilicity (LogP)

Unlike its predictable effect on pKa, the influence of a gem-difluoro group on lipophilicity (measured as the octanol-water partition coefficient, LogP) is far more complex and context-dependent.[9][13] It is a common misconception that fluorination universally increases lipophilicity; in aliphatic systems, the introduction of a CF₂ group often leads to a decrease in LogP.[14][15]

Causality: A Balance of Opposing Forces

The change in LogP upon gem-difluorination is a net result of several competing factors:

  • Increased Polarity: The highly polarized C-F bonds introduce a significant local dipole moment, which can increase a molecule's affinity for the polar aqueous phase, thereby lowering LogP.

  • Reduced Hydrophobicity: The replacement of two C-H bonds with two C-F bonds can reduce the molecule's overall nonpolar surface area, contributing to a decrease in lipophilicity.

  • Conformational Masking: The final effect depends heavily on the overall molecular structure.[10] In some conformations, the polar CF₂ group may be shielded or "masked" by nonpolar alkyl regions, lessening its impact. In others, it may be exposed, leading to a more significant decrease in LogP.[16]

  • Intramolecular Interactions: The orientation of the CF₂ dipole relative to other polar groups within the molecule can influence the overall molecular dipole and its interaction with solvent molecules.[17]

Caption: Competing factors influencing LogP upon gem-difluorination.

Quantitative Data: The Importance of Molecular Context

The following data illustrates that gem-difluorination can either increase or decrease lipophilicity, underscoring the necessity of experimental determination for any new chemical series.

Parent ScaffoldPosition of CF₂ΔLogP (LogP_F2 - LogP_H)ObservationReference
Bicyclic AmideVaries-0.1 to -0.8LogP Decreases[18]
Functionalized CycloalkaneVariesVariesComplex, scaffold-dependent[9][13]
Bicyclic AmineVaries-0.1 to +0.3Can Increase or Decrease[10]
Methylcyclohexane1-position~ -0.5LogP Decreases[19]

Part 3: Essential Experimental Protocols

Given the complexities, particularly with lipophilicity, computational predictions serve only as a guide. Rigorous experimental validation is non-negotiable in a drug discovery program. Here, we outline the gold-standard methodologies.

Protocol 1: pKa Determination by Potentiometric Titration

This method measures the pH of a solution as a titrant (acid or base) is added, allowing for the direct determination of the pKa.[20][21]

Methodology:

  • Sample Preparation: Accurately weigh ~1-3 mg of the compound and dissolve it in a suitable solvent (e.g., methanol, DMSO). Add this stock solution to a known volume of water to achieve a final concentration of ~0.5 mM. Ensure the organic co-solvent percentage is low (<5%) to minimize its effect on the measurement.

  • Apparatus Setup: Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, and 10). Place the electrode and a micro-stir bar into the sample solution.

  • Titration: Titrate the solution with a standardized solution of 0.1 M HCl (for bases) or 0.1 M KOH (for acids) using an automated titrator. Add the titrant in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve. Specialized software is used to calculate the pKa by fitting the data to the Henderson-Hasselbalch equation.[21]

Self-Validation: The sharpness of the titration curve's inflection point provides an internal check on the quality of the measurement. A well-defined curve indicates a clean and accurate pKa determination.

Protocol 2: LogP Determination by the Shake-Flask Method

This classic "shake-flask" method directly measures the partitioning of a compound between n-octanol and water, representing a lipophilic membrane and the aqueous environment, respectively.[22]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and, separately, water (or a relevant buffer, e.g., PBS pH 7.4 for LogD) with n-octanol by stirring them together for 24 hours and then separating the layers. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble (typically n-octanol) at a concentration of ~1 mg/mL.

  • Partitioning: In a glass vial, combine 1 mL of the pre-saturated n-octanol containing the compound with 1 mL of the pre-saturated aqueous phase.

  • Equilibration: Vigorously shake or vortex the vial for 1 hour to ensure complete partitioning and equilibration.

  • Phase Separation: Centrifuge the vial at ~2000 rpm for 20 minutes to achieve a clean separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀ ([Compound]octanol / [Compound]water)

Shake_Flask_Workflow A 1. Pre-saturate n-octanol and water B 2. Dissolve compound in one phase A->B C 3. Combine phases in a vial B->C D 4. Shake vigorously to equilibrate C->D E 5. Centrifuge to separate phases D->E F 6. Sample each phase E->F G 7. Quantify concentration (HPLC) F->G H 8. Calculate LogP G->H

Caption: Workflow for experimental LogP determination via the shake-flask method.

Conclusion: A Tool for Rational Drug Design

The gem-difluoro group is more than a simple structural modification; it is a powerful tool for the strategic fine-tuning of physicochemical properties. Its utility as a bioisosteric replacement for functionalities like carbonyls or ethers is deeply rooted in its ability to alter local electronics and lipophilicity.[23][24][25]

Key Takeaways for the Practicing Scientist:

  • pKa Modulation is Predictable: Use the gem-difluoro group to reliably decrease the pKa of nearby acids and bases, primarily through its strong, distance-dependent inductive effect.

  • Lipophilicity Changes are Unpredictable: Do not assume gem-difluorination will increase LogP. In aliphatic systems, it often decreases it. The effect is highly dependent on the molecular scaffold and must be determined experimentally.

  • Prioritize Experimentation: While computational models are useful for initial guidance, the protocols provided herein represent the standard for obtaining reliable data essential for building robust structure-activity and structure-property relationships.

By understanding the distinct and nuanced effects of the gem-difluoro group, researchers can better harness its potential to transform promising hits into optimized drug candidates with improved bioavailability and efficacy.

References

  • M. Iqbal, M. A. Ansari, and S. Kumar. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. National Institutes of Health (NIH). [Link]

  • Iqbal, M., Ansari, M. A., & Kumar, S. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ChemBioChem, e202300143.
  • Verbraeken, B., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(3), 1002-1031.
  • Deb, P. K., & Singh, P. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 30.
  • Voloshyna, O., et al. Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. ResearchGate. [Link]

  • Terry, L. A., & El-Faham, A. (2022).
  • Singh, V., & Liu, J. (2021). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
  • Smith, A. (2018). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
  • Iqbal, M., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning.
  • Voloshyna, O., et al. Changes in LogP upon gem‐difluorination (ΔLogP) for benzamides 2a–j. ResearchGate. [Link]

  • Grygorenko, O. O., et al. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

  • Altman, R. A. (2021). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes.
  • Grygorenko, O. O., et al. Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

  • Holovach, S., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry, 28(19), e202200331.
  • Liashuk, O. S., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.
  • Grygorenko, O. O., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
  • Singh, R. P., et al. (2009). Roles of Fluorine in Drug Design and Drug Action. Current Medicinal Chemistry, 16(11), 1390-1403.
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  • Taylor, R. J. (2014). The role of fluorine in medicinal chemistry. Future Medicinal Chemistry, 6(13), 1437-1440.
  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(4), 272-279.
  • Grygorenko, O. O., et al. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. [Link]

  • Unknown Author. The replacement and application of carbonyl bioisosteres. ResearchGate. [Link]

  • BenchChem. (2025). The Strategic Use of gem-Difluoro Carbonyl Precursors in the Synthesis of Fluorinated Heterocycles.
  • Bonnet, A., et al. (2023). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 25(39), 7176-7180.
  • Grygorenko, O. O., et al. (A) pKa of carboxylic acids 1.3–1.0δ (B) pKa of protonated amines... ResearchGate. [Link]

  • Vistoli, G., et al. (2001). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 41(5), 1354-1362.
  • Sharma, A., et al. (2014). How can one determine log P and pKa for hydrophobic and neutral compounds? ResearchGate. [Link]

  • Li, Q., et al. (2023). Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes. The Chemical Record, 23(12), e202300231.
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  • Bonnet, A., et al. (2023). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams.
  • Grygorenko, O. O., et al. Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B). ResearchGate. [Link]

  • BenchChem. (2025). Comparison of acidity between fluorinated and non-fluorinated carboxylic acids. BenchChem Technical Support.
  • Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.
  • BenchChem. (2025). Navigating Lipophilicity: A Comparative Analysis of 1,1-Difluoro-3-methylcyclohexane and Related Compounds.
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  • LibreTexts. (2021). 3.4: Structural Effects on Acidity and Basicity. Chemistry LibreTexts. [Link]

  • Hayashi, S., et al. (1990). Transformation of carbonyl compounds into gem-difluoro compounds with dibromodifluoromethane/zinc reagent. Journal of the Chemical Society, Perkin Transactions 1, 3081-3084.
  • Altman, R. A., et al. (2022). Oxidation of gem-difluoroalkenes to α,α-difluorinated-α-phenoxy ketones.
  • Ghorai, M. K., et al. (2020). Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions.

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A Comparative Guide to Fluorinating Agents for Cyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has made fluorinated compounds, such as α-fluorocyclohexanone, highly valuable intermediates in the pharmaceutical, agrochemical, and materials science industries.[1] The α-fluoroketone moiety, in particular, serves as a versatile building block for more complex fluorinated molecules.[2] However, the selective synthesis of these compounds presents a significant challenge. This guide provides an in-depth comparison of common electrophilic fluorinating agents for the synthesis of 2-fluorocyclohexanone, offering experimental insights and data to aid researchers in selecting the optimal reagent for their specific needs.

The primary strategy for synthesizing α-fluoroketones involves the reaction of a ketone enol or enolate with an electrophilic "F+" source.[3] The choice of fluorinating agent is critical, as it dictates reaction efficiency, selectivity, and operational simplicity. We will focus on two of the most widely used and commercially available N-F class reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[4][5]

Key Electrophilic Fluorinating Agents: A Head-to-Head Comparison

Selectfluor® (F-TEDA-BF₄)

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a highly effective and versatile electrophilic fluorinating agent.[6][7] It is a stable, non-volatile, and easy-to-handle crystalline solid, which has contributed to its widespread adoption.[7][8]

Mechanism of Action:

The fluorination of cyclohexanone with Selectfluor® proceeds via the formation of a cyclohexanone enolate or silyl enol ether, which then acts as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor® reagent.[9] The reaction is believed to occur through a single-electron-transfer (SET) mechanism rather than a direct SN2 pathway.[9] This mechanistic nuance is important as it can influence side reactions and overall yield.

Causality Behind Experimental Choices: The direct fluorination of a ketone requires the formation of its enolate. This is typically achieved by using a base. However, many N-F reagents are not compatible with strong, non-nucleophilic bases like LDA. An alternative, milder approach is to first form a silyl enol ether from the ketone. This intermediate is stable enough to be isolated and is sufficiently nucleophilic to react with Selectfluor® under neutral or weakly acidic conditions, improving the reaction's reproducibility and minimizing base-induced side reactions.

Experimental Protocol: Fluorination of Cyclohexanone via its Silyl Enol Ether

  • Step 1: Synthesis of 1-(Trimethylsilyloxy)cyclohexene. To a solution of cyclohexanone (1.0 equiv.) and triethylamine (1.5 equiv.) in dry DMF at room temperature, add trimethylsilyl chloride (1.2 equiv.) dropwise. Stir the mixture at 80°C for 6 hours. After cooling, the mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with diethyl ether. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the silyl enol ether, which can be used without further purification.

  • Step 2: Fluorination. Dissolve the crude 1-(trimethylsilyloxy)cyclohexene (1.0 equiv.) in acetonitrile. Add Selectfluor® (1.1 equiv.) in one portion. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or GC-MS.

  • Step 3: Workup and Purification. Upon completion, quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product, 2-fluorocyclohexanone[10][11], is then purified by column chromatography on silica gel.

N-Fluorobenzenesulfonimide (NFSI)

NFSI is another popular, crystalline, and easy-to-handle electrophilic fluorinating agent.[12] While generally considered a milder reagent than Selectfluor®, it is highly effective for a wide range of substrates, including ketones.[4][13] It is also known for its use in enantioselective fluorinations when paired with chiral catalysts.[13][14]

Mechanism of Action:

Similar to Selectfluor®, NFSI reacts with a pre-formed enolate or silyl enol ether. The reaction mechanism is generally considered to be an SN2-type displacement on the fluorine atom.[15] The two electron-withdrawing benzenesulfonyl groups polarize the N-F bond, making the fluorine atom susceptible to nucleophilic attack.

Trustworthiness Through Self-Validation: The protocol described below for NFSI involves the direct fluorination of a β-ketoacid, which decarboxylates in situ. This method is self-validating because the reaction conditions are specifically designed to favor the fluorination-decarboxylation cascade. The choice of a Cs₂CO₃ base and a mixed solvent system (MeCN/H₂O) is critical for facilitating both the initial enolate formation and the subsequent decarboxylation, providing a reliable route to the α-fluoroketone.[2]

Experimental Protocol: Fluorination-Initiated Decarboxylation

This protocol uses 2-oxocyclohexane-1-carboxylic acid as the starting material, which generates the cyclohexanone enolate equivalent under basic conditions.[2]

  • Step 1: Reaction Setup. In a round-bottom flask, dissolve 2-oxocyclohexane-1-carboxylic acid (1.0 equiv.) in a 1:1 mixture of acetonitrile and water.

  • Step 2: Addition of Reagents. Add cesium carbonate (Cs₂CO₃) (1.5 equiv.) followed by NFSI (1.2 equiv.) to the solution.

  • Step 3: Reaction. Stir the mixture vigorously at room temperature for 12-18 hours, monitoring for the cessation of CO₂ evolution and completion by TLC.

  • Step 4: Workup and Purification. Dilute the reaction mixture with water and extract with dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude 2-fluorocyclohexanone by silica gel column chromatography.[2]

Performance Comparison and Data Summary

The choice between Selectfluor® and NFSI often depends on the specific substrate, desired reaction conditions, and cost considerations. Below is a summary of their performance in the context of cyclohexanone fluorination.

FeatureSelectfluor®N-Fluorobenzenesulfonimide (NFSI)
Reactivity Highly reactive, often leading to shorter reaction times.[6]Generally milder, may require longer reaction times or heating.[4][16]
Typical Yield Good to excellent (typically 70-90%).Good to excellent (typically 65-85%).[2]
Reaction Conditions Versatile; effective in various organic solvents (e.g., MeCN, DMF).Often requires specific conditions or catalysts for optimal performance.[2][14]
Selectivity High for mono-fluorination of silyl enol ethers.Can be highly selective; widely used in asymmetric fluorination.[14]
Handling/Safety Stable, non-volatile solid; easy to handle.[7]Stable, crystalline solid; generally safe to handle.[13]
Cost Generally more expensive per mole of fluorine.More cost-effective compared to Selectfluor®.

Experimental Workflow and Logic Visualization

To successfully synthesize and characterize 2-fluorocyclohexanone, a structured experimental workflow is essential. The following diagram illustrates the key stages, from starting material preparation to final product analysis.

G cluster_0 Pre-Reaction: Enolate/Enol Ether Generation cluster_1 Fluorination Reaction cluster_2 Post-Reaction: Workup & Purification cluster_3 Analysis Start Cyclohexanone Silyl Silyl Enol Ether Formation (e.g., TMSCl, Et3N) Start->Silyl BetaKeto β-Keto Acid Starting Material Start->BetaKeto Fluorination Addition of Fluorinating Agent (Selectfluor® or NFSI) Silyl->Fluorination Reactant BetaKeto->Fluorination Reactant (with base) Workup Aqueous Workup (Quench, Extract) Fluorination->Workup Crude Product Purify Column Chromatography Workup->Purify Analysis Characterization (NMR, GC-MS) Purify->Analysis End Pure 2-Fluorocyclohexanone Analysis->End

Caption: General workflow for the synthesis of 2-fluorocyclohexanone.

Conclusion and Recommendations

Both Selectfluor® and NFSI are powerful reagents for the synthesis of 2-fluorocyclohexanone.

  • Selectfluor® is an excellent choice for general-purpose, high-yield fluorination when cost is not the primary constraint. Its high reactivity often translates to faster and cleaner reactions, particularly with well-behaved substrates like silyl enol ethers.[7][17]

  • NFSI represents a more economical option and is the reagent of choice for developing asymmetric fluorination methods.[12][14] While potentially requiring more optimization, its versatility and milder nature make it highly valuable, as demonstrated by the efficient fluorination-decarboxylation strategy.[2]

Ultimately, the selection of a fluorinating agent should be guided by the specific goals of the research project, including desired scale, enantioselectivity requirements, and economic factors. It is recommended to perform small-scale trial reactions to determine the optimal conditions for the specific laboratory setup and substrate batch.

References

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  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic-chemistry.org. [Link]

  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Organic-chemistry.org. [Link]

  • Couturier, C., & Dolbier, W. R. (2012). Synthesis and Applications of Fluorocyclopropanes. ResearchGate. [Link]

  • Beier, P. (2018). Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 23(9), 2335. [Link]

  • Hollingworth, C., & Gouverneur, V. (2012). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 112(6), 3358-3407. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluorocyclohexanone. PubChem. [Link]

  • Pike, V. W., et al. (2026). Discovery of Fluorinated Ultrapotent Chemogenetic Ligands for PET Imaging and Neural Modulation in Nonhuman Primates. Journal of Medicinal Chemistry. [Link]

  • Manandhar, E., et al. (2018). Electrophilic Fluorinating Reagent Mediated Synthesis of Fluorinated α-Keto Ethers, Benzil, and 6,6'-Dialkoxy-2,2'-bipyridines. ResearchGate. [Link]

  • Guiry, P. J. (2007). Selectfluor. ResearchGate. [Link]

  • Tredwell, M., & Gouverneur, V. (2007). Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide. Chemical Communications, (27), 2851-2853. [Link]

  • Brigaud, T., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(11), 3295. [Link]

  • Wang, F., et al. (2017). Decarboxylative fluorination of β-Ketoacids with N-fluorobenzenesulfonimide (NFSI). Beilstein Journal of Organic Chemistry, 13, 1846-1851. [Link]

  • Zhu, W., et al. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances, 5(2), 1159-1166. [Link]

  • Umemoto, T. (2000). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 96(5), 1757-1778. [Link]

  • LookChem. (n.d.). 2-FLUOROCYCLOHEXANONE. [Link]

  • Nyffeler, P. T., et al. (2004). Selectfluor: mechanistic insight and applications. Angewandte Chemie International Edition, 43(15), 1916-1920. [Link]

  • Han, J. (2019). Detrifluoroacetylative in Situ Generated Cyclic Fluorinated Enolates for the Preparation of Compounds Featuring a C–F Stereogenic Center. Accounts of Chemical Research, 52(12), 3327-3342. [Link]

  • Hajra, A., & Ghosh, P. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Organic & Biomolecular Chemistry, 18(17), 3233-3246. [Link]

  • Meanwell, N. A. (2017). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 60(14), 5847-5880. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Fluorinated and Non-Fluorinated Cyclohexanones

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity. However, this modification also introduces unique challenges and signatures in structural elucidation. Understanding the spectroscopic consequences of fluorination is not merely an academic exercise; it is a critical skill for confirming synthesis, identifying impurities, and ensuring the structural integrity of novel pharmaceutical candidates.

This guide provides an in-depth comparison of the spectroscopic profiles of non-fluorinated cyclohexanone and its fluorinated analogues. We will move beyond a simple recitation of data, focusing instead on the underlying physical organic principles that govern the observed spectral changes. By understanding the "why," researchers can develop a more intuitive and predictive capability when analyzing these important structural motifs.

The Spectroscopic Benchmark: Unmodified Cyclohexanone

Before exploring the effects of fluorine, we must first establish a baseline with the parent molecule, cyclohexanone (C₆H₁₀O). It is a simple, symmetric cyclic ketone whose spectroscopic features are well-documented and serve as an excellent reference point.[1][2]

Infrared (IR) Spectroscopy of Cyclohexanone

The most prominent feature in the IR spectrum of cyclohexanone is the intense, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears around 1715 cm⁻¹.[3][4] This region is highly diagnostic for saturated cyclic ketones. Other notable peaks include C-H stretching and CH₂ bending vibrations.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy of Cyclohexanone

Due to its symmetry, the NMR spectra of cyclohexanone are relatively simple.

  • ¹H NMR: Protons on carbons adjacent to the carbonyl (α-protons) are the most deshielded and appear as a triplet around 2.3-2.5 ppm.[5] The β- and γ-protons are further upfield, appearing as a multiplet around 1.8 ppm.[5]

  • ¹³C NMR: The carbonyl carbon is highly deshielded, with a characteristic chemical shift in the 200-220 ppm range.[5][6] The α, β, and γ carbons appear at approximately 42, 27, and 25 ppm, respectively.

Mass Spectrometry (MS) of Cyclohexanone

Under electron ionization (EI), cyclohexanone exhibits an unusually abundant molecular ion (M⁺•) peak at an m/z of 98.[7][8] This stability is attributed to its cyclic structure.[7] The base peak in the spectrum is typically found at m/z 55, resulting from a characteristic ring fragmentation pathway.[9][10]

Spectroscopic Data Summary for Cyclohexanone
Technique Key Observation
IR Strong C=O stretch at ~1715 cm⁻¹[3]
¹H NMR α-protons: ~2.3-2.5 ppm; β/γ-protons: ~1.8 ppm[5]
¹³C NMR C=O carbon: ~210 ppm; Aliphatic carbons: 25-42 ppm
MS (EI) Molecular Ion (M⁺•): m/z 98; Base Peak: m/z 55[10][11]

The Fluorine Effect: A Comparative Analysis

Introducing one or more fluorine atoms to the cyclohexanone ring dramatically alters its electronic and conformational landscape, leading to predictable and informative changes in its spectra. We will focus on α-fluorination (fluorine on a carbon adjacent to the carbonyl) as a representative example.

Infrared (IR) Spectroscopy: The Inductive Effect in Action

The most significant change in the IR spectrum upon α-fluorination is a shift in the carbonyl stretching frequency.

  • C=O Stretch (Blueshift): Fluorine is a highly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the carbonyl carbon, strengthening and shortening the C=O double bond. Consequently, the vibrational frequency increases, resulting in a "blueshift" of the C=O peak to a higher wavenumber (typically >1730 cm⁻¹). This phenomenon is well-documented for α-haloketones.[12]

  • C-F Stretch: A new, strong absorption band appears in the fingerprint region, typically between 1000-1400 cm⁻¹, corresponding to the C-F bond stretch.

IR Comparison Cyclohexanone α-Fluorocyclohexanone (Predicted)
C=O Stretch (cm⁻¹) ~1715[3]>1730
C-F Stretch (cm⁻¹) Absent~1000-1400

Expert Insight: The magnitude of the blueshift in the C=O stretching frequency can provide clues about the fluorine's position. The inductive effect weakens with distance, so an α-fluorine will cause a much larger shift than a β- or γ-fluorine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Wealth of Structural Information

NMR spectroscopy provides the most detailed picture of the structural changes induced by fluorination.

  • ¹⁹F NMR: The most direct way to observe the fluorine is through ¹⁹F NMR, a technique that should be standard in any laboratory working with fluorinated molecules.[13] Fluorine-19 is a spin-½ nucleus with 100% natural abundance and high sensitivity.[14] The chemical shift of the fluorine atom and its coupling to nearby protons provide unambiguous evidence of its presence and location.

  • ¹H and ¹³C NMR:

    • Deshielding: The electron-withdrawing nature of fluorine deshields adjacent nuclei. The proton and carbon at the site of fluorination (the α-position) will experience a significant downfield shift in their respective spectra.

    • J-Coupling: A key diagnostic feature is the observation of spin-spin coupling between fluorine and nearby carbon and proton nuclei.

      • ¹J_CF (Carbon-Fluorine): A large, one-bond coupling constant (typically 150-250 Hz) will be observed for the carbon directly attached to the fluorine.

      • ²J_HF (Geminal H-F): A large two-bond coupling (typically 45-55 Hz) will split the signal of the proton on the same carbon as the fluorine.[15]

      • ²J_CF (Geminal C-F): A smaller two-bond coupling will be seen between the fluorine and the carbonyl carbon.[15]

      • ³J_HF (Vicinal H-F): Three-bond couplings to protons on adjacent carbons are also observed. The magnitude of this coupling is dependent on the dihedral angle, providing valuable information about the ring's conformation.

NMR Comparison Cyclohexanone 2-Fluorocyclohexanone
Key ¹H Signal α-protons (~2.3-2.5 ppm)[5]α-proton (CHF ) significantly downfield, split by F (²J_HF ≈ 50 Hz)[15]
Key ¹³C Signal Cα (~42 ppm)Cα (C F) significantly downfield, split by F (¹J_CF ≈ 180 Hz)
¹⁹F NMR AbsentPresent, signal split by adjacent protons

Authoritative Insight: Conformational Bias Fluorine substitution can alter the conformational preference of the substituent (axial vs. equatorial).[16] For 2-fluorocyclohexanone, a complex equilibrium exists where the equatorial conformer is often slightly favored, influenced by a balance of sterics and electrostatic interactions (dipole alignment) between the C-F and C=O bonds.[17] This conformational preference can be probed by measuring the ³J_HF coupling constants in the ¹H NMR spectrum.

Mass Spectrometry (MS): Altered Fragmentation

Fluorination changes the mass and fragmentation behavior of the molecule.

  • Molecular Ion: The molecular ion peak will shift to a higher m/z value corresponding to the addition of fluorine and the removal of hydrogen (e.g., C₆H₉FO, m/z 116 for monofluorocyclohexanone).

  • Fragmentation Pathways: The presence of a stable C-F bond and the possibility of eliminating neutral molecules like hydrogen fluoride (HF) introduce new fragmentation pathways. The characteristic fragmentation of the non-fluorinated ring may still occur, but the resulting fragments will have m/z values shifted by the presence of fluorine. The relative abundances of fragments will also change, as the C-F bond can influence which fragmentation pathways are favored. Mass spectra of fluorocarbons are often distinctly different from their hydrocarbon counterparts.[18][19]

Visualizing the Concepts and Workflows

Diagrams can clarify the abstract principles and experimental processes involved in this comparative analysis.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation S1 Cyclohexanone IR FT-IR S1->IR NMR NMR (¹H, ¹³C, ¹⁹F) S1->NMR MS GC-MS S1->MS S2 Fluorinated Cyclohexanone S2->IR S2->NMR S2->MS Data Comparative Data (Tables, Spectra) IR->Data NMR->Data MS->Data Conclusion Structural Confirmation Data->Conclusion

Caption: A generalized workflow for the comparative spectroscopic analysis of chemical analogues.

fluorine_effects cluster_inductive Inductive Effect (-I) cluster_spectroscopic Spectroscopic Consequences F Fluorine (High EN) C_alpha α-Carbon F->C_alpha σ-bond polarization J_Coupling J-Coupling (¹Jcf, ²Jhf, etc.) F->J_Coupling C_O Carbonyl Group (C=O) C_alpha->C_O e⁻ density withdrawn NMR_Shift ¹H, ¹³C shifts ↓ (Deshielding) C_alpha->NMR_Shift C_alpha->J_Coupling IR_Shift C=O IR freq. ↑ (Blueshift) C_O->IR_Shift

Caption: The inductive effect of fluorine and its primary spectroscopic consequences.

Experimental Methodologies

To ensure data integrity and reproducibility, standardized protocols are essential.

Protocol 1: Fourier Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Place one drop of the neat liquid sample (cyclohexanone or fluorinated analogue) directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Configure the spectrometer to scan from 4000 cm⁻¹ to 600 cm⁻¹.

  • Background Collection: With the clean, empty ATR crystal, collect a background spectrum (typically 16-32 scans) to account for atmospheric H₂O and CO₂.

  • Sample Analysis: Collect the sample spectrum using the same number of scans.

  • Data Processing: Perform an automatic baseline correction and peak-picking routine. Identify the C=O and C-F stretching frequencies.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and allow it to dry completely before the next measurement.

Protocol 2: Multinuclear NMR Spectroscopy
  • Sample Preparation: Prepare a solution of approximately 10-20 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard one-dimensional proton spectrum over a spectral width of at least 12 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent signal or TMS.

  • ¹³C NMR Acquisition:

    • Using the same sample, switch the probe to the carbon channel.

    • Acquire a proton-decoupled ¹³C spectrum over a spectral width of at least 220 ppm. A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio.

    • Process and reference the data similarly to the proton spectrum.

  • ¹⁹F NMR Acquisition:

    • Switch the probe to the fluorine channel.

    • Acquire a proton-coupled ¹⁹F spectrum. A spectral width of -50 to -250 ppm is often sufficient for organic fluorines.

    • No external standard is strictly necessary for routine analysis, but for precise work, a coaxial insert containing a reference like CFCl₃ can be used.

    • Process the data to observe both the chemical shift and the H-F coupling patterns.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[9]

  • GC Method:

    • Injector: 250 °C, split mode (e.g., 50:1).

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 70 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C.[9]

    • Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

  • MS Method:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the chromatographic peak for your compound. Extract the corresponding mass spectrum and identify the molecular ion and key fragment ions.

Conclusion

The substitution of hydrogen with fluorine on a cyclohexanone ring provides a textbook example of how a single atomic change can propagate through a molecule to yield a cascade of distinct spectroscopic changes. For the medicinal chemist and analytical scientist, these changes are not complications but rather rich sources of information. The blueshift in the IR C=O stretch confirms the proximity of an electron-withdrawing group. The appearance of characteristic splitting patterns and large coupling constants in NMR spectra provides irrefutable evidence of fluorine's location and stereochemistry. Finally, altered fragmentation patterns in mass spectrometry confirm the change in elemental composition. By mastering the interpretation of these spectroscopic signatures, researchers can characterize their novel fluorinated molecules with confidence and precision, accelerating the drug discovery and development process.

References

  • Bartleby.com. IR Spectrum Of Cyclohexanone. [Link]

  • Proprep. Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. [Link]

  • Orbital Today. (2023, October 8). A Comprehensive Analysis of Cyclohexanone IR Spectrum. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). [Link]

  • NCBI Bookshelf. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • O'Hagan, D., et al. (2019). Conformational Analysis Explores the Role of Electrostatic Nonclassical C–F···H–C Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry. [Link]

  • Unknown. NMR Spectroscopy Analysis of Cyclohexanone. [Link]

  • Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone. YouTube. [Link]

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  • Filo. (2023, November 17). One would expect the mass spectrum of cyclohexanone to show a molecular ion. [Link]

  • Whitman College. GCMS Section 6.11.2 - Fragmentation of Cyclic Ketones. [Link]

  • National Institute of Standards and Technology. Cyclohexanone - NIST WebBook. [Link]

  • ResearchGate. Mechanism and application studies a¹H NMR spectra of cyclohexanone.... [Link]

  • ResearchGate. Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: Ab initio study and NBO analysis. [Link]

  • Semantic Scholar. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. [Link]

  • University of St Andrews. (2023, April 4). The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. [Link]

  • Defense Technical Information Center. EFFECT OF FLUORINE ON THE CARBONYL STRETCHING FREQUENCY OF ESTERS. [Link]

  • ChemRxiv. (2025, March 24). Examining the silicon-fluorine gauche effect in 3-fluoro silacyclohexanes. [Link]

  • Montclair State University. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

  • ACS Publications. Conformational Analysis. XXVII. The Conformers of 2-Fluorocyclohexanone. [Link]

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  • National Center for Biotechnology Information. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products.... [Link]

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  • National Center for Biotechnology Information. (2023). Species-specific lipophilicities of fluorinated diketones.... [Link]

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  • National Center for Biotechnology Information. (2021). Fluorinated β-diketone-based Sm(III) complexes: spectroscopic and optoelectronic characteristics. [Link]

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A Comparative Guide to the X-ray Crystal Structure of Fluorinated Cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the X-ray crystal structures of fluorinated cyclohexane derivatives, a class of compounds of significant interest in medicinal chemistry. Due to the current unavailability of a public crystal structure for Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate, this guide will use the well-characterized structure of all-syn-1,2,4,5-tetrafluorocyclohexane as a primary example. We will dissect its structural features and use it as a basis for a comparative discussion, extrapolating key principles to understand the probable solid-state conformation of the target molecule and its analogues.

The Significance of Fluorinated Cyclohexanes in Medicinal Chemistry

The introduction of fluorine into organic molecules is a widely used strategy in drug design to modulate key physicochemical and pharmacological properties.[1] The gem-difluoro group (CF₂) is a particularly valuable motif, often used as a bioisostere for a carbonyl or ether oxygen, which can enhance metabolic stability, binding affinity, and membrane permeability.[1] The cyclohexane scaffold, a common core in many bioactive molecules, provides a three-dimensional framework that can be rigidified and its electronic properties finely tuned by fluorination.

Understanding the precise three-dimensional arrangement of atoms in the solid state through single-crystal X-ray diffraction is paramount. It provides definitive information on bond lengths, angles, and, most critically, the conformational preferences of the molecule. This knowledge is crucial for rational drug design, as the solid-state conformation often reflects a low-energy state that is relevant to its biological activity and crystal packing, which influences solubility and formulation.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a molecular structure from a single crystal is a definitive analytical technique. The protocol described below is a standardized workflow for small organic molecules like fluorinated cyclohexanes.

Step-by-Step Methodology
  • Crystal Selection and Mounting :

    • A suitable single crystal, free of cracks and defects, is selected under a microscope.

    • The crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K). The low temperature minimizes thermal motion of the atoms, resulting in a more precise structure.

  • Data Collection :

    • The mounted crystal is placed in an X-ray diffractometer.

    • A monochromatic X-ray beam (commonly from a Cu or Mo source) is directed at the crystal.

    • The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray beams) is recorded on a detector.

  • Structure Solution and Refinement :

    • The collected data is processed to determine the unit cell dimensions and space group.

    • The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

    • An initial molecular model is built into the electron density map.

    • The model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.[2] This iterative process improves the atomic coordinates, and thermal parameters until the model converges.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization Slow evaporation, vapor diffusion, etc. mounting Crystal Mounting & Cryo-cooling crystallization->mounting diffraction Data Collection (Diffractometer) mounting->diffraction Exposure to X-rays processing Data Processing & Integration diffraction->processing solution Structure Solution (Phase Problem) processing->solution refinement Model Refinement solution->refinement validation Structure Validation refinement->validation final_structure Final Crystal Structure validation->final_structure CIF File Generation caption Workflow for Single-Crystal X-ray Crystallography

Caption: Workflow for Single-Crystal X-ray Crystallography.

Case Study: The Crystal Structure of all-syn-1,2,4,5-tetrafluorocyclohexane

The crystal structure of all-syn-1,2,4,5-tetrafluorocyclohexane provides an excellent platform to understand the conformational effects of fluorine on a cyclohexane ring.[3][4]

Caption: Structure of all-syn-1,2,4,5-tetrafluorocyclohexane.

Key Crystallographic Data
Parameterall-syn-1,2,4,5-tetrafluorocyclohexane[3]
Chemical FormulaC₆H₈F₄
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.932(2)
b (Å)10.598(4)
c (Å)10.796(4)
β (°)101.33(3)
Volume (ų)665.2(4)
Z4
Conformational Analysis

The X-ray structure reveals that the cyclohexane ring adopts a chair conformation .[5] In this conformation, the four fluorine atoms are positioned with two in axial and two in equatorial orientations. This arrangement results in a facially polarized molecule, where one face of the ring is electron-rich (due to the fluorine atoms) and the other is electron-poor (due to the hydrogen atoms).[5] This polarization is a key feature of many fluorinated cyclohexanes and significantly influences their intermolecular interactions and packing in the crystal lattice.

Comparative Analysis

Comparison with other Fluorinated Cyclohexanes

The degree and pattern of fluorination have a profound impact on the structure of the cyclohexane ring. A notable example for comparison is all-cis-1,2,3,4,5,6-hexafluorocyclohexane .[6] In this molecule, all six fluorine atoms are on the same face of the ring, forcing it into a chair conformation where three C-F bonds are axial and three are equatorial. This creates an extremely polar molecule with a large dipole moment.[6] The intramolecular repulsion between the three axial fluorine atoms leads to a slight flattening of the chair conformation compared to cyclohexane itself.

Featureall-syn-1,2,4,5-tetrafluorocyclohexaneall-cis-1,2,3,4,5,6-hexafluorocyclohexane
Ring Conformation ChairChair
Fluorine Orientation 2 axial, 2 equatorial3 axial, 3 equatorial
Facial Polarization SignificantExtreme
Key Structural Feature Balance of axial and equatorial fluorine atoms.1,3,5-triaxial fluorine interactions.[6]
Extrapolating to this compound

While the crystal structure of this compound is not available, we can predict its likely structural features based on the principles observed in our case study and related molecules.

  • Ring Conformation : The cyclohexane ring is expected to adopt a chair conformation to minimize steric strain.

  • gem-Difluoro Group : The two fluorine atoms on C5 will not have a strong conformational preference on their own, but their strong electron-withdrawing nature will influence the electronic properties of the ring.

  • Substituent Effects : The sp²-hybridized carbonyl group at C2 will cause some flattening of the ring in that region. The bulky ethyl carboxylate group at the adjacent carbon (C1) will likely prefer an equatorial position to minimize steric hindrance (A-value).

  • Tautomerism : As a β-keto ester, this molecule can exist in keto-enol tautomers. In the solid state, it is most likely to exist in the keto form, but the presence of the enol form cannot be entirely ruled out without experimental data.

The interplay between the steric bulk of the ethyl carboxylate group and the electronic effects of the ketone and gem-difluoro groups would make the definitive determination of its solid-state conformation a valuable piece of information for understanding its reactivity and potential biological interactions.

Conclusion

The X-ray crystal structure of fluorinated cyclohexane derivatives provides invaluable insights into their conformational preferences and the subtle interplay of steric and electronic effects. As demonstrated with the case study of all-syn-1,2,4,5-tetrafluorocyclohexane, the number and orientation of fluorine substituents dictate the molecule's polarity and shape. While the specific structure of this compound remains to be determined, a comparative analysis allows for a reasoned prediction of its key structural features. Such analyses underscore the power of X-ray crystallography as an indispensable tool in the rational design of new therapeutic agents.

References

  • O'Hagan, D. et al. (2012). Fluorocyclohexanes: synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. Chemical Communications, 48(77), 9643-9645. [Link]

  • PubMed. (2012). Fluorocyclohexanes: synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2012). Fluorocyclohexanes: Synthesis and structure of all-syn-1,2,4,5-tetrafluorocyclohexane. [Link]

  • University of St Andrews Research Portal. (n.d.). All-cis 1,2,3,4,5,6-hexafluorocyclohexane is a facially polarised cyclohexane (dataset). [Link]

  • ResearchGate. (2021). Synthesis of gem-difluorinated cyclobutane and cyclopentane building blocks. [Link]

  • Keddie, N. S. et al. (2015). All-cis 1,2,3,4,5,6-hexafluorocyclohexane is a facially polarized cyclohexane. Nature Chemistry, 7(6), 483-488. [Link]

  • PubChem. (n.d.). (1S,6R)-6-amino-2,2-difluorocyclohexanol. National Center for Biotechnology Information. [Link]

  • SupraBank. (n.d.). all-cis 1,2,3,4,5,6-hexafluorocyclohexane. [Link]

  • SciSpace. (2015). All-cis 1,2,3,4,5,6-hexafluorocyclohexane is a facially polarised cyclohexane. [Link]

  • ResearchGate. (2012). Synthesis and structure of all-syn-1,2,3,4-tetrafluorocyclohexane. [Link]

  • PubChem. (n.d.). 2,2-Difluorocyclohexan-1-ol. National Center for Biotechnology Information. [Link]

  • RSC Publishing. (2023). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Royal Society of Chemistry. [Link]

  • Grygorenko, O. O. et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • MDPI. (2023). Efficient Consecutive Synthesis of Fluorinated Isoflavone Analogs, X-Ray Structures, Hirshfeld Analysis, and Anticancer Activity Assessment. MDPI. [Link]

  • MDPI. (2019). X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds. MDPI. [Link]

  • Spectroscopy Online. (2016). Trends in X-ray Fluorescence and X-ray Diffraction. [Link]

  • MDPI. (2023). Structural Dynamics of C2F4I2 in Cyclohexane Studied via Time-Resolved X-ray Liquidography. MDPI. [Link]

  • MDPI. (2021). Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid. MDPI. [Link]

Sources

Comparative study of different synthetic routes to Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of gem-difluoro groups into cyclic scaffolds is a pivotal strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate is a valuable building block for the synthesis of complex fluorinated molecules. This guide provides a comparative analysis of two plausible synthetic routes to this target compound: Electrophilic Fluorination and Deoxofluorination. While specific literature detailing the synthesis of this exact molecule is limited, this document outlines representative protocols based on well-established analogous transformations, offering a robust framework for its preparation.

At a Glance: Comparative Overview

FeatureRoute 1: Electrophilic FluorinationRoute 2: Deoxofluorination
Starting Material Ethyl 2-oxocyclohexanecarboxylateEthyl 2,5-dioxocyclohexanecarboxylate
Key Reagent Selectfluor®DAST or Deoxo-Fluor®
Key Transformation Direct C-H to C-F conversionCarbonyl to gem-difluoride conversion
Advantages Milder reaction conditions, commercially available starting material.Potentially higher yielding for specific substrates.
Disadvantages Potential for side products (mono-fluorination, over-fluorination), reagent cost.Harsh reagents, potential for side reactions, multi-step synthesis of precursor.
Safety Profile Selectfluor® is a stable solid, but a strong oxidizing agent.DAST is thermally unstable and moisture-sensitive; Deoxo-Fluor® is more stable but still requires careful handling.

Route 1: Electrophilic Fluorination of Ethyl 2-oxocyclohexanecarboxylate

This approach involves the direct conversion of a C-H bond to a C-F bond at the 5-position of the cyclohexanone ring using a potent electrophilic fluorinating agent. Selectfluor®, a commercially available, stable, and relatively safe N-F reagent, is the proposed fluorinating agent for this transformation.[1]

Proposed Synthetic Pathway

Electrophilic_Fluorination start Ethyl 2-oxocyclohexanecarboxylate product This compound start->product gem-Difluorination reagent Selectfluor® (2.2 eq) MeCN, Reflux Deoxofluorination start_precursor Diethyl Succinate precursor Ethyl 2,5-dioxocyclohexanecarboxylate start_precursor->precursor Dieckmann Condensation product This compound precursor->product Deoxofluorination reagent1 Na, EtOH reagent2 DAST or Deoxo-Fluor® DCM, 0 °C to rt

Sources

Safety Operating Guide

Navigating the Disposal of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate, a fluorinated organic compound, represents a class of molecules with significant potential. However, with innovation comes the responsibility of safe handling and environmentally sound disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

The core principle of this guide is proactive risk mitigation. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound at the time of this writing, we must adopt a conservative approach. This means treating the compound as hazardous waste, with particular attention to its nature as a halogenated organic substance. This protocol is grounded in the guidelines set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]

Immediate Safety and Hazard Assessment

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound, the following should be considered the minimum requirement:

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.Protects against accidental splashes which could cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact. Given that similar compounds can cause skin irritation, this is a critical protective measure.
Body Protection A standard laboratory coat.Protects against minor spills and contamination of personal clothing.
Respiratory To be used in a well-ventilated area or under a chemical fume hood. A respirator may be necessary for large spills.Halogenated organic compounds can be volatile, and inhalation should be avoided.[3] Working in a fume hood is a primary engineering control to minimize this risk.
Incompatible Materials

Based on information for similar chemical structures, this compound may be incompatible with the following:

  • Strong Acids

  • Strong Bases

  • Strong Oxidizing Agents

  • Reducing Agents[2]

It is crucial to prevent the mixing of this compound with incompatible waste streams to avoid potentially vigorous and hazardous chemical reactions.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's hazardous waste program. Adherence to both federal and local regulations is mandatory.

Waste Segregation: The First Crucial Step

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. This compound is a halogenated organic compound due to the presence of fluorine atoms.[3][4] As such, it must be collected in a waste container specifically designated for halogenated organic waste.

Do NOT mix:

  • Halogenated and non-halogenated organic wastes.

  • Aqueous waste with organic waste.

  • Acids and bases.[4]

  • Oxidizers with organic waste.

Waste Collection and Container Management
  • Select a Compatible Container: Use a clean, non-reactive container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition, free from cracks or leaks.

  • Proper Labeling: From the moment the first drop of waste is added, the container must be labeled. The label should include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.

    • An indication of the hazards (e.g., "Irritant," "Handle with Caution").

    • The accumulation start date.

  • Container Filling and Storage:

    • Do not fill the container to more than 90% capacity to allow for vapor expansion and to prevent spills.[1]

    • Keep the container closed at all times, except when adding waste.

    • Store the waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of laboratory personnel.[1]

    • Ensure secondary containment is in place to capture any potential leaks.

Disposal of Contaminated Materials

Any materials that come into contact with this compound are also considered hazardous waste. This includes:

  • Gloves

  • Weighing papers

  • Pipette tips

  • Spill cleanup materials (e.g., absorbent pads)

These items should be collected in a separate, clearly labeled solid hazardous waste container.

Arranging for Final Disposal

Once the waste container is full or you have completed the project requiring the chemical, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.

Emergency Procedures

Spill Response
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Notify your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound Waste assess_hazards Assess Hazards (Treat as Hazardous Halogenated Organic) start->assess_hazards ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->ppe segregate Segregate Waste Stream ppe->segregate is_liquid Is the waste liquid? segregate->is_liquid liquid_waste Collect in Designated 'Halogenated Organic Liquid Waste' Container is_liquid->liquid_waste Yes solid_waste Collect in Designated 'Contaminated Solid Waste' Container is_liquid->solid_waste No (Contaminated Solids) label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date liquid_waste->label_container solid_waste->label_container store_saa Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa contact_ehs Contact EHS for Pickup and Final Disposal store_saa->contact_ehs

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Sustainability

The responsible disposal of laboratory chemicals is not merely a regulatory obligation; it is a fundamental component of scientific integrity and environmental stewardship. By following these detailed procedures for this compound, researchers can ensure a safe laboratory environment and contribute to the sustainable practice of science. Always consult your institution's specific waste management policies and EHS department for guidance.

References

  • CP Lab Safety. (n.d.). This compound, 1 gram. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • ResearchGate. (n.d.). Semi-Industrial Fluorination of β-Keto Esters with SF4: Safety vs Efficacy. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • Unknown. (n.d.). Hazardous waste segregation. Retrieved from a university environmental health and safety document.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

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Safeguarding Your Research: A Technical Guide to Handling Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher, scientist, and drug development professional, the integrity of your work and the safety of your laboratory are paramount. This guide provides essential, in-depth information for the safe handling, use, and disposal of Ethyl 5,5-difluoro-2-oxo-cyclohexanecarboxylate (CAS Number: 22515-17-9), a valuable building block in modern synthetic chemistry. As your partner in scientific advancement, we are committed to providing you with knowledge that extends beyond the product itself, fostering a culture of safety and precision in your laboratory.

The introduction of fluorine atoms into organic molecules can dramatically alter their biological and chemical properties, a feature that is leveraged in the design of novel therapeutics and advanced materials. However, these same alterations necessitate a nuanced and informed approach to laboratory safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and security.

Understanding the Compound: Physicochemical Properties and Inherent Hazards

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22515-17-9[1]
Molecular Formula C₉H₁₂F₂O₃[1]
Molecular Weight 206.19 g/mol [1]
Appearance Not explicitly stated, but likely a liquid or low-melting solid.Inferred
Storage Room temperature[2]

Inherent Hazards of Fluorinated β-Keto Esters:

The primary hazards associated with this class of compounds are skin and eye irritation. The non-fluorinated analog, Ethyl 2-oxocyclohexanecarboxylate, is known to cause skin and eye irritation. The presence of two fluorine atoms may alter the reactivity and irritant properties of the molecule.

Furthermore, the general class of fluorinated organic compounds warrants caution due to the limited toxicological data for many individual substances. Some fluorinated compounds have been shown to exhibit toxicity, with potential effects on the kidneys and other organs. Therefore, minimizing exposure is a critical aspect of safe handling.

Your Shield: Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is essential to prevent exposure through inhalation, ingestion, or skin contact. The following PPE is mandatory when handling this compound.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Provides a robust barrier against splashes to the eyes and face.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Offers protection against incidental skin contact. The outer glove can be removed if contaminated, leaving a clean glove underneath. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection A flame-resistant laboratory coat.Protects skin and personal clothing from spills and splashes.
Respiratory Protection To be used in a well-ventilated laboratory, preferably within a chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of any vapors.

The Workflow: Safe Handling and Operational Plan

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your experiments.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. This is the most critical engineering control to prevent the inhalation of any potential vapors.

Step-by-Step Handling Protocol
  • Preparation: Before handling the compound, ensure that all necessary PPE is correctly worn. Prepare your workspace within the fume hood by covering the surface with an absorbent, disposable liner.

  • Weighing and Transfer: If the compound is a solid, handle it with care to avoid generating dust. If it is a liquid, use a calibrated pipette or syringe for accurate and contained transfer.

  • Reaction Setup: When setting up reactions, ensure that all glassware is clean, dry, and free of cracks. Use a secure clamping system to prevent spills.

  • Post-Reaction: After the reaction is complete, quench any reactive materials safely according to your established protocol before workup.

  • Decontamination: Clean all glassware and equipment thoroughly after use.

Storage

Store this compound in a tightly sealed container at room temperature, as recommended.[2] Keep it in a designated, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

In Case of Emergency: Spill and Exposure Protocols

Preparedness is key to mitigating the consequences of an accidental release or exposure.

Spill Cleanup
  • Evacuate: If a significant spill occurs, evacuate the immediate area and alert your colleagues.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: For small spills, use an inert absorbent material (such as vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (if applicable): For larger spills, and only if you are trained to do so, consider using a neutralizing agent appropriate for esters.

  • Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

End of Life Cycle: Waste Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be disposed of in a designated "Halogenated Organic Waste" container.[1]

Key Disposal Considerations:

  • Segregation: Never mix halogenated waste with non-halogenated waste.

  • Containerization: Use a clearly labeled, leak-proof container for all waste.

  • Thermal Decomposition Hazards: Be aware that thermal decomposition of fluorinated compounds can produce highly toxic and corrosive gases, such as hydrogen fluoride and carbonyl fluoride.[3] Therefore, incineration of this waste must be carried out in a facility equipped with appropriate scrubbers and emission controls.

  • Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing the Process: A Workflow for Safe Handling

To provide a clear, at-a-glance reference for the safe handling of this compound, the following workflow diagram has been created.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Prep Don PPE: - Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat Handling Weigh & Transfer Prep->Handling Proceed to Handling Reaction Reaction Setup Handling->Reaction Spill Spill Cleanup Handling->Spill If Spill Occurs Exposure Exposure Response Handling->Exposure If Exposure Occurs Workup Quench & Workup Reaction->Workup Decon Decontaminate Glassware Workup->Decon Waste Dispose in Halogenated Organic Waste Decon->Waste

Caption: Workflow for the safe handling of this compound.

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible handling of specialized chemical reagents like this compound is not merely a matter of compliance; it is a cornerstone of scientific integrity and professional excellence. By understanding the inherent properties of this compound and adhering to the detailed protocols outlined in this guide, you can confidently advance your research while maintaining the highest standards of laboratory safety.

References

  • CP Lab Safety. Ethyl 5, 5-difluoro-2-oxo-cyclohexanecarboxylate, 1 gram.[Link]

  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry.[Link]

  • Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321-324. [Link]

Sources

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